2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVGPNNVMZBKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35891-83-9 | |
| Record name | Acetamide, 2-amino-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35891-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-of-2-amino-N-(2,6-dimethylphenyl)acetamide-hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, a key chemical intermediate and a metabolite of Lidocaine.[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details a robust, two-step synthetic strategy, beginning with the acylation of 2,6-dimethylaniline to form a chloroacetamide intermediate, followed by a nucleophilic substitution to introduce the primary amine. The guide offers detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
2-amino-N-(2,6-dimethylphenyl)acetamide, also known as Glycinexylidide, is a primary amine derivative of the widely used local anesthetic, Lidocaine.[1] Its synthesis is a critical process for researchers studying Lidocaine's metabolism and for the development of new active pharmaceutical ingredients (APIs). The structure, featuring a reactive primary amine and a stable amide linkage to a sterically hindered aromatic ring, makes it a valuable intermediate in chemical synthesis.[1]
The synthetic pathway outlined in this guide is a well-established and efficient two-step process.[2] It leverages common and fundamental organic reactions, namely nucleophilic acyl substitution and nucleophilic alkyl substitution, making it an excellent case study for process development and optimization.[2][3]
The overall strategy is as follows:
-
Acylation: 2,6-dimethylaniline (also known as 2,6-xylidine) is reacted with chloroacetyl chloride to form the stable intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Amination & Salt Formation: The chloro-intermediate undergoes nucleophilic substitution with an amine source (ammonia) to yield the target primary amine. This product is then converted to its hydrochloride salt to enhance stability and aqueous solubility.
The workflow is visualized in the diagram below.
Synthesis Workflow Diagram
Caption: Overall synthetic pathway from starting materials to the final hydrochloride salt.
Part I: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
The initial step is the formation of an amide bond via nucleophilic acyl substitution.[4] This reaction is highly efficient and selective.
Mechanism and Rationale
The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] The presence of two methyl groups at the ortho positions of the aniline does not significantly hinder this reaction.
Key Experimental Choices:
-
Solvent: Glacial acetic acid is an effective solvent that dissolves the aniline starting material and does not interfere with the reaction.[6]
-
Base: Sodium acetate is added after the initial reaction. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[5][7]
-
Temperature Control: The reaction is initiated at a reduced temperature (10°C) to moderate the exothermic reaction between the aniline and the highly reactive acid chloride.[6]
Detailed Experimental Protocol
Caution: Chloroacetyl chloride is toxic, corrosive, and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
In a suitable Erlenmeyer flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.
-
Cool the solution to 10°C using an ice bath.
-
While maintaining the temperature and stirring continuously, slowly add chloroacetyl chloride (0.06 mol) dropwise.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[6]
-
In a separate beaker, prepare a solution of sodium acetate (15 g) in 75 mL of water.
-
Add the sodium acetate solution to the reaction mixture. A white precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide should form immediately.[2][6]
-
Stir the resulting slurry thoroughly for 10-15 minutes.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.[2][5]
-
Wash the filter cake with several portions of cold water to remove residual salts and acetic acid.
-
Press the solid as dry as possible and allow it to air-dry or dry in a vacuum oven at low heat.
Data Summary for Step 1
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) / Mass (g) | Role |
| 2,6-Dimethylaniline | 121.18 | 0.05 | ~6.0 g (6.1 mL) | Starting Material |
| Chloroacetyl Chloride | 112.94 | 0.06 | ~6.8 g (4.5 mL) | Acylating Agent |
| Glacial Acetic Acid | 60.05 | - | 45 mL | Solvent |
| Sodium Acetate | 82.03 | ~0.18 | 15 g | Base (HCl Scavenger) |
| Water | 18.02 | - | 75 mL | Solvent for Base |
| Product (Expected) | 197.66 | - | ~95% Yield [8] | Intermediate |
Part II: Amination and Hydrochloride Salt Formation
This second stage involves a nucleophilic substitution reaction where the chlorine atom on the α-carbon is displaced by an amino group.
Mechanism and Rationale
The reaction proceeds via an SN2 mechanism, where ammonia acts as the nucleophile.[3] A key consideration is preventing the over-alkylation of the product, where the newly formed primary amine could react with another molecule of the chloro-intermediate.
Key Experimental Choices:
-
Nucleophile: A large excess of the nucleophile (in this case, an aqueous solution of ammonia or a solution of ammonia/methylamine in a solvent like THF) is used to ensure that the chloro-intermediate is more likely to react with the ammonia/methylamine than with the desired product, minimizing the formation of secondary amine byproducts.[9]
-
Solvent: A solvent such as tetrahydrofuran (THF) can be used to dissolve the chloro-intermediate, allowing for a homogeneous reaction mixture when combined with the amine solution.[9]
-
Salt Formation: The final amine product is a free base. Conversion to its hydrochloride salt is achieved by treatment with hydrochloric acid. This step is crucial as the salt form generally exhibits higher stability, crystallinity, and water solubility, which are desirable properties for pharmaceutical compounds and their intermediates.[7]
Detailed Experimental Protocol (Adapted from a similar amination)
-
Under a nitrogen atmosphere, cool a solution of aqueous ammonia (a large molar excess, e.g., 10-20 equivalents) in a suitable reaction vessel to 0-5°C.
-
In a separate flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate (1.0 eq) in a minimal amount of a suitable solvent like THF.
-
Slowly add the solution of the chloro-intermediate dropwise to the cold, stirring ammonia solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude free-base product, which may be an oil or a solid.
-
For purification, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
To form the hydrochloride salt, dissolve the purified free base in a solvent like ethyl acetate or isopropanol and treat it with a solution of HCl in a compatible solvent (e.g., 1N HCl or HCl in ether/isopropanol) until the solution is acidic.
-
The hydrochloride salt should precipitate. Cool the mixture to maximize precipitation.
-
Isolate the final product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The pure compound should have a sharp and defined melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]
Conclusion
The synthesis of this compound is a straightforward and robust process that relies on fundamental principles of organic chemistry. By carefully controlling reaction conditions, particularly temperature and stoichiometry, high yields of the pure product can be reliably obtained. The two-step pathway involving acylation followed by amination serves as an excellent model for the synthesis of related pharmaceutical intermediates and APIs. The protocols and rationale provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development.
References
- This compound - Smolecule. Smolecule.
- Lidocaine - IS MUNI. Masaryk University.
- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.
- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.
- The 2-Step Synthesis of Lidocaine Review. University Course Material.
- N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Mol-Instincts.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis. ChemicalBook.
- Synthesis of Lidocaine. Chemistry Steps.
- Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected.
- Synthesis of Lidocaine. University of California, Irvine.
- The Synthesis of Lidocaine. University of San Diego.
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. is.muni.cz [is.muni.cz]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. prepchem.com [prepchem.com]
- 9. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
The Molecular Maze: A Technical Guide to the Mechanism of Action of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)
Introduction: Beyond the Numbing Sensation
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known by its non-proprietary name Lidocaine hydrochloride, is a cornerstone of modern medicine. Its application spans from local anesthesia in dental and minor surgical procedures to the critical management of ventricular arrhythmias.[1] While its clinical effects are well-documented, a deeper understanding of its molecular interactions is paramount for researchers, scientists, and drug development professionals seeking to innovate in the fields of analgesia and cardiovascular therapeutics. This guide provides an in-depth exploration of the core mechanism of action of Lidocaine, delving into its primary target, the nuances of its pharmacodynamics, and its increasingly recognized secondary effects.
The Primary Target: A State-Dependent Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of Lidocaine hydrochloride is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2][3] These channels are integral to the initiation and propagation of action potentials, the fundamental electrical signals of the nervous system. By inhibiting the influx of sodium ions, Lidocaine effectively raises the threshold for electrical excitability and dampens the transmission of nerve impulses, leading to its anesthetic and antiarrhythmic properties.[3][4]
Lidocaine exhibits a phenomenon known as state-dependent binding , demonstrating a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[5][6] This is a critical aspect of its clinical efficacy and safety profile. The drug, in its charged form, is thought to access its binding site from the intracellular side of the channel when it is in the open state.[3] Once bound, it stabilizes the channel in an inactivated state, preventing its return to the resting state and subsequent opening.[7]
The binding site for Lidocaine is located within the pore of the sodium channel, specifically involving residues in the S6 transmembrane segments of domains III and IV.[8] Mutagenesis studies have identified key amino acid residues that are crucial for Lidocaine binding and its use-dependent block.[9]
Figure 1: State-dependent blockade of voltage-gated sodium channels by Lidocaine.
Use-Dependent Block: A Frequency-Dependent Phenomenon
A key characteristic of Lidocaine's action is use-dependent block , also referred to as frequency-dependent block.[7][10] This means that the degree of sodium channel blockade increases with the frequency of nerve stimulation. In rapidly firing neurons, such as those transmitting pain signals or in an arrhythmic heart, the sodium channels spend more time in the open and inactivated states. This provides more opportunities for Lidocaine to bind and exert its blocking effect.[6] This property is crucial for its therapeutic window, allowing it to preferentially target hyperactive neurons while having a lesser effect on normally firing ones.
The recovery from Lidocaine-induced block is slower than the normal recovery from inactivation, leading to an accumulation of blocked channels with successive action potentials.[11] This cumulative effect is central to its clinical efficacy in suppressing ectopic firing and abnormal spontaneous activity.[12]
Quantitative Pharmacodynamics of Lidocaine
The interaction of Lidocaine with voltage-gated sodium channels can be quantified through various electrophysiological parameters. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key measures of its potency.
| Parameter | Value | Channel Subtype(s) | Comments | Reference(s) |
| IC50 | 17-20 µM | NaV1.5 (cardiac) | Measured at a holding potential of -80 mV. | [13] |
| 450 µM | NaV1.7 (peripheral nerve) | [14] | ||
| 104 µM | NaV1.8 (peripheral nerve) | [14] | ||
| 295 µM | NaV1.5 (cardiac) | Measured at a holding potential of -120 mV, highlighting voltage dependence. | [15] | |
| Kd (Resting State) | 433 µM | hH1a (human heart) | Measured at a holding potential of -130 mV. | [16] |
| Kd (Inactivated State) | 7 µM | hH1a (human heart) | Demonstrates significantly higher affinity for the inactivated state. | [5][16] |
| 6.8 µM | - | For the neutral form of lidocaine binding to inactivated channels. | [3] | |
| V1/2 of Inactivation Shift | -10.6 mV | NaV1.7 | Hyperpolarizing shift induced by 100 µM Lidocaine. | [14] |
| -4.1 mV | NaV1.8 | Lesser hyperpolarizing shift compared to NaV1.7. | [14] | |
| ~ -10 mV | NaV1.5 | Similar hyperpolarizing shifts for both adult and neonatal splice variants. |
Experimental Protocol: Investigating Use-Dependent Block with Patch-Clamp Electrophysiology
The gold-standard technique for characterizing the interaction of Lidocaine with voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[17][18] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.
Objective:
To determine the use-dependent block of a specific voltage-gated sodium channel subtype (e.g., NaV1.5) by Lidocaine.
Materials:
-
HEK293 cells stably expressing the target NaV subtype.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES (pH 7.2 with KOH).[17]
-
Lidocaine hydrochloride stock solution (e.g., 10 mM in distilled water).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (resistance 1.8-2.5 MΩ).[12]
Methodology:
-
Cell Preparation: Culture HEK293 cells expressing the target NaV subtype on glass coverslips.
-
Pipette Preparation: Fabricate and fill patch pipettes with the internal solution.
-
Whole-Cell Configuration: Establish a gigaohm seal between the pipette and a cell, and then rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[15]
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz for baseline and 10 Hz to induce use-dependent block).
-
Record the peak inward sodium current for each pulse.
-
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of Lidocaine.
-
Data Acquisition: Repeat the voltage-clamp protocol in the presence of Lidocaine.
-
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized current as a function of the pulse number.
-
Compare the rate and extent of current decline at different frequencies in the absence and presence of Lidocaine.
-
Figure 2: Experimental workflow for assessing the use-dependent block of sodium channels by Lidocaine using patch-clamp electrophysiology.
Beyond Sodium Channels: The Expanding Mechanistic Profile of Lidocaine
While the blockade of voltage-gated sodium channels remains the cornerstone of Lidocaine's action, a growing body of evidence reveals a more complex pharmacological profile. These secondary mechanisms contribute to its clinical effects and open avenues for new therapeutic applications.
Anti-inflammatory Properties
Lidocaine exhibits potent anti-inflammatory effects through various mechanisms that are independent of its sodium channel blocking activity at clinically relevant plasma concentrations.[2][19] It has been shown to:
-
Inhibit Neutrophil and Macrophage Function: Lidocaine can reduce the activation, migration, and adhesion of these key immune cells.[2][4]
-
Suppress Pro-inflammatory Cytokine Release: It can decrease the release of cytokines such as Interleukin-1 (IL-1), IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[9][20]
-
Modulate Signaling Pathways: Lidocaine can influence intracellular signaling cascades, including the MAPK pathway, which is involved in inflammatory responses.[2]
Interaction with G-Protein Coupled Receptors (GPCRs)
Lidocaine has been shown to interact with certain G-protein coupled receptors, further contributing to its diverse pharmacological effects. Notably, it can inhibit signaling through GPCRs that couple to the Gαq protein subunit.[21] Conversely, some studies suggest that Lidocaine can potentiate signaling through Gαi-coupled receptors, such as the adenosine A1 receptor.[10] This modulation of GPCR signaling may underlie some of its analgesic and anti-inflammatory properties.[22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rupress.org [rupress.org]
- 7. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine enhances Galphai protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 13. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanion.de [nanion.de]
- 16. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. sophion.com [sophion.com]
- 19. The mechanism of perioperative intravenous lidocaine in regulating the inflammatory response: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride: Chemical Properties, Structure, and Applications in Drug Development
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, a widely utilized active pharmaceutical ingredient. It is important to note that the initial query referenced "2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride," which is chemically known as Glycinexylidide hydrochloride.[1][2] Glycinexylidide is a metabolite of the primary compound of interest, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, commonly known as Lidocaine.[1] Given the context of an in-depth technical guide for drug development professionals, this document will focus on the parent compound, Lidocaine Hydrochloride (CAS Number: 73-78-9), as it is the pharmacologically active agent.[3][4] Lidocaine is a cornerstone in the fields of local anesthesia and antiarrhythmic therapy.[5][6] This guide will delve into the fundamental chemistry, synthesis, and analytical methodologies pertinent to the research and development of Lidocaine and its formulations.
Chemical Structure and Nomenclature
Lidocaine Hydrochloride is an aminoethylamide with the IUPAC name 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride.[7] Its structure is characterized by a hydrophilic tertiary amine and a hydrophobic aromatic nucleus, linked by an amide bond. This amphipathic nature is crucial for its mechanism of action.
Molecular Formula and Weight
Structural Representation
The chemical structure of Lidocaine Hydrochloride is presented below.
Caption: Chemical structure of Lidocaine Hydrochloride.
Physicochemical Properties
The physicochemical properties of Lidocaine Hydrochloride are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Appearance | White or almost white crystalline powder | [8][10] |
| Taste | Bitter and numb | |
| Melting Point | 73-74 °C (monohydrate) | [3] |
| 127-132 °C (anhydrous) | [3] | |
| Solubility | Highly soluble in water and ethanol; soluble in chloroform and benzene; insoluble in ether | [8][10] |
| pKa | Approximately 7.8 | [8][11] |
| pH (aqueous solution) | Acidic, around 4.0-5.0 | [8][11] |
The pKa of Lidocaine is a crucial parameter as it dictates the degree of ionization at physiological pH. The non-ionized form is more lipid-soluble and can readily penetrate nerve membranes, while the ionized form is active at the intracellular site of action.[8]
Synthesis and Manufacturing
The synthesis of Lidocaine Hydrochloride typically involves a multi-step process, which has been refined to improve yield and purity. A common synthetic route starts from 2,6-dimethylaniline.[12][13]
Synthetic Pathway Overview
Caption: Simplified synthetic pathway of Lidocaine Hydrochloride.
Detailed Experimental Protocol (Illustrative)
-
Acylation of 2,6-Dimethylaniline: 2,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a suitable solvent and an acid scavenger to form the intermediate, α-chloro-2,6-dimethylacetanilide.[12][13] The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
Amination of the Intermediate: The α-chloro-2,6-dimethylacetanilide is then reacted with diethylamine. This nucleophilic substitution reaction replaces the chlorine atom with the diethylamino group, yielding Lidocaine as a free base.[12][14]
-
Formation of the Hydrochloride Salt: The Lidocaine free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate Lidocaine Hydrochloride.[3] This salt form enhances the stability and water solubility of the compound.[8]
Modern "one-pot" synthesis methods have been developed to streamline this process, reducing the need for isolation and purification of intermediates, thereby improving efficiency and yield.[12]
Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][15][16] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, resulting in local anesthesia.[7][9]
Caption: Mechanism of action of Lidocaine as a local anesthetic.
As a class Ib antiarrhythmic agent, Lidocaine also blocks sodium channels in myocardial tissue, particularly in the Purkinje fibers.[9][10] This action decreases the rate of depolarization, automaticity, and excitability of the cardiac cells, thereby suppressing ventricular arrhythmias.[5][9][11]
Analytical Methods for Characterization
Robust analytical methods are essential for the quality control of Lidocaine Hydrochloride, ensuring its purity, potency, and stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the determination of Lidocaine Hydrochloride in pharmaceutical formulations. A typical reversed-phase HPLC method involves:
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).[17][18]
-
Detection: UV detection at a specific wavelength, often around 254 nm.[17][18]
-
Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.[17]
Spectroscopic Methods
-
UV-Visible Spectrophotometry: This technique can be used for the quantification of Lidocaine Hydrochloride in bulk and dosage forms.[19] The method is based on the absorbance of the compound at a specific wavelength. Ion-pair spectrophotometry can also be employed to form a colored complex that can be measured.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and purity assessment of Lidocaine Hydrochloride.[22] Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
Gas Chromatography (GC): GC with flame ionization detection (FID) is another validated method for the determination of Lidocaine Hydrochloride in pharmaceutical formulations.[22]
Experimental Protocol: HPLC Assay of Lidocaine Hydrochloride in a Gel Formulation
This protocol is an illustrative example based on established methods.[17][18]
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of Lidocaine Hydrochloride reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution of a known concentration (e.g., 1.4 µg/mL).[17]
-
Preparation of Sample Solution: Accurately weigh a quantity of the gel formulation and dissolve it in the mobile phase to achieve a theoretical Lidocaine Hydrochloride concentration similar to the working standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of Lidocaine Hydrochloride in the sample by comparing the peak area of the sample with that of the standard.
Role in Pharmacology and Drug Development
Lidocaine Hydrochloride remains a vital molecule in medicine due to its rapid onset and intermediate duration of action. It is used for local or regional anesthesia through various techniques, including infiltration, peripheral nerve blocks, and epidural blocks.[7] Its antiarrhythmic properties make it a critical drug for the management of life-threatening ventricular arrhythmias.[6]
In drug development, Lidocaine serves as a benchmark for the design of new local anesthetics and antiarrhythmic agents. Research continues to explore novel delivery systems to prolong its duration of action and minimize systemic toxicity. The study of its metabolites, such as monoethylglycinexylidide (MEGX) and glycinexylidide (GX), is important for understanding its pharmacokinetic and toxicological profiles.[5]
Conclusion
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, or Lidocaine Hydrochloride, is a well-characterized and indispensable pharmaceutical compound. Its unique chemical structure and physicochemical properties underpin its versatile clinical applications. A thorough understanding of its synthesis, mechanism of action, and analytical characterization is paramount for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of Lidocaine-based therapies.
References
- Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities. (2023, June 28). Vertex AI Search.
- Lidocaine - Wikipedia. (n.d.). Wikipedia.
- Lidocaine hydrochloride | 73-78-9. (n.d.). ChemicalBook.
- What is the mechanism of Lidocaine Hydrochloride? (2024, July 17).
- Lidocaine: Structure & Mechanism of Action - Lesson. (n.d.). Study.com.
- Lidocaine hydrochloride synthesis. (n.d.). ChemicalBook.
- Lidocaine: Package Insert / Prescribing Inform
- This compound. (n.d.). Smolecule.
- This compound | C10H15ClN2O. (n.d.). PubChem.
- Synthesis of Lidocaine. (n.d.). University of California, San Diego.
- Understanding Lidocaine Hydrochloride Powder: Chemical Properties and Purity Standards. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD..
- CN110642738A - Preparation method of lidocaine hydrochloride. (n.d.).
- Lidocaine hydrochloride | 6108-05-0. (n.d.). ChemicalBook.
- The Synthesis of Lidocaine. (n.d.). University of San Diego.
- Lidocaine vs. Lidocaine HCl. (2021, December 15). The PCCA Blog.
- CN105294477A - Method for preparing lidocaine hydrochloride. (n.d.).
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride. (n.d.). CymitQuimica.
- Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. (n.d.).
- Lidocaine Hydrochloride | C14H23ClN2O | CID 6314. (n.d.). PubChem.
- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (n.d.).
- A Validated UV Spectroscopic method for Quantification of Lidocaine HCl and Diltiazem HCl. (n.d.). Journal of Advanced Research and Reviews in Medical & Medicine.
- Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. (2024, May 10). Juniper Publishers.
- Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. (2017, September 29).
- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride). (n.d.). Cayman Chemical.
- Separation of Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride. (n.d.). LGC Standards.
- 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. (n.d.). PubChem.
- This compound. (n.d.). Sigma-Aldrich.
- Determination of 2-(Diethylamino)-N-(2,6-dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. (n.d.).
- Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lidocaine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. drugs.com [drugs.com]
- 8. nbinno.com [nbinno.com]
- 9. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]
- 11. THE PCCA BLOG | Compounding Options for Three Rectal Conditions [pccarx.com]
- 12. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. cerritos.edu [cerritos.edu]
- 15. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 16. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hbrppublication.com [hbrppublication.com]
- 20. researchgate.net [researchgate.net]
- 21. ccsenet.org [ccsenet.org]
- 22. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Glycinexylidide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary
Glycinexylidide (GX), an active metabolite of the widely used local anesthetic and antiarrhythmic drug lidocaine, presents a complex and multifaceted pharmacological profile.[1][2] While historically considered a less potent contributor to lidocaine's overall effect, emerging research has illuminated its distinct biological activities that warrant independent investigation. This guide provides a comprehensive technical overview of Glycinexylidide hydrochloride, moving beyond its role as a simple metabolite to explore its dual mechanisms of action: modulation of voltage-gated sodium channels and inhibition of the glycine transporter 1 (GlyT1). We will dissect its unique pharmacokinetic properties, detail robust experimental protocols for its study, and provide a comparative analysis against its parent compound, lidocaine. This document is intended to serve as a foundational resource for scientists engaged in cardiovascular research, pain management, and novel therapeutic development.
Section 2: Introduction to Glycinexylidide (GX)
Chemical Identity and Metabolic Origin
Glycinexylidide hydrochloride is the hydrochloride salt of N-(2,6-dimethylphenyl)glycinamide.[2][3] It is the second-stage, de-alkylated metabolite of lidocaine, formed in the liver following the initial conversion of lidocaine to monoethylglycinexylidide (MEGX).[4][5] This metabolic pathway is a critical consideration in clinical settings, as patients undergoing prolonged lidocaine infusions can accumulate significant plasma concentrations of GX.[6]
Table 1: Chemical and Physical Properties of Glycinexylidide Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride | [2][7] |
| CAS Number | 35891-83-9 | [3][7] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [7] |
| Molecular Weight | 214.69 g/mol | [7] |
| Appearance | White to Off-White Solid | [8] |
| Solubility | Slightly soluble in Water, DMSO, Acetonitrile, Methanol | [3][8] |
| Metabolic Precursor | Monoethylglycinexylidide (MEGX) | [2][4] |
The Lidocaine Metabolic Pathway
The biotransformation of lidocaine is a sequential process primarily occurring in the liver. Understanding this pathway is essential, as the resulting metabolites, MEGX and GX, are pharmacologically active and contribute to the overall therapeutic and toxicological profile of lidocaine administration.[5][9]
Caption: Competitive binding of GX and Lidocaine to the sodium channel.
Inhibition of Glycine Transporter 1 (GlyT1)
A more recently elucidated mechanism for GX involves the modulation of inhibitory neurotransmission in the central nervous system. Specifically, GX has been identified as an inhibitor of Glycine Transporter 1 (GlyT1). [10][11]
-
Role of GlyT1 : GlyT1 is primarily expressed on astrocytes and is responsible for clearing glycine from the synaptic cleft. [10]By controlling extracellular glycine levels, GlyT1 plays a pivotal role in regulating the activity of glycinergic and NMDA receptors.
-
Mechanism of Inhibition : Studies have shown that while lidocaine itself only inhibits GlyT1 at toxic concentrations, its metabolites, including GX and MEGX, significantly reduce glycine uptake at clinically relevant concentrations. [10][11]This inhibition leads to an elevation of glycine in the synaptic cleft.
-
Therapeutic Implication for Analgesia : The potentiation of glycinergic signaling through GlyT1 inhibition is a novel mechanism that may contribute significantly to the analgesic effects of systemic lidocaine. [10]By increasing the availability of the inhibitory neurotransmitter glycine, GX can help suppress hyperexcitability in pain pathways, particularly in the spinal dorsal horn. [12]
Section 4: Pharmacological & Biological Profile
Comparative Pharmacokinetics: GX vs. Lidocaine
The clinical effects of GX are intrinsically linked to its pharmacokinetic profile, which differs substantially from that of lidocaine.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Glycinexylidide (GX) | Lidocaine | Source(s) |
| Primary MOA | Sodium Channel Blocker, GlyT1 Inhibitor | Sodium Channel Blocker | [13][10] |
| Antiarrhythmic Potency | ~26% of Lidocaine | 100% (Reference) | [6] |
| Elimination Half-Life | ~10 hours | 1.5 - 2 hours | [5][6] |
| Plasma Clearance | Lower than Lidocaine | Higher than GX | [6] |
| Plasma Protein Binding | Low (~5%) | Moderate (60-80%) | [5][14] |
| Clinical Consideration | Potential for accumulation, especially in patients with renal failure. [15] | Rapidly metabolized by the liver. | [5][16] |
Summary of Biological Activities
Glycinexylidide possesses a range of biological effects stemming from its dual mechanisms of action.
-
Cardiovascular : It exhibits antiarrhythmic properties by preventing ventricular fibrillation, though it is less potent than lidocaine. [6]* Central Nervous System : At elevated concentrations, GX can adversely affect mental performance. [6]Its activity at the GlyT1 transporter also implicates it in the modulation of central neurotransmission. [10]* Analgesia : Inhibition of GlyT1 presents a plausible mechanism for contributing to antinociceptive and antihyperalgesic states. [11]* Oncology Research : The parent compound, lidocaine, has been shown to affect cancer cells, suggesting that its metabolites, including GX, may be a subject for investigation in this area. [1]
Section 5: Methodologies for Preclinical Evaluation
To rigorously assess the biological activity of Glycinexylidide hydrochloride, specific and validated experimental protocols are required. The following sections provide self-validating frameworks for investigating its core mechanisms.
Protocol: Assessing Sodium Channel Blockade via Patch-Clamp Electrophysiology
This protocol is designed to measure the use-dependent and voltage-dependent block of sodium channels in isolated cardiomyocytes, providing a direct assessment of GX's electrophysiological effects.
Methodology
-
Cell Preparation : Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig) using enzymatic digestion. [17]2. System Setup : Utilize a whole-cell patch-clamp setup at a controlled temperature (e.g., 15°C) to ensure kinetic stability. [17]3. Baseline Recording (Internal Control) : Establish a stable whole-cell configuration. Record baseline sodium currents (I_Na) using a voltage-pulse protocol (e.g., holding potential of -140 mV, with depolarizing pulses to -30 mV) before any drug application.
-
Drug Application : Perfuse the cell with a known concentration of Glycinexylidide hydrochloride (e.g., 74 µmol/L) dissolved in the extracellular solution. [17]5. Use-Dependent Block Assessment : Apply a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) from a set holding potential (e.g., -100 mV). Measure the progressive decrease in the peak I_Na amplitude with each pulse. The percentage reduction from the first pulse to the last indicates the degree of use-dependent block.
-
Recovery from Block Assessment : After inducing block with a pulse train, apply test pulses at varying time intervals (from milliseconds to several seconds) to measure the rate at which the sodium current recovers. Repeat this procedure at different holding potentials (e.g., -100 mV and -140 mV) to determine the voltage-dependence of recovery. [17]7. Data Analysis : Fit the recovery data to an exponential function to calculate the time constant (τ) of recovery at each voltage. Compare these kinetics to those obtained with lidocaine as a positive control.
Caption: Experimental workflow for patch-clamp analysis of GX.
Protocol: Quantifying GlyT1 Inhibition via Radioligand Uptake Assay
This biochemical assay measures the ability of GX to inhibit the uptake of glycine into cells expressing GlyT1, providing a direct measure of its effect on the transporter.
Methodology
-
Cell Culture : Culture primary rat astrocytes or a cell line engineered to express GlyT1. [10]Plate cells in 24-well plates and grow to confluence.
-
Preparation : Wash the cell monolayers with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Inhibition Step : Pre-incubate the cells for 10-15 minutes with varying concentrations of Glycinexylidide hydrochloride. Include a vehicle-only control (negative control) and a known GlyT1 inhibitor like NFPS (positive control).
-
Uptake Initiation : Initiate the uptake reaction by adding a solution containing a low concentration of [¹⁴C]-labeled glycine mixed with unlabeled glycine. [10]5. Uptake Termination : After a short incubation period (e.g., 10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold buffer. This step is critical to prevent efflux of the radiolabel.
-
Cell Lysis and Scintillation Counting : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [¹⁴C]-glycine taken up by the cells using a liquid scintillation counter.
-
Data Analysis : Express the data as a percentage of the uptake observed in the vehicle-only control. Plot the percentage inhibition against the concentration of Glycinexylidide hydrochloride and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 6: Safety and Toxicological Considerations
While GX is an endogenous metabolite, its accumulation can lead to adverse effects.
-
Central Nervous System : The most cited clinical issue is adverse effects on mental performance in patients with high plasma levels of GX. [6]* Hazard Classification : Safety data sheets classify the compound as a skin and eye irritant. [2][18]* Renal Impairment : Patients with renal failure are at higher risk for GX accumulation, as a significant portion is cleared by the kidneys. [6][15]This is a critical consideration for dosage adjustments of lidocaine in this patient population.
Section 7: Conclusion and Future Directions
Glycinexylidide hydrochloride is far more than an inert metabolite of lidocaine. It is a pharmacologically active compound with a compelling dual mechanism of action that encompasses both ion channel modulation and neurotransmitter reuptake inhibition. Its distinct pharmacokinetic profile, particularly its long half-life, necessitates careful consideration in clinical practice.
For drug development professionals, GX represents an intriguing chemical scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : Modifying the GX structure to selectively enhance either its sodium channel blocking activity or its GlyT1 inhibitory effects could lead to novel therapeutics with improved specificity and reduced side effects.
-
Analgesic Potential : Further preclinical and clinical studies are needed to fully characterize the analgesic contribution of GX via GlyT1 inhibition and to determine its potential as a standalone or adjunctive therapy for chronic pain.
-
Cardiovascular Selectivity : Investigating the precise interactions of GX with different sodium channel isoforms (e.g., cardiac vs. neuronal) could clarify its therapeutic window and potential for developing more selective antiarrhythmic agents.
By understanding the nuanced biological activity of Glycinexylidide, the scientific community can better optimize existing therapies involving lidocaine and unlock new avenues for therapeutic innovation.
References
-
Strong, J. M., Mayfield, D. E., Atkinson, A. J., Jr, Burris, B. C., Raymon, F., & Webster, L. T., Jr. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical pharmacology and therapeutics, 17(2), 184–194. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 87833, Glycine xylidide. [Link]
-
Valenzuela, C., & Bennett, P. B. (1988). Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels. Circulation, 78(3), 692–700. [Link]
-
British Pharmacopoeia. (2013). Safety data sheet - Lidocaine (Lignocaine) hydrochloride. [Link]
-
An, R. P., & Wang, G. K. (1991). Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine. Circulation research, 69(2), 424–432. [Link]
-
Human Metabolome Database. Showing metabocard for Glycinexylidide (HMDB0060679). [Link]
-
Weinand, C., Arambasic, F., Scheib, U., & Hering, K. J. (2021). Molecular mechanisms of lidocaine. International journal of molecular sciences, 22(16), 8969. [Link]
-
Drugs.com. Lidocaine: Package Insert / Prescribing Information. [Link]
-
Mbi, M. T., Adeyefa, C. A., Golder, F. J., & Hamra, J. G. (2018). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals : an open access journal from MDPI, 8(8), 140. [Link]
-
Werdehausen, R., Kremer, D., Brandenburger, T., Schlösser, L., Jadasz, J., Küry, P., Bauer, I., Aragón, C., Eulenburg, V., & Hermanns, H. (2012). Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?. Anesthesiology, 116(1), 147–158. [Link]
-
ResearchGate. (2012). Lidocaine Metabolites Inhibit Glycine Transporter 1 A Novel Mechanism for the Analgesic Action of Systemic Lidocaine?. [Link]
-
Sada, H., Nakaya, Y., Iwamura, N., & Kanno, M. (1990). [Effects of lidocaine and its metabolite, monoethylglycine xylidide (MEGX), on transmembrane action potentials in guinea-pig papillary muscles]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 96(5), 251–257. [Link]
-
ChemWhat. Lidocaine Glycinexylidide.H Cl impurity CAS#: 35891-83-9. [Link]
-
Collinsworth, K. A., Strong, J. M., Atkinson, A. J., Jr, Winkle, R. A., Perlroth, F., & Harrison, D. C. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical pharmacology and therapeutics, 18(1), 59–64. [Link]
-
Mbi, M. T., Adeyefa, C. A., Golder, F. J., & Hamra, J. G. (2018). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals, 8(8), 140. [Link]
-
Morita, M., Nishikawa, K., Kanamaru, A., & Kawakami, Y. (2017). Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice. Journal of pharmacological sciences, 133(3), 162–167. [Link]
-
MedlinePlus. Zingo (lidocaine hydrochloride monohydrate) powder injection. [Link]
-
GlobalRx. Lidocaine Hydrochloride 2% Solution for Injection: Clinical Profile. [Link]
-
Halkin, H., Meffin, P., Melmon, K. L., & Rowland, M. (1975). Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. Clinical pharmacology and therapeutics, 17(6), 667–674. [Link]
-
Ahern, C. A., & Payandeh, J. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in pharmacology, 2, 63. [Link]
-
Taylor & Francis. Sodium channel blockers – Knowledge and References. [Link]
-
YouTube. (2015). Sodium channel blocker. [Link]
-
Davis, L. D., & Temte, J. V. (1969). Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers. Circulation research, 24(5), 639–655. [Link]
-
DailyMed. Label: LIDOLOG KIT- lidocaine, kenalog, povidone iodine kit. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycinexylidide Hydrochloride CAS#: 35891-83-9 [m.chemicalbook.com]
- 4. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Glycinexylidide Hydrochloride | 35891-83-9 [chemicalbook.com]
- 9. medline.com [medline.com]
- 10. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 14. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
- 17. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacopoeia.com [pharmacopoeia.com]
An In-depth Technical Guide to 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
This guide provides a comprehensive technical overview of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, a critical compound in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical methodologies, and its significance as a metabolite and impurity of the widely used local anesthetic, Lidocaine.
Introduction
This compound, also known by synonyms such as Glycinexylidide hydrochloride and Lidocaine Impurity A, is a compound of significant interest in the pharmaceutical industry.[1][2] It is a primary metabolite of Lidocaine, formed through oxidative de-ethylation, and is also considered a process impurity in the synthesis of Lidocaine.[1][2][3] Understanding the chemical and pharmacological profile of this compound is crucial for ensuring the safety, efficacy, and regulatory compliance of Lidocaine-containing drug products. This guide will delve into the multifaceted nature of this compound, providing a robust resource for professionals in the field.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and formulation.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | [2] |
| Synonyms | Glycinexylidide hydrochloride, Lidocaine Impurity A, GX-HCl | [2] |
| CAS Number | 35891-83-9 | [2] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [2] |
| Molecular Weight | 214.69 g/mol | [2] |
| Melting Point | 292-296 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| pKa (of free base) | 7.7 | [3] |
The structure of this compound comprises a central acetamide core, a 2,6-dimethylphenyl group, and a primary amino group. The hydrochloride salt form enhances its aqueous solubility. The presence of the primary amine and the amide functional groups dictates its chemical reactivity, making it susceptible to reactions such as N-acylation and hydrolysis under certain conditions.
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While it is a known impurity in the production of Lidocaine, it can also be synthesized for use as a reference standard in analytical testing.
A common synthetic route involves the reaction of 2,6-dimethylaniline with a protected glycine derivative, followed by deprotection and salt formation. A more direct approach starts with 2-chloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate in Lidocaine synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of nucleophilic substitution and is adapted from the synthesis of similar N-substituted acetamides.
Step 1: Amination of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
In a well-ventilated fume hood, dissolve 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents) to the cooled solution with vigorous stirring. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the free base, 2-amino-N-(2,6-dimethylphenyl)acetamide.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-amino-N-(2,6-dimethylphenyl)acetamide in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Analytical Methodologies
The accurate and precise quantification of this compound is paramount in pharmaceutical quality control. A variety of analytical techniques can be employed for its identification and quantification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Lidocaine and its impurities.
Experimental Protocol: HPLC Analysis
This protocol is a general guideline and may require optimization for specific matrices.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio will depend on the desired retention time and resolution from other impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 230 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Quantification is typically performed using an external standard of this compound of known purity.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, particularly for volatile impurities. However, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Caption: General analytical workflow for the quantification of impurities.
Spectroscopic Methods
Spectroscopic techniques are invaluable for the structural elucidation and confirmation of 2-amino-N-(2,6-dimethylphenyl)acetamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 2,6-dimethylphenyl group, the methylene protons of the acetamide backbone, the methyl protons, and the protons of the primary amino group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, providing further structural confirmation.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the free base (m/z 178.11). The fragmentation pattern will be characteristic of the molecule, with common losses of the amino and acetamide moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.
Occurrence and Significance in Pharmaceuticals
As a metabolite of Lidocaine, 2-amino-N-(2,6-dimethylphenyl)acetamide can be detected in biological fluids of patients treated with the drug.[4] More importantly for drug manufacturers, it is a potential impurity in the Lidocaine active pharmaceutical ingredient (API) and the finished drug product.
The presence of impurities in pharmaceuticals is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH).
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
Source: ICH Q3A(R2) Guideline
These thresholds dictate the level at which an impurity must be reported, identified, and qualified through toxicological studies. Therefore, sensitive and accurate analytical methods are essential to monitor and control the levels of this compound in Lidocaine products to ensure they meet regulatory requirements.
Pharmacological and Toxicological Profile
Pharmacological Activity
Glycinexylidide (GX), the free base of the target compound, is an active metabolite of Lidocaine and exhibits pharmacological activity.[4] Studies have shown that it possesses antiarrhythmic properties, although it is less potent than Lidocaine itself.[4] Its contribution to the overall therapeutic effect and potential side effects of Lidocaine therapy, especially during long-term administration, is an important consideration in clinical settings.
Pharmacokinetics
The pharmacokinetic profile of Glycinexylidide differs from that of Lidocaine. It has a longer elimination half-life, which can lead to its accumulation in the body during prolonged Lidocaine infusions.[4] This accumulation may have clinical implications, and monitoring of GX levels may be warranted in certain patient populations.
Toxicology
Conclusion
This compound is a compound of significant relevance to the pharmaceutical industry. Its role as a metabolite and impurity of Lidocaine necessitates a thorough understanding of its chemical properties, synthesis, and analytical determination. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers, scientists, and drug development professionals. The implementation of robust analytical methods and a clear understanding of its pharmacological and toxicological profile are essential for ensuring the quality, safety, and efficacy of Lidocaine-based pharmaceutical products.
References
-
PubChem. This compound. Available at: [Link].
-
PubMed. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Available at: [Link].
-
PubChem. Glycine xylidide. Available at: [Link].
-
PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Available at: [Link].
-
ICH. Q3A(R2) Impurities in New Drug Substances. Available at: [Link].
-
SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)-. Available at: [Link].
-
ResearchGate. Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available at: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
HPTLC Method Development for Simultaneous Estimation of Lidocaine and Prilocaine in Topical Formulation. Available at: [Link].
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739). Available at: [Link].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Available at: [Link].
-
SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)- [13C NMR]. Available at: [Link].
-
PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Available at: [Link].
-
SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)- [MS (GC)]. Available at: [Link].
-
NIST WebBook. Acetamide, N-(2,6-dimethylphenyl)-. Available at: [Link].
-
PubMed. Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Available at: [Link].
-
PubMed. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Available at: [Link].
-
PubMed Central. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Available at: [Link].
-
PubChem. Glycine xylidide. Available at: [Link].
-
YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link].
-
PrepChem.com. Synthesis of N-chloroacetyl-N-(2,6-dimethylphenyl)-amino-acetamide. Available at: [Link].
-
Human Metabolome Database. Showing metabocard for Glycinexylidide (HMDB0060679). Available at: [Link].
-
precisionFDA. GLYCINEXYLIDIDE. Available at: [Link].
Sources
- 1. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Lidocaine hydrochloride, is a cornerstone of modern local anesthesia and a critical medication in the management of cardiac arrhythmias.[1] Its discovery marked a significant shift from the ester-type local anesthetics, such as procaine, to the more stable and effective amide-type. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and mechanism of action of Lidocaine hydrochloride, tailored for professionals in the fields of research, science, and drug development.
PART 1: The Discovery and Historical Development of Lidocaine
The Genesis of a New Anesthetic
The story of Lidocaine begins in the 1940s with the Swedish chemist Nils Löfgren.[2] In 1943, Löfgren, along with his colleague Bengt Lundqvist, synthesized a new compound they named 'xylocaine'.[3][4] This was the first amino amide-type local anesthetic, a departure from the previously dominant amino ester compounds.[3] Lundqvist is noted for having performed the initial injection anesthesia experiments on himself.[3]
Clinical research conducted by Dr. Torsten Gordh, Sweden's first physician to specialize in anesthesiology, demonstrated that this new compound was more effective, with a longer duration of action and a more rapid onset compared to other available local anesthetics.[5] It also presented a lower risk of adverse effects.[5]
Commercialization and Market Impact
In 1943, the Swedish pharmaceutical company Astra AB acquired the rights to lidocaine, branding it Xylocaine.[5] The U.S. patent was granted in 1948, and by 1951, a manufacturing facility was operational in Worcester, Massachusetts, to meet the high demand.[5] The commercial release of lidocaine in 1948 heralded a new era for modern local anesthetics.[6] Unlike its ester-linked predecessors, lidocaine's amide linkage provided greater stability and a longer shelf life.[6] It did not break down into p-aminobenzoic acid, a compound associated with allergic reactions to drugs like procaine.[6] Lidocaine was first marketed in 1949 and is now on the World Health Organization's List of Essential Medicines.[3]
Key Historical Milestones
| Year | Milestone | Significance |
| 1943 | Synthesis of 'Xylocaine' | Swedish chemists Nils Löfgren and Bengt Lundqvist synthesize the first amino amide-type local anesthetic.[3] |
| 1948 | U.S. Patent Granted | Astra AB is granted the U.S. patent for Xylocaine. |
| 1949 | Market Launch | Lidocaine is first marketed, revolutionizing local anesthesia.[3] |
| 1951 | U.S. Manufacturing Begins | Astra AB's manufacturing facility in Worcester, Massachusetts becomes operational.[5] |
PART 2: Scientific and Technical Details
Chemical Synthesis
The synthesis of Lidocaine hydrochloride is a multi-step process that has been refined over the years. The traditional method involves:
-
Nitration and Reduction: Starting with m-xylene, it is nitrated to produce 2,6-dimethyl nitrobenzene. This is then reduced to yield the intermediate 2,6-dimethylaniline.
-
Acylation: The 2,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of an acid-binding agent to form chloroacetyl-2,6-dimethylaniline.
-
Amination: The intermediate is then refluxed with diethylamine to produce the lidocaine base.
-
Salt Formation: Finally, the lidocaine base is salified with hydrogen chloride or hydrochloric acid to produce the stable and water-soluble Lidocaine hydrochloride.[7]
Modern synthesis methods have sought to improve safety and yield, for instance, by replacing the hazardous chloroacetyl chloride with methyl chloroacetate and using acetonitrile as a solvent.[8]
Experimental Workflow: Lidocaine Hydrochloride Synthesis
A simplified diagram of the Lidocaine hydrochloride synthesis workflow.
Mechanism of Action
Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels within the neuronal membrane.[1] This action prevents the propagation of nerve impulses, resulting in a loss of sensation in the area of application. The efficacy of lidocaine is characterized by a rapid onset and an intermediate duration of action, making it suitable for infiltration, block, and surface anesthesia.[3]
Signaling Pathway: Lidocaine's Blockade of Sodium Channels
A diagram illustrating Lidocaine's mechanism of blocking nerve impulses.
Clinical Applications
Lidocaine is widely used in various medical and dental procedures for local anesthesia.[3] It is also a Class Ib antiarrhythmic drug used to treat ventricular arrhythmias.[1][9] Its versatility is further demonstrated by its use in treating tinnitus and in asthma therapy.[1][9]
Conclusion
The discovery and development of this compound represents a pivotal moment in the history of medicine. From its initial synthesis in a Swedish laboratory to its current status as an essential medication worldwide, Lidocaine's journey underscores the importance of chemical innovation and rigorous clinical evaluation. For professionals in drug development, the story of Lidocaine serves as a powerful example of how a well-designed molecule can address significant clinical needs and stand the test of time.
References
-
Wood Library-Museum of Anesthesiology (WLM). Lidocaine. [Link]
-
Wikipedia. Lidocaine. [Link]
-
Holmdahl, M. H. (1998). Xylocain (lidocaine, lignocaine), its discovery and Gordh's contribution to its clinical use. PubMed. [Link]
-
Anesthesia Key. The Development of Local Anesthetics. [Link]
-
Ovid. Local Anaesthetics—The Introduction of Xylocaine into Clinical Practice. [Link]
-
Lidocaine History. History - Lidocaine. [Link]
-
University of San Diego. Chem 302L / Su07 The Synthesis of Lidocaine. [Link]
-
PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. [Link]
-
Wikipedia. Nils Löfgren. [Link]
-
Patsnap. Synthesis method of lidocaine hydrochloride. [Link]
- Google Patents.
-
Medscape. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Nils Löfgren - Wikipedia [en.wikipedia.org]
- 3. Lidocaine - Wikipedia [en.wikipedia.org]
- 4. History - Lidocaine [lidocaineinfo.weebly.com]
- 5. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 6. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]
- 7. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis method of lidocaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
An In-Depth Technical Guide to Glycinexylidide Hydrochloride (CAS 35891-83-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Glycinexylidide Hydrochloride (CAS 35891-83-9), a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. This document synthesizes the available scientific information on its chemical and physical properties, biological activity, and its applications in research, particularly in the fields of pharmacology and drug metabolism. It is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into its mechanism of action, metabolic fate, and its utility as a research tool and molecular scaffold.
Chemical and Physical Properties
Glycinexylidide Hydrochloride, systematically named 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, is the hydrochloride salt of Glycinexylidide (GX).[1][2] As a metabolite of lidocaine, it is frequently detected in the plasma of patients undergoing lidocaine treatment.[3] While its pharmacological actions are similar to but less potent than its parent compound, its distinct pharmacokinetic profile warrants careful study.[3][4]
Table 1: Physicochemical Properties of Glycinexylidide Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 35891-83-9 | [2] |
| Molecular Formula | C₁₀H₁₅ClN₂O | [2] |
| Molecular Weight | 214.69 g/mol | [2] |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | [1] |
| Synonyms | 2-Amino-N-(2,6-dimethylphenyl)acetamide HCl, Glycyl Xylidide HCl | [2] |
| Melting Point | >270°C (decomposes) | [5] |
| Solubility | Soluble in water | [6][7] |
| Appearance | White to off-white powder/solid | [8] |
Biological Activity and Mechanism of Action
The primary mechanism of action of Glycinexylidide Hydrochloride is the blockade of voltage-gated sodium channels, a characteristic it shares with its parent compound, lidocaine.[9][10] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[9][10] By binding to the sodium channels, Glycinexylidide Hydrochloride stabilizes the neuronal membrane, thereby inhibiting the ionic fluxes required for depolarization.[11]
While both lidocaine and Glycinexylidide block sodium channels in a use-dependent manner, their interaction kinetics show notable differences.[9][10] The recovery from blockade by Glycinexylidide is voltage-dependent and can be slower than that of lidocaine under certain conditions, which may have implications for its pharmacological and toxicological profile.[9] Studies have shown that Glycinexylidide possesses approximately 26% of the antiarrhythmic activity of lidocaine in animal models.[3]
Metabolic Pathway of Lidocaine to Glycinexylidide
Glycinexylidide is a product of the hepatic metabolism of lidocaine. The biotransformation primarily involves N-dealkylation reactions mediated by the cytochrome P450 enzyme system, particularly CYP1A2 and CYP3A4.[4][11] Lidocaine is first metabolized to monoethylglycinexylidide (MEGX), which is also pharmacologically active. Subsequent de-ethylation of MEGX leads to the formation of Glycinexylidide.[4][11]
Figure 1: Simplified metabolic pathway of lidocaine to Glycinexylidide (GX).
Applications in Research and Drug Development
Glycinexylidide Hydrochloride serves as a valuable tool in several areas of research:
-
Drug Metabolism Studies: As a primary metabolite of lidocaine, it is an essential reference standard for pharmacokinetic and pharmacodynamic studies investigating the metabolic fate of lidocaine and its contribution to the overall pharmacological and toxicological effects.[3][12]
-
Pharmacological Research: Its activity as a sodium channel blocker makes it a useful compound for studying the structure-activity relationships of this class of drugs and for investigating the role of sodium channels in various physiological and pathological processes.[9][10]
-
Scaffold for Drug Discovery: Glycinexylidide Hydrochloride can be used as a fragment or scaffold for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of new local anesthetics or antiarrhythmic agents.
Experimental Protocols
General Protocol for In Vitro Sodium Channel Blockade Assay (Fluorescence-Based)
This protocol provides a general framework for assessing the sodium channel blocking activity of Glycinexylidide Hydrochloride using a fluorescence-based membrane potential assay. This is a common high-throughput screening method.
Materials:
-
HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., Naᵥ1.5)
-
Membrane potential-sensitive fluorescent dye kit
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Sodium channel activator (e.g., Veratridine)
-
Glycinexylidide Hydrochloride (test compound)
-
Lidocaine (positive control)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the HEK-293 cells expressing the target sodium channel into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions and add it to each well. Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow for dye loading into the cells.
-
Compound Addition: Prepare serial dilutions of Glycinexylidide Hydrochloride and the positive control (lidocaine) in the assay buffer. Add the compound solutions to the respective wells of the plate. Include wells with buffer only as a negative control.
-
Incubation: Incubate the plate with the compounds for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Initiate the recording of fluorescence intensity.
-
Channel Activation: After a baseline reading, add a solution of the sodium channel activator (e.g., veratridine) to all wells to induce channel opening and subsequent membrane depolarization.
-
Data Analysis: Continue recording the fluorescence signal. The change in fluorescence upon channel activation is indicative of sodium ion influx. The inhibitory effect of the test compound is determined by the reduction in this fluorescence change compared to the control wells. Calculate the IC₅₀ value for Glycinexylidide Hydrochloride by plotting the percentage of inhibition against the compound concentration.
Figure 2: Workflow for a fluorescence-based sodium channel blockade assay.
Safety and Handling
Glycinexylidide Hydrochloride is intended for research use only.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or under a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[13]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.[13]
-
Toxicological Profile: Specific toxicological data such as LD₅₀ for Glycinexylidide Hydrochloride is not readily available. However, as a metabolite of lidocaine, its toxicological profile is expected to be similar, though less potent.[4] Overdose of lidocaine can lead to central nervous system effects (e.g., drowsiness, convulsions) and cardiovascular depression.[4][11] The oral LD₅₀ of lidocaine hydrochloride in rats has been reported to be in the range of 214-459 mg/kg.[4][11]
Conclusion
Glycinexylidide Hydrochloride (CAS 35891-83-9) is a key metabolite of lidocaine with significant utility in scientific research. Its role as a sodium channel blocker, albeit less potent than its parent compound, makes it an important molecule for pharmacological studies and a potential scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development efforts.
References
-
The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]
-
PubChem. Glycine xylidide. National Center for Biotechnology Information. Retrieved from [Link]
- Valenzuela, C., & Bennett, P. B. (1994). Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine. Journal of Cardiovascular Pharmacology, 24(5), 789–797.
-
DailyMed. LIDOCAINE HYDROCHLORIDE ORAL TOPICAL SOLUTION, USP, 2% (Viscous) Rx only. U.S. National Library of Medicine. Retrieved from [Link]
- Valenzuela, C., & Bennett, P. B. (1988). Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels.
- The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. (2025, August 6). Journal of Molecular Structure.
-
U.S. Food and Drug Administration. (n.d.). Xylocaine® 2% Jelly (lidocaine hydrochloride). Retrieved from [Link]
- Belay, B., et al. (2021).
- Strong, J. M., Mayfield, D. E., Atkinson, A. J., Jr, Burris, B. C., Raymon, F., & Webster, L. T., Jr. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical pharmacology and therapeutics, 17(2), 184–194.
-
National Institute of Standards and Technology. Glycine, ethyl ester, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Drugs.com. (2025, November 20). Lidocaine Topical Oral Solution: Package Insert / Prescribing Info. Retrieved from [Link]
-
ResearchGate. Mass spectra of precursor and product ions of lidocaine, 2,6-xylidine, GX and MEGX. Retrieved from [Link]
-
DailyMed. Label: LIDOLOG KIT- lidocaine, kenalog, povidone iodine kit. U.S. National Library of Medicine. Retrieved from [Link]
- Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]
-
Human Metabolome Database. Showing metabocard for Glycinexylidide (HMDB0060679). Retrieved from [Link]
- Bar-Yehuda, S., et al. (2019). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 10, 131.
-
precisionFDA. GLYCINEXYLIDIDE. Retrieved from [Link]
-
CORE. Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]
- Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 39(2), 96–105.
- Prasain, J. Ion fragmentation of small molecules in mass spectrometry.
- Scholz, A., et al. (2000). Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons. Journal of neurophysiology, 83(4), 2163–2172.
-
National Institute of Standards and Technology. Glycine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Retrieved from [Link]
-
MeSH. glycinexylidide MeSH Supplementary Concept Data 2025. Retrieved from [Link]
Sources
- 1. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Glycinexylidide Hydrochloride | 35891-83-9 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. GLYCYLGLYCINE HYDROCHLORIDE(13059-60-4) 1H NMR spectrum [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competition between lidocaine and one of its metabolites, glycylxylidide, for cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LIDOCAINE HYDROCHLORIDE ORAL TOPICAL SOLUTION, USP, 2% (Viscous) Rx only [dailymed.nlm.nih.gov]
- 12. DailyMed - LIDOLOG KIT- lidocaine, kenalog, povidone iodine kit [dailymed.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Glycinexylidide (GX) Hydrochloride: A Comprehensive Technical Guide to the Core Lidocaine Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 2-amino-N-(2,6-dimethylphenyl)acetamide, commonly known as Glycinexylidide (GX), represents a terminal and pharmacologically relevant product. While less potent than its precursors, GX accumulates during prolonged lidocaine administration and possesses its own bioactivity, contributing to the parent drug's overall clinical profile. Understanding the biotransformation, physicochemical characteristics, and particularly the analytical quantification of GX is paramount for comprehensive pharmacokinetic modeling, toxicological assessment, and advanced drug development. This guide provides an in-depth technical overview of GX hydrochloride, synthesizing field-proven insights with a focus on the causality behind robust analytical methodologies.
Physicochemical Profile and Identification
Glycinexylidide (GX) is the product of the sequential N-dealkylation of lidocaine. The hydrochloride salt form enhances its stability and solubility for research and analytical purposes.
Table 1: Core Properties of 2-amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride (GX HCl)
| Property | Value | Source |
| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride | [1] |
| Synonyms | Glycinexylidide HCl, Glycylxylidide HCl, Lidocaine Impurity 23 | [2][3][4] |
| CAS Number | 35891-83-9 | |
| Molecular Formula | C₁₀H₁₅ClN₂O | [1][4] |
| Molecular Weight | 214.69 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 292-296 °C | |
| Parent Compound | Glycine xylidide (CAS: 18865-38-8) | [3][5] |
The Lidocaine Metabolic Cascade: Formation of Glycinexylidide
The biotransformation of lidocaine is a classic example of hepatic phase I metabolism, occurring primarily in the liver.[6][7] The pathway is a two-step oxidative N-dealkylation process that sequentially removes the two ethyl groups from the tertiary amine of lidocaine.
-
Step 1: Lidocaine to MEGX: Lidocaine is first metabolized to Monoethylglycinexylidide (MEGX). This reaction is catalyzed predominantly by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP3A4 .[6][8][9] The relative contribution of these enzymes can depend on the lidocaine concentration; CYP1A2 is the major isoform involved at lower, therapeutically relevant concentrations.[8][9] The formation of MEGX is clinically significant and is often used as a quantitative measure of hepatic function.[10][11][12]
-
Step 2: MEGX to GX: MEGX, which is itself pharmacologically active, is further dealkylated to form the terminal metabolite, Glycinexylidide (GX).[13] This second N-dealkylation step is also mediated by the hepatic P450 system.
The efficiency of this entire cascade is highly dependent on liver function. In patients with cirrhosis or other forms of hepatic impairment, the clearance of lidocaine is reduced, leading to altered metabolite kinetics.[7][10] Furthermore, co-administration of drugs that inhibit CYP1A2 or CYP3A4 can significantly slow lidocaine metabolism, increasing the risk of toxicity.[14][15][16]
Figure 1. Metabolic pathway of Lidocaine to Glycinexylidide (GX).
Pharmacological Profile and Clinical Relevance of GX
While often considered a less significant metabolite, GX is not inert. It contributes to the overall pharmacological and toxicological profile of lidocaine, especially during continuous or high-dose infusions where it can accumulate to micromolar concentrations.[17]
-
Antiarrhythmic Activity: GX retains antiarrhythmic properties, though it is considerably less potent than the parent drug. Studies have estimated its potency to be approximately 10% to 26% that of lidocaine.[13][17]
-
CNS Effects: Like lidocaine and MEGX, GX can cross the blood-brain barrier and may contribute to central nervous system side effects, such as dizziness, nausea, or muscle twitches, particularly when its plasma concentrations are elevated.[7][17]
-
Pharmacokinetics: GX has a longer elimination half-life (approximately 10 hours) compared to lidocaine (around 1.5-2 hours).[17] This disparity in clearance rates is the primary reason for its accumulation during prolonged therapy.
Table 2: Comparative Pharmacological Activity
| Compound | Relative Antiarrhythmic Potency (vs. Lidocaine) | Key Characteristics |
| Lidocaine | 100% | Parent drug; potent sodium channel blocker with rapid onset.[7][18] |
| MEGX | ~80% | Active primary metabolite; used as a marker for hepatic function.[6][11][13] |
| GX | 10-26% | Active terminal metabolite; accumulates due to a long half-life.[13][17] |
The accumulation of active metabolites like MEGX and GX means that the therapeutic and toxic effects of lidocaine therapy are not solely dependent on the concentration of the parent drug.[19] This underscores the importance of monitoring metabolite levels in specific clinical scenarios, such as in patients with cardiac or hepatic disease receiving long-term infusions.[19]
A Self-Validating Workflow for GX Quantification in Plasma
Accurate and precise quantification of GX, alongside lidocaine and MEGX, is essential for pharmacokinetic studies and clinical monitoring. The gold-standard methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its unparalleled sensitivity and specificity.[20][21][22]
The following section details a robust, self-validating workflow. The causality behind each step is explained to ensure the generation of trustworthy and reproducible data.
Figure 2. High-level workflow for the LC-MS/MS analysis of GX.
Step-by-Step Experimental Protocol
This protocol synthesizes best practices from multiple validated methods described in the literature.[13][23][24]
A. Rationale and Causality
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., lidocaine-d10) is critical.[23] The IS is chemically identical to the analyte but mass-shifted. It is added at the very beginning and experiences the exact same sample processing and ionization effects as the analyte. By measuring the ratio of the analyte to the IS, any variability in sample extraction, injection volume, or matrix-induced ion suppression/enhancement is normalized, forming the basis of a self-validating system.
-
Sample Cleanup: A multi-step cleanup involving protein precipitation followed by Solid-Phase Extraction (SPE) is described.[23] Protein precipitation is a fast, bulk removal step. The subsequent SPE step provides a much cleaner extract by selectively retaining the analytes on a sorbent while matrix interferences are washed away. This reduces matrix effects and prolongs instrument life. Strong cation exchange is an effective choice as lidocaine and its metabolites are basic compounds that will be charged at an acidic pH.[23]
B. Protocol Details
-
Sample Preparation (Protein Precipitation & SPE)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
Spike with 10 µL of internal standard working solution (e.g., 1 µg/mL Lidocaine-d10 in methanol). Vortex briefly.
-
Add 500 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and dilute with 5 mL of 0.1% formic acid in water. This acidifies and dilutes the sample to ensure proper binding to the SPE cartridge.
-
Condition a strong cation exchange (SCX) SPE cartridge (e.g., Strata-X-C, 60 mg/3 mL) by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid, followed by 2 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute the analytes with 2 mL of a fresh 80:20 (v/v) mixture of Methanol/Ammonium Hydroxide. The basic ammonia neutralizes the charge on the analytes, releasing them from the SCX sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 250 µL of the initial mobile phase (e.g., 80:20 v/v 0.1% Formic Acid in Water/Acetonitrile). Transfer to an autosampler vial for analysis.
-
-
Chromatographic Separation (UPLC)
-
Column: C18 analytical column (e.g., BetaBasic-18, 150 x 2.1 mm, 5 µm).[23]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to elute the analytes, and then return to initial conditions for re-equilibration.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection (MS/MS)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The acidic mobile phase promotes the formation of protonated molecules [M+H]⁺.
-
Detection Mode: Selected Reaction Monitoring (SRM). This highly specific technique involves isolating the protonated parent ion (precursor) and then fragmenting it to produce a specific product ion. Monitoring this specific precursor → product transition minimizes interference from other co-eluting compounds.
-
Table 3: Exemplary SRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Lidocaine | 235.2 | 86.6 | [22] |
| MEGX | 207.1 | 58.8 | [22] |
| GX | 179.0 | 122.0 | [20] |
Note: Optimal collision energies must be determined empirically for the specific instrument used.
Conclusion
This compound (Glycinexylidide) is a critical component in the complete metabolic profile of lidocaine. Its formation via the CYP1A2 and CYP3A4-mediated pathway, its inherent pharmacological activity, and its tendency to accumulate on prolonged dosing make it a subject of significant interest in clinical pharmacology and toxicology. For professionals in drug development and research, a thorough understanding of GX is not merely academic; it is essential for building accurate pharmacokinetic models and ensuring patient safety. The robust, self-validating LC-MS/MS workflows detailed herein provide the necessary framework for achieving reliable quantification, enabling a deeper and more precise characterization of lidocaine's disposition in vivo.
References
-
Lidocaine Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
-
Suzuki, T., et al. (2000). Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans. Drug Metabolism and Disposition, 28(12), 1427-1433. Retrieved from [Link]
-
Orlando, R., et al. (2004). Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function. Clinical Pharmacology & Therapeutics, 75(1), 80-88. Retrieved from [Link]
-
Wang, J. S., et al. (2000). Involvement of CYP1A2 and CYP3A4 in Lidocaine N-Deethylation and 3-Hydroxylation in Humans. Drug Metabolism and Disposition, 28(12), 1427-1433*. Retrieved from [Link]
-
Lidocaine. (n.d.). Wikipedia. Retrieved from [Link]
-
Maes, A., et al. (2007). Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 180-187. Retrieved from [Link]
-
Saluti, G., et al. (2013). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, 51(8), 758-765. Retrieved from [Link]
-
The structures of lidocaine and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Klein, J. A., & Kassarjdian, N. (2004). Lidocaine metabolism pathophysiology, drug interactions, and surgical implications. Aesthetic Surgery Journal, 24(4), 307-311. Retrieved from [Link]
-
O'Connor, J. F., et al. (1989). Assessment of Lidocaine Metabolite Formation as a Quantitative Liver Function Test in Children. Hepatology, 10(5), 727-731. Retrieved from [Link]
-
Huang, Y. S., et al. (1993). Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis. Journal of Hepatology, 19(1), 140-147. Retrieved from [Link]
-
de Winter, B. C., et al. (2012). Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. Journal of Chromatography B, 881-882, 82-87. Retrieved from [Link]
-
Fargaly, R. (2021). Molecular mechanisms of lidocaine. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]
-
Saari, T. I. (2001). Cytochrome P450-mediated drug interactions affecting lidocaine. CORE. Retrieved from [Link]
-
N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. (n.d.). Molekula. Retrieved from [Link]
-
Klein, J. A. (n.d.). Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism. Liposuction 101. Retrieved from [Link]
-
Chemical structure of Lidocaine (LIDO) and metabolism pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Kim, H., et al. (2021). Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics, 13(2), 220. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Keenaghan, J. B., & Boyes, R. N. (1974). Gas-liquid chromatographic estimation of lignocaine, ethylglycylxylidide, glycylxylidide and 4-hydroxyxylidine in plasma and urine. Journal of Pharmacy and Pharmacology, 26(11), 889-893. Retrieved from [Link]
-
Strong, J. M., et al. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical Pharmacology & Therapeutics, 17(2), 184-194. Retrieved from [Link]
-
[Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. (n.d.). ResearchGate. Retrieved from [Link]
-
Saluti, G., et al. (2013). Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. ResearchGate. Retrieved from [Link]
-
Nation, R. L., et al. (1976). Gas Chromatographic Method for the Quantitative Determination of Lidocaine and Its Metabolite Monoethylglycinexylidide in Plasma. Journal of Chromatography, 116(1), 188-193. Retrieved from [Link]
-
Shima, T., et al. (2004). Pharmacokinetics of lidocaine and its active metabolite, monoethylglycinexylidide, after intravenous administration of lidocaine to awake and isoflurane-anesthetized cats. American Journal of Veterinary Research, 65(10), 1364-1370. Retrieved from [Link]
-
Halkin, H., et al. (1979). Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. Clinical Pharmacology & Therapeutics, 25(3), 360-366. Retrieved from [Link]
-
Glycine xylidide. (n.d.). PubChem. Retrieved from [Link]
-
Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities. (2023). Matexcel. Retrieved from [Link]
-
Smith, A., et al. (2016). Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. Clinical Pharmacology in Drug Development, 5(6), 482-489. Retrieved from [Link]
-
O'Neal, C. L., & Poklis, A. (1996). Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum. Clinical Chemistry, 42(2), 330-331. Retrieved from [Link]
-
A Simple Method for Quantification of Lidocaine and Its Metabolite Monoethylglycine Xylidide in Plasma. (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012). Google Patents.
-
Benowitz, N., & Rowland, M. (1973). GLC assay for lidocaine in human plasma. Anesthesiology, 39(6), 639-641. Retrieved from [Link]
-
Halbert, M. K., & Baldwin, R. P. (1984). Determination of Lidocaine and Active Metabolites in Blood Serum by Liquid Chromatography With Electrochemical Detection. Journal of Chromatography, 306, 269-277. Retrieved from [Link]
Sources
- 1. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35891-83-9 [smolecule.com]
- 3. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-AMINO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | 18865-38-8 [chemicalbook.com]
- 6. ClinPGx [clinpgx.org]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 1A2 is a major determinant of lidocaine metabolism in vivo: effects of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of lidocaine metabolite formation as a quantitative liver function test in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lidocaine metabolism pathophysiology, drug interactions, and surgical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 17. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 19. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. researchgate.net [researchgate.net]
- 22. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
A-In-depth Technical Guide on the Pharmacokinetic Profile of Lidocaine Hydrochloride
Executive Summary
This guide provides a comprehensive technical overview of the pharmacokinetic profile of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as Lidocaine Hydrochloride. Lidocaine is a widely utilized amino amide-type local anesthetic and a class Ib antiarrhythmic agent[1][2]. Its clinical efficacy and safety are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. This document synthesizes data from peer-reviewed literature and authoritative databases to offer an in-depth analysis of Lidocaine's journey through the body. We will explore the causal mechanisms behind its pharmacokinetic properties, present detailed experimental protocols for its quantification, and discuss the clinical implications for drug development and patient care.
Introduction to Lidocaine Hydrochloride
Lidocaine, first synthesized in the 1940s, revolutionized local anesthesia due to its rapid onset and intermediate duration of action[1][3]. Its primary mechanism involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the initiation and conduction of nerve impulses[4][5]. Beyond local anesthesia, it is administered intravenously to manage ventricular arrhythmias[1]. The hydrochloride salt enhances its solubility in aqueous solutions for administration. Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and predicting drug-drug interactions.
Absorption
The absorption of Lidocaine is highly dependent on the route of administration and the physiological environment at the site of application.
-
Parenteral Administration: Following parenteral administration, Lidocaine is completely absorbed. The rate of absorption is influenced by factors such as the vascularity of the injection site and the presence of vasoconstrictors like epinephrine[4][6]. For instance, blood levels are highest after an intercostal nerve block and lowest after subcutaneous administration[4][6]. The addition of epinephrine decreases the rate of absorption, prolonging the local anesthetic effect and reducing the risk of systemic toxicity by lowering the peak plasma concentration[7].
-
Topical Administration: When applied topically to mucous membranes, absorption varies based on the site, duration of application, and concentration[2]. The bioavailability of Lidocaine from a topical patch is low, averaging around 3%[8]. This limited systemic absorption minimizes the risk of systemic side effects when used as a local analgesic[8]. Factors like skin hydration and occlusion can significantly increase permeability and absorption[9][10].
-
Oral Administration: Lidocaine undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability of approximately 35%[1][11].
Distribution
Once in the systemic circulation, Lidocaine distributes to various tissues. Key parameters governing its distribution are its volume of distribution and plasma protein binding.
-
Volume of Distribution (Vd): The Vd of Lidocaine typically ranges from 1.1 to 2.1 L/kg in healthy individuals[1]. This indicates extensive distribution into tissues outside the vascular compartment. Conditions such as congestive heart failure can decrease the Vd[1][12].
-
Plasma Protein Binding: Lidocaine is moderately bound to plasma proteins, primarily to alpha-1-acid glycoprotein (AAG) and to a lesser extent, albumin[1][2][3][13][14]. The extent of binding is concentration-dependent and ranges from 60% to 80% at therapeutic concentrations of 1 to 4 mcg/mL[1][4][6]. Since AAG is an acute-phase reactant, its concentration can increase after surgery or in certain inflammatory conditions, leading to increased Lidocaine binding[15]. This variability in protein binding can affect the free (unbound) fraction of the drug, which is responsible for its pharmacological and toxic effects[13]. Lidocaine also crosses the blood-brain and placental barriers, likely via passive diffusion[4][6].
Metabolism
Lidocaine is rapidly and extensively metabolized in the liver, with less than 10% of the drug excreted unchanged in the urine[1].
-
Primary Metabolic Pathway: The main metabolic pathway is oxidative N-dealkylation, which is primarily mediated by the cytochrome P450 (CYP) isoenzymes CYP1A2 and CYP3A4[2][16][17]. This process yields two major metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX)[6][16][18].
-
Active Metabolites: MEGX is pharmacologically active, possessing about 80-90% of the antiarrhythmic and anticonvulsant potency of Lidocaine, but it is a less potent sodium channel blocker[1][16][18]. GX is largely inactive[1][18]. MEGX is further metabolized to the inactive glycine xylidide[1].
-
Factors Influencing Metabolism: Any condition that affects liver function, such as hepatic disease or reduced hepatic blood flow (e.g., in congestive heart failure), can significantly impair Lidocaine metabolism, leading to a prolonged half-life and increased risk of toxicity[1][3][4][12][19]. The extensive reliance on CYP1A2 and CYP3A4 makes Lidocaine susceptible to drug-drug interactions with inhibitors or inducers of these enzymes[11][20][21][22].
Lidocaine Metabolic Pathway
Caption: Major metabolic pathway of Lidocaine in the liver.
Excretion
Lidocaine and its metabolites are primarily eliminated by the kidneys.
-
Renal Excretion: Approximately 90% of an administered dose of Lidocaine is excreted in the urine as various metabolites, with less than 10% excreted as the unchanged parent drug[1][2][6]. The main metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline[6].
-
Elimination Half-Life: The elimination half-life of Lidocaine is biphasic, typically ranging from 1.5 to 2 hours in healthy individuals[1][2][3][4].
-
Impact of Disease States: The half-life can be significantly prolonged in patients with hepatic dysfunction (e.g., cirrhosis) or conditions that reduce hepatic blood flow, such as congestive heart failure[1][12][23]. For instance, in patients with severe liver disease, the half-life may be more than doubled[4]. Interestingly, renal dysfunction does not significantly affect Lidocaine's kinetics but can lead to the accumulation of its metabolites, particularly GX[4][24]. Hemodialysis removes only a negligible amount of Lidocaine, so dose adjustments are not necessary during dialysis[25].
Pharmacokinetic Parameters Summary
| Parameter | Value | Conditions/Notes |
| Bioavailability | Oral: ~35%[1][11]Topical: ~3%[1][8] | Low oral bioavailability due to high first-pass metabolism. |
| Volume of Distribution (Vd) | 1.1 - 2.1 L/kg[1] | Decreased in congestive heart failure[1][12]. |
| Plasma Protein Binding | 60% - 80%[1][4][6] | Primarily to α1-acid glycoprotein (AAG)[1][13][14]. |
| Metabolism | ~95% hepatic metabolism[1] | Primarily by CYP1A2 and CYP3A4[2][16]. |
| Elimination Half-Life (t½) | 1.5 - 2 hours[2][3][4] | Prolonged in hepatic impairment and heart failure[1][12]. |
| Clearance | High | Dependent on hepatic blood flow[17][19][26]. |
| Excretion | ~90% as metabolites in urine[1][2] | <10% excreted unchanged[1]. |
Pharmacokinetic Considerations in Special Populations & Drug Interactions
-
Hepatic Impairment: Patients with liver disease show reduced plasma clearance and a prolonged half-life of Lidocaine[12][19][23][27][28]. This necessitates careful dose reduction to avoid toxicity[1].
-
Congestive Heart Failure: In patients with heart failure, both the volume of distribution and plasma clearance are significantly reduced, increasing the risk of adverse effects[12].
-
Renal Impairment: While Lidocaine clearance is not significantly affected, the accumulation of the active metabolite MEGX and the inactive metabolite GX can occur, although this is generally not considered clinically significant for short-term use[24].
-
Drug-Drug Interactions: Co-administration of Lidocaine with inhibitors of CYP1A2 (e.g., fluvoxamine, ciprofloxacin) or CYP3A4 (e.g., erythromycin, ketoconazole, protease inhibitors) can decrease its metabolism and increase plasma concentrations, elevating the risk of toxicity[11][17][20][21]. Conversely, CYP inducers (e.g., rifampin) can increase Lidocaine clearance[17].
Experimental Methodologies
Accurate quantification of Lidocaine and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity[29][30][31][32][33].
Protocol: Quantification of Lidocaine in Human Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of Lidocaine from plasma samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
- Objective: To isolate Lidocaine and its internal standard (IS), such as Lidocaine-d6, from plasma proteins and other interfering substances.
- Steps:
- Pipette 500 µL of human plasma into a clean microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., Lidocaine-d6 at 100 ng/mL).
- Vortex the sample for 10 seconds.
- Add 200 µL of 0.1% formic acid and vortex again.
- Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
- Dry the cartridge under positive pressure for 1-2 minutes.
- Elute the analytes with 1 mL of the mobile phase (e.g., 80:20 acetonitrile:5mM ammonium acetate).
- Transfer the eluate to an autosampler vial for injection into the LC-MS/MS system.
2. HPLC-MS/MS Analysis
- Objective: To chromatographically separate Lidocaine from other components and quantify it using mass spectrometry.
- Typical Parameters:
- HPLC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex EVO, 4.6 x 100 mm, 2.6 µm)[32].
- Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid)[29][32].
- Flow Rate: 0.5 - 0.8 mL/min[32].
- Injection Volume: 2 - 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Lidocaine Transition: m/z 235.1 → 86.1
- Lidocaine-d6 (IS) Transition: m/z 241.2 → 92.1
3. Data Analysis
- Objective: To construct a calibration curve and determine the concentration of Lidocaine in unknown samples.
- Steps:
- Integrate the peak areas for Lidocaine and the IS.
- Calculate the peak area ratio (Lidocaine/IS).
- Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted (1/x²) linear regression.
- Determine the concentration of Lidocaine in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Lidocaine Quantification in Plasma
Caption: Standard workflow for bioanalytical quantification of Lidocaine.
Conclusion
The pharmacokinetic profile of Lidocaine Hydrochloride is characterized by rapid and route-dependent absorption, extensive tissue distribution, swift hepatic metabolism primarily via CYP1A2 and CYP3A4, and renal excretion of its metabolites. The interplay of these ADME processes dictates its therapeutic window and potential for toxicity. A thorough understanding of these characteristics, particularly in special populations and in the context of polypharmacy, is critical for drug development professionals and clinicians to ensure the safe and effective use of this essential medication. The robust analytical methodologies available allow for precise characterization of its pharmacokinetic behavior, underpinning evidence-based dosing strategies.
References
-
Title: Lidocaine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Lidocaine - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]
-
Title: Lidocaine Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL: [Link]
-
Title: Lidocaine | C14H22N2O | CID 3676 - PubChem Source: National Institutes of Health URL: [Link]
-
Title: Lidocaine: Package Insert / Prescribing Information Source: Drugs.com URL: [Link]
-
Title: Systemic absorption of topical lidocaine in normal volunteers, patients with post-herpetic neuralgia, and patients with acute herpes zoster Source: PubMed URL: [Link]
-
Title: Cytochrome P450-mediated drug interactions affecting lidocaine Source: Helda URL: [Link]
-
Title: Lidocaine Pharmacokinetics in Advanced Heart Failure, Liver Disease, and Renal Failure in Humans Source: Annals of Internal Medicine - ACP Journals URL: [Link]
-
Title: Drug Interactions with Lidocaine Source: Liposuction.com URL: [Link]
-
Title: lidocaine hydrochloride injection, usp Source: DailyMed URL: [Link]
-
Title: Cytochrome P450-mediated drug interactions affecting lidocaine Source: CORE URL: [Link]
-
Title: Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs Source: PLOS One - Research journals URL: [Link]
-
Title: Lidocaine Hydrochloride Source: Hospira URL: [Link]
-
Title: Lidocaine clearance as pharmacokinetic parameter of metabolic hepatic activity in patients with impaired liver Source: PubMed Central - NIH URL: [Link]
-
Title: Lidocaine plasma protein binding Source: PubMed URL: [Link]
-
Title: Lidocaine Clearance as Pharmacokinetic Parameter of Metabolic Hepatic Activity in Patients with Impaired Liver Source: ResearchGate URL: [Link]
-
Title: Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism Source: Liposuction 101 URL: [Link]
-
Title: lidocaine elimination in patients with liver cirrhosis Source: Medical Science Monitor URL: [Link]
-
Title: Lidocaine Clearance as Pharmacokinetic Parameter of Metabolic Hepatic Activity in Patients with Impaired Liver Source: Journal of Medical Biochemistry URL: [Link]
-
Title: Chemical structure of Lidocaine (LIDO) and metabolism pathway. Source: ResearchGate URL: [Link]
-
Title: What Happens When You Apply Gel Lidocaine Source: HEXIA Pharm URL: [Link]
-
Title: Molecular mechanisms of lidocaine Source: PubMed Central - NIH URL: [Link]
-
Title: Cytochrome P450-mediated drug interactions affecting lidocaine Source: Semantic Scholar URL: [Link]
-
Title: Effects of lidocaine Source: Poison Control URL: [Link]
-
Title: Systemic Absorption of Topical Lidocaine in Normal Volunteers, Patients with Post-Herpetic Neuralgia, and Patients with Acute Herpes Zoster Source: ResearchGate URL: [Link]
-
Title: Lidocaine metabolism pathophysiology, drug interactions, and surgical implications Source: PubMed URL: [Link]
-
Title: Hepatic and renal clearances of lidocaine in conscious and anesthetized sheep Source: PubMed URL: [Link]
-
Title: Clearance of lidocaine by hemodialysis Source: PubMed URL: [Link]
-
Title: Pharmacokinetics and metabolism of lidocaine in patients with renal failure Source: PubMed URL: [Link]
-
Title: HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster Source: ResearchGate URL: [Link]
-
Title: The extent of plasma protein binding of some drugsa used by the anaesthetist Source: Elsevier URL: [Link]
-
Title: Video: Drug Binding to Blood Components Source: JoVE URL: [Link]
-
Title: Validation of High-Performance Liquid Chromatographic--Mass Spectrometric Method for the Analysis of Lidocaine in Human Plasma Source: ResearchGate URL: [Link]
-
Title: HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. Source: QxMD URL: [Link]
-
Title: Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study Source: PubMed Central - NIH URL: [Link]
-
Title: this compound | C10H15ClN2O - PubChem Source: National Institutes of Health URL: [Link]
-
Title: (PDF) Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study Source: ResearchGate URL: [https://www.researchgate.net/publication/334812690_Simultaneous_quantification_of_lidocaine_and_prilocaine_in_human_plasma_by_LC-MSMS_and_its_application_in_a_human_pharmacokinetic_study]([Link]_ pharmacokinetic_study)
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 8. Systemic absorption of topical lidocaine in normal volunteers, patients with post-herpetic neuralgia, and patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hexiapharm.com [hexiapharm.com]
- 10. poison.org [poison.org]
- 11. DSpace [helda.helsinki.fi]
- 12. acpjournals.org [acpjournals.org]
- 13. Lidocaine plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jove.com [jove.com]
- 15. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 16. ClinPGx [clinpgx.org]
- 17. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]
- 18. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lidocaine clearance as pharmacokinetic parameter of metabolic hepatic activity in patients with impaired liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. liposuction.com [liposuction.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Lidocaine metabolism pathophysiology, drug interactions, and surgical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
- 24. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clearance of lidocaine by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hepatic and renal clearances of lidocaine in conscious and anesthetized sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Lidocaine Clearance as Pharmacokinetic Parameter of Metabolic Hepatic Activity in Patients with Impaired Liver | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster. | Read by QxMD [read.qxmd.com]
- 32. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule in Context
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, also known by synonyms such as Glycinexylidide hydrochloride (GX-HCl), is not merely a chemical entity but a significant player in the metabolic narrative of Lidocaine, a cornerstone of local anesthesia and antiarrhythmic therapy.[1][2][3] Understanding the toxicological landscape of this primary metabolite is paramount for a complete safety assessment of its parent compound and for the development of new chemical entities with similar structural motifs. This guide synthesizes the available toxicological data, explains the mechanistic underpinnings of its potential effects, and proposes a strategic framework for its comprehensive toxicological evaluation.
Section 1: Chemical Identity and Metabolic Genesis
This compound is the hydrochloride salt of Glycinexylidide (GX), a major and pharmacologically active metabolite of Lidocaine.[3]
-
IUPAC Name: 2-amino-N-(2,6-dimethylphenyl)acetamide;hydrochloride
-
CAS Number: 35891-83-9
-
Molecular Formula: C₁₀H₁₅ClN₂O
-
Molecular Weight: 214.69 g/mol
The biotransformation of Lidocaine to GX is a critical aspect of its pharmacokinetic profile. This process primarily occurs in the liver via a two-step de-ethylation cascade mediated by the cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. The initial de-ethylation of Lidocaine produces monoethylglycinexylidide (MEGX), another active metabolite, which is then further de-ethylated to form Glycinexylidide.[1]
Figure 1: Metabolic Pathway of Lidocaine to 2-amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide).
Section 2: Pharmacokinetics and Toxicokinetics
The pharmacokinetic profile of GX is characterized by a longer elimination half-life (approximately 10 hours) compared to Lidocaine (around 1.5 hours).[3] This extended residence time means that GX can accumulate in the plasma, particularly with prolonged infusions of Lidocaine, contributing significantly to both the therapeutic and potential toxic effects.[3][4] Approximately half of an administered dose of GX is excreted unchanged in the urine.[3]
Section 3: Toxicological Profile
The toxicological data for this compound is largely inferred from studies on its parent compound, Lidocaine, and related metabolites.
Acute Toxicity
The acute toxicity of this compound is expected to mirror that of Lidocaine, primarily affecting the central nervous system (CNS) and the cardiovascular system.[5][6][7]
| Hazard Classification (GHS) | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Table 1: GHS Hazard Classification for this compound.
Symptoms of acute systemic toxicity are dose-dependent and can progress from initial CNS excitation (e.g., dizziness, tinnitus, perioral numbness) to more severe effects like seizures, coma, and respiratory depression.[6] Cardiovascular manifestations can include hypertension and tachycardia, followed by bradycardia, hypotension, and in severe cases, cardiovascular collapse.[6]
Genotoxicity
A weight of evidence assessment suggests that 2,6-xylidine is a non-direct acting genotoxin, requiring metabolic activation to a reactive quinone-imine species, particularly at high doses that saturate detoxification pathways.[8][10] This metabolite can induce oxidative stress and form DNA adducts.[8] Given that 2-amino-N-(2,6-dimethylphenyl)acetamide contains the 2,6-dimethylaniline moiety, a thorough evaluation of its genotoxic potential is warranted.
Carcinogenicity
No direct carcinogenicity studies on this compound have been identified. The primary concern for the carcinogenicity of Lidocaine and its metabolites stems from the formation of 2,6-xylidine. Studies in rats have shown that high doses of 2,6-xylidine can induce nasal tumors.[9] However, the relevance of these findings to humans at therapeutic doses of Lidocaine is considered low due to differences in metabolism and the high doses used in the animal studies.[8][9]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound are lacking. Studies on the parent compound, Lidocaine, have shown that at high doses, it can affect male fertility in rats, leading to a decrease in sperm count and production efficiency.[11] However, female fertility was not adversely affected in these studies.[11]
Section 4: Mechanisms of Toxicity and Cellular Signaling Pathways
The primary mechanism of action of Lidocaine and its active metabolites, including GX, is the blockade of voltage-gated sodium channels in neurons.[1] This action, while responsible for its anesthetic effect, can also lead to systemic toxicity when excessive concentrations are reached.
Beyond sodium channel blockade, Lidocaine has been shown to modulate several other cellular signaling pathways, which may also be relevant to the toxicological profile of its metabolites.
Figure 3: Proposed workflow for the toxicological evaluation of this compound.
Section 6: Conclusion and Future Directions
The toxicological profile of this compound is intrinsically linked to its parent compound, Lidocaine. While acute toxicity is well-characterized and primarily involves the CNS and cardiovascular systems, significant data gaps exist for chronic endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity. The structural alert for genotoxicity, due to the 2,6-dimethylaniline moiety, necessitates a thorough investigation using a battery of in vitro and potentially in vivo assays. A comprehensive toxicological evaluation, following established international guidelines, is crucial for a complete understanding of the risk profile of this significant metabolite and to ensure the continued safe use of Lidocaine.
References
-
American Society of Regional Anesthesia and Pain Medicine (ASRA). (2020). Checklist for Managing Local Anesthetic Systemic Toxicity. Retrieved from Medscape. [Link]
-
Austin Clinical Toxicology Service. (2023). Local Anaesthetics. (Version 3). [Link]
-
Kirkland, D., et al. (2020). A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure. Regulatory Toxicology and Pharmacology, 118, 104838. [Link]
-
Mouri, J., & Hijioka, E. (2018). Practical guide for the management of systemic toxicity caused by local anesthetics. Journal of Anesthesia, 32(6), 899-906. [Link]
-
Association of Anaesthetists of Great Britain and Ireland. (n.d.). AAGBI Safety Guidelines. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
NYSORA. (n.d.). Local Anesthetic Systemic Toxicity. Retrieved from [Link]
-
Muhammad, F., et al. (2021). Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals, 11(3), 738. [Link]
-
Organisation for Economic Co-operation and Development. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Carcinogenic Potency Database. (n.d.). Glycine. Retrieved from [Link]
-
Kirkland, D., et al. (2021). A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure. ResearchGate. [Link]
-
Organisation for Economic Co-operation and Development. (2009). Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2017). OECD Guidelines for Testing of Chemicals: Full List of Test Guidelines. [Link]
-
PubChem. (n.d.). Glycine xylidide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Strong, J. M., et al. (1975). Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clinical Pharmacology & Therapeutics, 17(2), 184-194. [Link]
-
The Pink Sheet. (1993). LIDOCAINE RODENT CARCINOGENICITY STUDIES. [Link]
-
Cole-Parmer. (n.d.). 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). NDA 21-623. Retrieved from [Link]
-
Strong, J. M., Parker, M., & Atkinson, A. J., Jr. (1973). Identification of glycinexylidide in patients treated with intravenous lidocaine. Clinical Pharmacology and Therapeutics, 14(1), 67–72. [Link]
-
Collinsworth, K. A., et al. (1975). Pharmacokinetics and metabolism of lidocaine in patients with renal failure. Clinical Pharmacology and Therapeutics, 18(1), 59-64. [Link]
-
PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of lidocaine in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austin.org.au [austin.org.au]
- 6. Practical guide for the management of systemic toxicity caused by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nysora.com [nysora.com]
- 8. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LIDOCAINE RODENT CARCINOGENICITY STUDIES [insights.citeline.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis and Characterization of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, field-proven experimental protocol for the synthesis, purification, and characterization of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, a well-known active pharmaceutical ingredient (API) commonly referred to as Lidocaine Hydrochloride. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. The synthesis is executed via a robust, two-step process beginning with the acylation of 2,6-dimethylaniline, followed by nucleophilic substitution with diethylamine and subsequent salt formation. This guide includes comprehensive methodologies, safety protocols, data presentation tables, and visual workflow diagrams to ensure reproducibility and a thorough understanding of the process for professionals in chemical and pharmaceutical development.
Introduction and Scientific Background
This compound (Lidocaine HCl) is a cornerstone of modern medicine, widely employed as a local anesthetic and a Class-Ib antiarrhythmic drug.[1][2] Its mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the initiation and conduction of nerve impulses. The synthesis route detailed herein is a classic and efficient method, first patented in 1943, that remains highly relevant in both academic and industrial settings.[3] It involves two primary transformations: the formation of an amide bond followed by a nucleophilic substitution.[4][5]
This protocol is designed to be self-validating, with clear explanations for each manipulation, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it as necessary.
Overall Reaction Scheme
The synthesis proceeds in three distinct stages starting from 2,6-dimethylaniline:
(A proper chemical reaction scheme would be depicted here)
Stage 1: Acylation of 2,6-dimethylaniline with chloroacetyl chloride to yield the intermediate, N-(2,6-dimethylphenyl)chloroacetamide. Stage 2: Nucleophilic substitution of the chloro-intermediate with diethylamine to form the free base of Lidocaine. Stage 3: Conversion of the Lidocaine free base to its water-soluble hydrochloride salt.[6]
Experimental Protocol
Materials and Reagents
All reagents should be of analytical grade or higher and used as supplied without further purification.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Molar Eq. | Notes |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 3.0 mL (2.95 g) | 0.024 | 1.0 | Toxic, readily absorbed through skin.[3][7] |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 2.1 mL (2.95 g) | 0.026 | 1.08 | Toxic, corrosive, lachrymator.[3][7] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 15.0 mL | - | Solvent | Corrosive.[3] |
| Sodium Acetate | CH₃COONa | 82.03 | ~2.05 g | 0.025 | ~1.0 | Used as a 0.333 M solution. |
| Toluene | C₇H₈ | 92.14 | 25.0 mL | - | Solvent | Flammable. |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 7.5 mL (5.29 g) | 0.072 | 3.0 | Toxic, foul-smelling.[5][7] |
| 3 M Hydrochloric Acid | HCl | 36.46 | As needed | - | Reagent | Corrosive. |
| 3 M Sodium Hydroxide | NaOH | 40.00 | As needed | - | Reagent | Corrosive. |
Synthesis Workflow Diagram
The overall experimental process is summarized in the following workflow.
Caption: High-level workflow for the synthesis of Lidocaine HCl.
Step-by-Step Methodology
Stage 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide (Intermediate)
-
In a 125 mL Erlenmeyer flask, combine 3.0 mL of 2,6-dimethylaniline with 15.0 mL of glacial acetic acid.[3] Swirl to mix.
-
Rationale: Acetic acid serves as a solvent that readily dissolves the starting amine and is compatible with the acylating agent.
-
-
In a fume hood, carefully add 2.1 mL of chloroacetyl chloride to the solution.[7][8] Swirl the flask during addition.
-
Immediately follow with the addition of 25 mL of a half-saturated (approx. 4.1 M) or 0.333 M aqueous sodium acetate solution.[3][5]
-
Causality: The reaction between the amine and acid chloride generates HCl as a byproduct. The sodium acetate acts as a base to neutralize this HCl, preventing it from protonating the starting 2,6-dimethylaniline, which would render it non-nucleophilic and halt the reaction.[7]
-
-
A thick white precipitate of the amide intermediate will form almost instantly.[3] Stir the resulting slurry with approximately 60 mL of cold deionized water to wash the precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[7][9] Wash the filter cake with a small amount of cold water.
-
Press the solid as dry as possible in the funnel. The damp intermediate is used directly in the next stage.[3]
Stage 2: Synthesis of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine Base)
-
Transfer the entire batch of the damp intermediate from Stage 1 to a 50 mL round-bottom flask. Add 25 mL of toluene and 7.5 mL of diethylamine.[3][6][7]
-
Expertise: A three-fold molar excess of diethylamine is used. One equivalent acts as the nucleophile, a second equivalent acts as a base to neutralize the HCl produced during the substitution, and the third helps drive the reaction to completion.
-
-
Equip the flask with a reflux condenser and add a boiling stone. Heat the mixture to reflux and maintain for 90 minutes.[7]
-
Rationale: The reaction is a bimolecular nucleophilic substitution (SN2). Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
After 90 minutes, cool the reaction mixture to room temperature.
Stage 3: Purification and Formation of Lidocaine Hydrochloride
-
Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer three to four times with 50 mL portions of water.[3][6] Discard the aqueous layers.
-
Causality: This step removes the water-soluble diethylammonium chloride salt and any remaining excess diethylamine.
-
-
Extract the organic (toluene) layer with two 20 mL portions of 3 M HCl.[7][10] Combine the aqueous acidic extracts in a new Erlenmeyer flask.
-
Logic: The Lidocaine base, being an amine, is protonated by the HCl and becomes a water-soluble ammonium salt. This effectively transfers the desired product from the organic phase to the aqueous phase, leaving behind non-basic impurities in the toluene.
-
-
Cool the combined acidic aqueous extracts in an ice bath to below 10°C.
-
Slowly add 3 M NaOH solution while stirring until the solution is strongly basic (pH > 10, check with litmus paper). Maintain the temperature below 20°C during this process.[3][7]
-
The Lidocaine free base will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and air dry.[3]
-
To form the hydrochloride salt, dissolve the dried Lidocaine base in a minimal amount of a suitable solvent like diethyl ether or dichloroethane.[6][11] Add a slight molar excess of concentrated HCl or pass dry HCl gas through the solution until precipitation is complete.
-
Collect the final this compound product by filtration, wash with a small amount of cold ether, and dry in a vacuum oven.
Characterization and Data Analysis
Physicochemical and Chromatographic Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 66–69 °C (for free base)[3] | Melting Point Apparatus |
| TLC Analysis | Rf value depends on solvent system | Silica gel plate, e.g., 3:1 EtOAc:Hexanes[7] |
| HPLC Purity | >99% | RP-HPLC with UV detection[12][13] |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reliable method for assessing purity involves a reversed-phase C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer (e.g., water/acetic acid, pH 3.4) at a flow rate of ~1.2 mL/min, with UV detection at 254 nm.[13]
-
Spectrophotometry: The UV absorption spectrum of a dilute solution in 1 M HCl should exhibit characteristic maxima for identification purposes.[14]
Mechanistic Overview Diagram
Caption: Key chemical transformations in the Lidocaine HCl synthesis.
Safety and Handling
This synthesis involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
PPE: Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.
-
2,6-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with extreme care.[3][5][7]
-
Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator (tear-producing). Dispense from a reagent bottle in the fume hood.[3][5][7]
-
Diethylamine: Toxic, flammable, and has an extremely unpleasant and potent odor. All manipulations should be performed in a fume hood.[7]
-
Acids and Bases: Glacial acetic acid, HCl, and NaOH are corrosive and can cause severe burns.[3]
-
Final Product: Lidocaine hydrochloride is toxic if swallowed.[15][16] Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[15][16][17][18]
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of Lidocaine Hydrochloride. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce and characterize this important pharmaceutical compound. The emphasis on safety, purification, and analytical validation ensures that the final product meets the high standards required for research and development.
References
-
IS MUNI. Lidocaine. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). The Preparation of Lidocaine. Journal of Chemical Education, 56(9), 620. [Link]
-
University of the Sciences in Philadelphia. The 2-Step Synthesis of Lidocaine. [Link]
-
University of San Diego. The Synthesis of Lidocaine. [Link]
- Google Patents.
-
California State University, Northridge. Synthesis of Lidocaine. [Link]
- Google Patents. CN105294477A - Method for preparing lidocaine hydrochloride.
-
Demir, S., & Kır, S. (2022). Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation. Journal of AOAC INTERNATIONAL, 105(3), 776–782. [Link]
-
Molbase. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. [Link]
-
Al-arfaj, N. A., Al-Abdania, M. A., & Al-Amri, M. S. (2017). Extraction-Spectrophotometric Determination of Lidocaine Hydrochloride in Pharmaceuticals. International Journal of Chemistry, 9(4), 49. [Link]
- Google Patents.
-
Al-Othman, Z. A., Al-Enazi, N. M., & Al-Warthan, A. A. (2018). Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Modern Approaches in Drug Designing, 2(5). [Link]
-
Uddin, M. S., et al. (2015). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Scientia Pharmaceutica, 83(1), 123–134. [Link]
-
Akyüz, M., & Ongan, M. (2022). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. Records of Natural Products, 16(5), 416-422. [Link]
-
Scribd. Lidocaine Synthesis Procedure Guide. [Link]
-
Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]
-
University of Maryland. The Preparation of Lidocaine. [Link]
-
Chemistry Connected. Amide Formation Part 2: Preparation of Lidocaine Lab Report. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Scientific Backbone: Understanding Lidocaine Hydrochloride's Properties and Synthesis. [Link]
-
Falamarzi, S., et al. (2019). Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels. Journal of Pharmaceutical Research International, 29(4), 1-13. [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
PubChem. This compound. [Link]
-
Japanese Pharmacopoeia. Lidocaine / Official Monographs. [Link]
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. is.muni.cz [is.muni.cz]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 9. scribd.com [scribd.com]
- 10. cerritos.edu [cerritos.edu]
- 11. CN105294477A - Method for preparing lidocaine hydrochloride - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
Application Note: In Vivo Administration and Evaluation of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the in vivo application of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as Lidocaine hydrochloride. Lidocaine is a widely used local anesthetic and Class-Ib antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses. This guide details pre-clinical considerations, formulation strategies, and validated protocols for evaluating its anesthetic, anti-nociceptive, and antiarrhythmic properties in rodent models. The protocols are designed with scientific integrity, emphasizing causality, self-validation, and reproducibility to support robust drug development and research applications.
Pre-Clinical Scientific Rationale
Identity and Mechanism of Action
This compound (CAS No: 73-78-9) is the hydrochloride salt of Lidocaine, a well-characterized amide-type local anesthetic[1]. Its therapeutic effects are derived from its ability to reversibly bind to and block voltage-gated sodium (Na+) channels within the neuronal cell membrane[2][3].
Causality of Action: By binding to the Na+ channel in its open and inactivated states, Lidocaine stabilizes the channel in an inactive conformation. This action increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately produces a conduction blockade[3]. This targeted disruption of nerve signaling is the foundation for its use in local anesthesia, neuropathic pain management, and the suppression of ectopic cardiac pacemaker activity[3][4][5].
Caption: Mechanism of Lidocaine action on voltage-gated sodium channels.
Pharmacokinetic Profile
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of Lidocaine is critical for designing in vivo studies. Lidocaine is primarily metabolized in the liver[6]. The pharmacokinetic parameters can vary significantly based on the animal model, route of administration, and presence of vasoconstrictors like epinephrine[7][8].
Table 1: Representative Pharmacokinetic Parameters of Lidocaine in Animal Models
| Parameter | Species | Route | Dose | Value | Reference |
| Tmax (Peak Time) | Piglet | Epidural | 5 mg/kg | 27.3 ± 7.4 min | [9] |
| Cmax (Peak Conc.) | Piglet | Epidural | 5 mg/kg | 1.83 ± 0.17 mg/L | [9] |
| Elimination Half-life (t½) | Piglet | Epidural | 5 mg/kg | 82.8 ± 7.0 min | [9] |
| Total Body Clearance | Piglet | Epidural | 5 mg/kg | 17.3 ± 1.6 mL/min/kg | [9] |
| Volume of Distribution (Vd) | Dog | IV | N/A | 1.44 L/kg | [7] |
Note: These values are illustrative. Researchers must determine the PK profile for their specific model and experimental conditions.
Formulation and Vehicle Selection
The hydrochloride salt of Lidocaine is water-soluble. For most in vivo applications, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles.
-
Rationale: Isotonic, pH-neutral solutions minimize tissue irritation and are suitable for subcutaneous (SC), intraperitoneal (IP), and intravenous (IV) administration[10].
-
Preparation: For local anesthesia in rodents, a 2% (20 mg/mL) stock solution is often diluted to 0.5% (5 mg/mL) with sterile saline[11]. Always prepare fresh solutions or store them according to stability data.
-
Avoidance of Co-solvents: For parenteral routes, avoid organic solvents like DMSO unless absolutely necessary and validated, as they can cause venous irritation and confounding biological effects[10][12].
In Vivo Study Design & Protocols
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.
Caption: A generalized workflow for in vivo studies using Lidocaine.
Protocol 1: Evaluation of Local Anesthesia (Mouse Tail-Flick Test)
This protocol assesses the duration and intensity of local anesthetic-induced nerve conduction block.[13] The tail-flick test is a standard method for measuring a pain response to a thermal stimulus[14].
-
Objective: To quantify the local anesthetic effect of Lidocaine HCl.
-
Self-Validation: The protocol includes baseline measurements for each animal, a vehicle control group to account for injection effects, and a pre-defined cutoff time to prevent tissue damage.
-
Materials:
-
Step-by-Step Methodology:
-
Acclimatization: Acclimate mice to the restraint device for 2-3 days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency (TFL) for each mouse. Place the tail on the heat source and start the timer. Stop the timer immediately when the mouse flicks its tail. The average of three readings is the baseline. A cutoff time (e.g., 10 seconds) must be used to prevent injury.
-
Administration: Inject two 20 µL aliquots of the test solution (Lidocaine or vehicle) subcutaneously on opposite sides of the tail base[13].
-
Post-Injection Testing: Measure the TFL at regular intervals (e.g., every 5-10 minutes) for up to 60-90 minutes[13].
-
Data Analysis: Sensory block is considered effective if the TFL exceeds a predefined threshold (e.g., 2-3 times baseline or reaches the cutoff time)[13]. Calculate the duration of the block as the time until the TFL returns to baseline. Data can also be presented as the Maximum Possible Effect (%MPE).
-
Protocol 2: Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
This protocol evaluates the anti-nociceptive (pain-relieving) effects of Lidocaine in a well-established rat model of neuropathic pain. Lidocaine has been shown to ameliorate pain behaviors in CCI models by mechanisms including the regulation of microglia polarization[4][16].
-
Objective: To assess the ability of systemically or locally administered Lidocaine to reverse mechanical allodynia in CCI rats.
-
Self-Validation: A sham surgery group controls for surgical effects, while a vehicle group controls for drug administration effects. Baseline paw withdrawal thresholds are established before injury.
-
Materials:
-
Lidocaine HCl (dose-dependent, e.g., 1-10 mg/kg, IP)[4]
-
Vehicle (Sterile 0.9% Saline)
-
von Frey filaments for assessing mechanical allodynia
-
Surgical instruments for CCI procedure
-
-
Step-by-Step Methodology:
-
Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold (PWT) for each rat using von Frey filaments.
-
CCI Surgery: Under general anesthesia, expose the sciatic nerve and place loose ligatures around it to induce a chronic constriction injury. In sham animals, the nerve is exposed but not ligated.
-
Pain Behavior Development: Allow 3-7 days for neuropathic pain behaviors (mechanical allodynia) to develop, characterized by a significant decrease in PWT[17].
-
Drug Administration: Administer Lidocaine or vehicle via the desired route (e.g., IP, IV, or local infiltration). Studies can be designed for pre-emptive (before CCI) or therapeutic (after CCI) administration[5][17].
-
Post-Dosing Assessment: Measure the PWT at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: An increase in the PWT in the Lidocaine-treated group compared to the vehicle group indicates an anti-nociceptive effect[4][16].
-
Protocol 3: Model of Cardiac Arrhythmia
This protocol assesses the antiarrhythmic efficacy of Lidocaine in a chemically-induced or ischemia-reperfusion arrhythmia model in rats. Lidocaine is effective in suppressing digitalis-induced and reperfusion-induced ventricular arrhythmias[18][19][20].
-
Objective: To determine if Lidocaine can prevent or terminate induced ventricular arrhythmias.
-
Self-Validation: The protocol requires continuous ECG monitoring to establish a stable baseline before induction. A vehicle group is essential to confirm that the arrhythmogenic agent is effective and that the vehicle itself has no effect.
-
Materials:
-
Step-by-Step Methodology:
-
Anesthesia and Instrumentation: Anesthetize the rat and insert ECG electrodes to monitor cardiac activity. Cannulate a femoral or jugular vein for IV drug administration.
-
Baseline ECG: Record a stable baseline ECG for at least 15-20 minutes.
-
Lidocaine Administration: Administer a bolus of Lidocaine or vehicle intravenously. This can be done either before (prophylactic) or after (therapeutic) the induction of arrhythmia.
-
Induction of Arrhythmia:
-
Chemical: Infuse an arrhythmogenic agent like ouabain until sustained ventricular tachycardia or fibrillation occurs[18].
-
Ischemia-Reperfusion: Surgically place a ligature around a coronary artery, induce ischemia for a set period (e.g., 5-15 minutes), and then release the ligature to initiate reperfusion arrhythmias[19][20].
-
-
ECG Monitoring: Continuously record the ECG throughout the experiment.
-
Data Analysis: Analyze the ECG recordings for the incidence, duration, and severity of arrhythmias (e.g., number of premature ventricular contractions, episodes of ventricular tachycardia). Compare the outcomes between the Lidocaine and vehicle-treated groups.
-
Safety, Handling, and Dosing Considerations
-
Hazard Identification: Lidocaine HCl is harmful if swallowed and may cause skin, eye, and respiratory irritation[21]. It can cause central nervous system and cardiovascular effects at high doses[22].
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or chemical fume hood[23][24].
-
Dosing in Rodents: The total dose of Lidocaine for local anesthesia in rodents should not exceed 7-10 mg/kg[25][26]. Overdosing can lead to systemic toxicity, including seizures and cardiorespiratory depression[25]. Always calculate the maximum volume that can be safely administered based on the animal's weight and the solution's concentration[11].
References
-
Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart. PubMed. Available at: [Link]
-
Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model. PubMed Central. Available at: [Link]
-
Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization. PubMed Central. Available at: [Link]
-
Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization. PubMed. Available at: [Link]
-
Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model. Sci-Hub. Available at: [Link]
-
Coronary ligation-reperfusion arrhythmia models in anesthetized rats and isolated perfused rat hearts concentration-effect relationships of lidocaine. PubMed. Available at: [Link]
-
Effects of lidocaine on reperfusion arrhythmias and electrophysiological properties in an isolated ventricular muscle model of ischemia and reperfusion. PubMed. Available at: [Link]
-
Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy. PubMed. Available at: [Link]
-
Pharmacokinetics of lidocaine with epinephrine in piglets following epidural anaesthesia. PubMed. Available at: [Link]
-
SOP.V3.04 Local Anesthesia in Rodents. Washington State University. Available at: [Link]
-
Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs. PLOS One. Available at: [Link]
-
Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs. PubMed. Available at: [Link]
-
Lidocaine. COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. Available at: [Link]
-
Assessing local anesthetic effect using the mouse tail flick test. PubMed. Available at: [Link]
-
Preemptive analgesic effect of lidocaine in a chronic neuropathic pain model. Sci-Hub. Available at: [Link]
-
Lidocaine constricts or dilates rat arterioles in a dose-dependent manner. PubMed. Available at: [Link]
-
Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model. PubMed Central. Available at: [Link]
-
Recommended Rodent Anesthetics and Analgesics. University of Louisville. Available at: [Link]
-
The Minimum Effective Dose of Lidocaine Needed to Block Evoked Potentials in the Sciatic Nerve of the Rat. DTIC. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Analgesia (Guideline). The University of Iowa. Available at: [Link]
-
Evaluation of Common Anesthetic and Analgesic Techniques for Tail Biopsy in Mice. NIH. Available at: [Link]
-
Effects of Lidocaine on Ischemia/Reperfusion Injury in In vivo Rabbit Hearts. ResearchGate. Available at: [Link]
-
Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. Available at: [Link]
-
Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Acros Organics. Available at: [Link]
-
What are the preferable iv vehicle system for in vivo study? ResearchGate. Available at: [Link]
-
Preparation and In Vivo Evaluation of a Lidocaine Self-Nanoemulsifying Ointment with Glycerol Monostearate for Local Delivery. PubMed. Available at: [Link]
-
Effects of eight vehicles on transdermal lidocaine penetration in sheep skin in vitro. ResearchGate. Available at: [Link]
-
Effects of eight vehicles on transdermal lidocaine penetration in sheep skin in vitro. PubMed. Available at: [Link]
-
Tail flick test. Wikipedia. Available at: [Link]
-
Review on Analgesic activity using Tail Immersion Method. Asian Journal of Research in Chemistry. Available at: [Link]
-
Anesthetic effect (tail-flick experiment) in rats treated with... ResearchGate. Available at: [Link]
-
Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. Available at: [Link]
-
Efficacy of Modified Talc Powder in Experimental Rat Model of Pleurodesis. MDPI. Available at: [Link]
-
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. PubChem. Available at: [Link]
-
Conversion of orally administered 2-n.pentylaminoacetamide into glycinamide and glycine in the rat brain. PubMed. Available at: [Link]
Sources
- 1. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35891-83-9 [smolecule.com]
- 3. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 8. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of lidocaine with epinephrine in piglets following epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Effects of eight vehicles on transdermal lidocaine penetration in sheep skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. ajrconline.org [ajrconline.org]
- 16. Lidocaine ameliorates chronic constriction injury-induced neuropathic pain through regulating M1/M2 microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-Emptive Treatment of Lidocaine Attenuates Neuropathic Pain and Reduces Pain-Related Biochemical Markers in the Rat Cuneate Nucleus in Median Nerve Chronic Constriction Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Coronary ligation-reperfusion arrhythmia models in anesthetized rats and isolated perfused rat hearts concentration-effect relationships of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of lidocaine on reperfusion arrhythmias and electrophysiological properties in an isolated ventricular muscle model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. westliberty.edu [westliberty.edu]
- 23. fishersci.com [fishersci.com]
- 24. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 25. campusvet.wsu.edu [campusvet.wsu.edu]
- 26. louisville.edu [louisville.edu]
Application Notes and Protocols for the Analytical Detection of 2-amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride
This document provides a comprehensive guide to the analytical methods for the detection and quantification of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride. This compound, also known as Glycinexylidide, is a known metabolite and potential impurity in the synthesis of Lidocaine, a widely used local anesthetic. Its detection and control are critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), explaining the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction to the Analyte and Analytical Challenges
This compound is structurally related to Lidocaine and its primary starting material, 2,6-dimethylaniline (Lidocaine Impurity A).[1][2][3] The presence of this and related compounds in a drug product can indicate incomplete reaction or degradation, potentially impacting the product's safety profile. Therefore, sensitive and specific analytical methods are required for its accurate quantification.
The primary analytical challenges lie in achieving adequate separation from the active pharmaceutical ingredient (API) and other related impurities, as well as ensuring high sensitivity to meet the stringent limits set by regulatory bodies. The choice between HPLC and GC-MS often depends on the sample matrix, the required level of sensitivity, and the specific goals of the analysis.[1][4]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of pharmaceutical impurities due to its versatility and precision.[5][6] A reversed-phase HPLC method is particularly well-suited for separating 2-amino-N-(2,6-dimethylphenyl)acetamide from Lidocaine and other impurities.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which allows for the effective retention and separation of the relatively non-polar aromatic amine analytes from the more polar mobile phase.
-
Mobile Phase pH Control: The pH of the mobile phase is a critical parameter. Since Lidocaine and its impurities are basic compounds, a slightly alkaline mobile phase (e.g., pH 8.0) is recommended.[5] At this pH, the analytes are in their neutral form, leading to increased retention, improved peak shape, and better separation from other components.[5][7][8][9]
-
UV Detection: The aromatic ring in the analyte's structure allows for sensitive detection using a UV spectrophotometer. A wavelength of around 230-240 nm is often optimal for detecting Lidocaine and its related impurities.[4][10]
Detailed HPLC Protocol
This protocol is a validated starting point and may require optimization for specific instrumentation and sample matrices.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH adjusted to 8.0 with potassium hydroxide) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Elution | 0-10 min: 30% B; 10-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[11][12] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (70:30, v/v) |
Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Accurately weigh and dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 8.0 with a potassium hydroxide solution. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation (for a pharmaceutical formulation, e.g., a gel): Accurately weigh a portion of the sample equivalent to a known amount of the API into a volumetric flask. Add a portion of the diluent and sonicate for 15-20 minutes to ensure complete dissolution and extraction.[10] Allow the solution to cool to room temperature and dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[13]
Analysis Workflow:
Caption: Workflow for HPLC analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[14][15]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components, and the peak purity should be confirmed. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98.0 - 102.0% for spiked samples at different concentration levels. |
| Precision (Repeatability & Intermediate) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic parameters (e.g., pH, mobile phase composition, flow rate). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers exceptional sensitivity and selectivity, making it an ideal choice for trace-level analysis or for the definitive identification of impurities in complex matrices.[1][16]
Rationale for Methodological Choices
-
Derivatization: Aromatic amines can exhibit poor peak shape and thermal instability in GC. Derivatization, for example, with an acylating agent like heptafluorobutyric anhydride (HFBA), is often employed to improve their volatility and chromatographic performance.[1] The resulting derivatives are also more amenable to sensitive detection.
-
Mass Spectrometric Detection: MS detection provides high selectivity by monitoring specific fragment ions of the analyte. This is particularly advantageous when dealing with complex sample matrices where co-eluting peaks might interfere with other detectors. Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity.[1]
Detailed GC-MS Protocol
Chromatographic Conditions:
| Parameter | Recommended Condition |
| GC System | Standard GC with a split/splitless injector and a mass selective detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[16] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[16] |
| Inlet Temperature | 250 °C[16] |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis[16] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C, hold for 5 minutes |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 400 amu (Full Scan) or Selected Ion Monitoring (SIM) |
Sample Preparation and Derivatization:
-
Extraction (from a liquid matrix): Adjust the pH of the aqueous sample to >11 with a sodium hydroxide solution. Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane. Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization (Acylation with HFBA):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) to the dried residue.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Evaporate the reaction mixture to dryness again.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Analysis Workflow:
Caption: Workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific analytical requirements. HPLC is often preferred for routine quality control of pharmaceutical formulations due to its simpler sample preparation and high precision.[1] GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and definitive impurity identification.[1] The protocols provided in this guide serve as a robust starting point for method development and validation, ensuring the generation of accurate and reliable data in a research or quality control setting.
References
-
A Robust HPLC Method for the Quantification of 2,6-Dimethylaniline. Benchchem.
-
This compound. Smolecule.
-
A Comparative Purity Analysis of Commercial 2,6-Dimethylaniline Samples. Benchchem.
-
A Comparative Guide to HPLC and GC-MS for the Quantification of 2,6-Dimethylaniline. Benchchem.
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. ACS Publications.
-
GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
-
Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. USP-NF.
-
USP Method Improvements for HPLC of Lidocaine and Related Impurities. MAC-MOD Analytical.
-
Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry. PubMed.
-
Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. NIH.
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications.
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
-
Separation of Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
-
Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
-
Separation of Lidocaine and Related Impurities - USP Method Modernization. MAC-MOD Analytical.
-
Lidocaine and Its Impurities Analysis. Scribd.
-
USP Method Modernization for Lidocaine Formulations Using XBridge Columns and Different LC Systems. Waters Corporation.
-
LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum. European Pharmacopoeia.
-
LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum. European Pharmacopoeia.
-
Analysis of the tidocaine Metabolite 2,6-Dimethylaniline in Bovine and Human Milk. Journal of Agricultural and Food Chemistry.
-
Method Development for Analysis of Lidocaine Hydrochloride in Pharmaceutical Dosage Form by HPLC. ResearchGate.
-
Summary of Validation Data – Lidocaine Hydrochloride. ARL Bio Pharma.
-
Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids. Oxford Academic.
-
Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed.
-
Sample preparation in analysis of pharmaceuticals. ScienceDirect.
-
Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms. International Journal of Research and Review.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
2,6-DIMETHYLANILINE (2,6-XYLIDINE). NIH.
-
Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. ResearchGate.
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. RJPT.
-
Impurity Control in the European Pharmacopoeia. EDQM.
-
Lidocaine-impurities. Pharmaffiliates.
-
A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bio-Rad.
-
Analysis of Amino Acids by HPLC. Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugfuture.com [drugfuture.com]
- 12. uspbpep.com [uspbpep.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. arlok.com [arlok.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride. This compound is a primary metabolite and a potential impurity in drug substances, making its precise quantification critical for quality control and safety assessment in pharmaceutical development. The described isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase at a controlled pH, ensuring excellent peak shape and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Scientific Rationale
2-amino-N-(2,6-dimethylphenyl)acetamide, also known as Glycinexylidide, is a major metabolite of the widely used local anesthetic, Lidocaine.[4] It is also considered a specified impurity in Lidocaine drug substance and drug products by major pharmacopeias.[5][6] The monitoring and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of pharmaceutical products. Therefore, a reliable and validated analytical method for its quantification is essential.
The selected methodology is RP-HPLC with UV detection, which is the gold standard for the analysis of small-molecule impurities in the pharmaceutical industry. The choice of experimental conditions is guided by the physicochemical properties of the analyte. As an amine-containing compound, the pKa of the primary amine is a critical parameter influencing chromatographic retention and peak shape. The pKa of the related compound Lidocaine is approximately 7.9.[7] To ensure the analyte is in a single, protonated ionic state, which promotes better interaction with the stationary phase and yields symmetrical peaks, the mobile phase pH must be carefully controlled. Operating at a pH several units below the pKa is a common and effective strategy.[8] The European Pharmacopoeia method for Lidocaine related substances uses a mobile phase at pH 8.0, where the basic analyte is neutral, leading to increased retention and improved peak shape.[5][8][9] This method adopts a similar high-pH approach to ensure robust and reproducible results.
Materials and Methods
2.1 Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Analytical Column: C18, 5 µm particle size, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18).
-
Data Acquisition: OpenLab CDS Software (or equivalent).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Calibrated with standard buffers.
2.2 Reagents and Standards
-
Reference Standard: this compound (purity ≥ 99.5%).
-
Acetonitrile (ACN): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS grade.
-
Sodium Hydroxide (NaOH): ACS grade, for pH adjustment.
-
Water: Deionized (DI) water, filtered through a 0.45 µm filter.
2.3 Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition | Justification |
| Mobile Phase | 30:70 (v/v) Acetonitrile and 4.85 g/L KH₂PO₄ buffer, adjusted to pH 8.0 with NaOH.[5][9] | The high pH ensures the basic analyte is in its neutral form, improving retention and peak symmetry on the C18 column.[8] |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard C18 chemistry provides excellent retention and selectivity for moderately polar compounds like the analyte. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |
| Detection | UV at 230 nm[5][9] | The aromatic ring in the analyte structure provides strong UV absorbance. 230 nm offers a good balance of sensitivity and specificity. |
| Column Temp. | 30 °C[5][6] | Ensures stable retention times and reduces viscosity of the mobile phase. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the analyte and any potential late-eluting impurities. |
Experimental Protocols
3.1 Mobile Phase Preparation (1 L)
-
Weigh 4.85 g of KH₂PO₄ and dissolve it in 700 mL of DI water.
-
Adjust the pH of the solution to 8.0 ± 0.05 using a suitable concentration of NaOH solution.
-
Add 300 mL of Acetonitrile to the buffer solution.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
3.2 Standard Solution Preparation (10 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase. This is the working standard solution (10 µg/mL).
3.3 Sample Preparation
-
Accurately weigh a quantity of the sample (e.g., drug substance) expected to contain approximately 1 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.4 Analytical Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for HPLC quantification.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[1][2][3]
4.1 System Suitability Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Injections | ≤ 2.0% (for n=5) |
4.2 Specificity Specificity was demonstrated by analyzing a blank (mobile phase), a placebo sample (if applicable), and the analyte spiked into the placebo. The chromatograms showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally.
4.3 Linearity Linearity was evaluated over a concentration range of 0.5 µg/mL to 15 µg/mL (5% to 150% of the target concentration).
| Parameter | Result |
| Concentration Range | 0.5 - 15 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
4.4 Accuracy and Precision Accuracy (as % recovery) and precision (as % RSD) were determined by analyzing samples at three concentration levels (low, medium, high) on the same day (intra-day) and on three different days (inter-day).
| Level | Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) | Accuracy (% Recovery) |
| Low | 1.0 | 1.2% | 1.5% | 98.5% - 101.2% |
| Med | 10.0 | 0.8% | 1.1% | 99.1% - 100.8% |
| High | 15.0 | 0.9% | 1.3% | 98.9% - 101.5% |
4.5 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.50 µg/mL
Caption: Interrelation of validation parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis of drug substances and finished products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Lidocaine and Its Impurities Analysis. Scribd. [Link]
-
LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum. EDQM. [Link]
-
Lidocaine Hydrochloride. British Pharmacopoeia. [Link]
-
LIDOCAINE HYDROCHLORIDE Lidocaini hydrochloridum - Print Preview. [Link]
-
Thermophysical Properties of 2-Amino-N-(2,6-diethylphenyl)acetamide. Chemcasts. [Link]
-
USP Monographs: Lidocaine Hydrochloride. USP-NF. [Link]
-
Exploring the Methods Used to Test Lidocaine Quality. HEXIA Pharm. [Link]
-
Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. USP-NF. [Link]
-
USP Method Improvements for HPLC of Lidocaine and Related Impurities. Advanced Materials Technology. [Link]
-
2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ACG Publications. [Link]
-
Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Lidocaine EP Impurity A. SynZeal. [Link]
-
PRODUCT MONOGRAPH 2% Lidocaine Hydrochloride Injection USP. Pfizer. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Buy this compound | 35891-83-9 [smolecule.com]
- 5. drugfuture.com [drugfuture.com]
- 6. uspbpep.com [uspbpep.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. halocolumns.com [halocolumns.com]
- 9. Lidocaine Hydrochloride [drugfuture.com]
Application Note: Characterizing the Metabolic Fate of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive guide to studying the metabolic fate of 2-amino-N-(2,6-dimethylphenyl)acetamide, also known as Glycinexylidide (GX). As a primary and pharmacologically inactive metabolite of the widely used local anesthetic and antiarrhythmic drug, Lidocaine, understanding the formation, stability, and clearance of GX is critical for a complete pharmacokinetic and safety assessment.[1][2][3] This guide details the scientific rationale and step-by-step protocols for essential in vitro drug metabolism assays, including microsomal stability and hepatocyte metabolism, coupled with robust analytical quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Scientific Background & Rationale
2-amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide, GX) is a key metabolite in the biotransformation of Lidocaine.[2][3] The metabolic cascade is primarily initiated in the liver by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4.[1][4] These enzymes catalyze the sequential N-deethylation of Lidocaine.
The primary metabolic step is the conversion of Lidocaine to the pharmacologically active metabolite monoethylglycinexylidide (MEGX).[4][5] Subsequent N-deethylation of MEGX yields the inactive metabolite, GX.[4] Understanding this pathway is crucial for several reasons:
-
Pharmacokinetic (PK) Profiling: The rate of GX formation and its subsequent clearance contributes to the overall disposition and elimination profile of Lidocaine.
-
Drug-Drug Interactions (DDI): Since CYP3A4 and CYP1A2 are involved, co-administered drugs that induce or inhibit these enzymes can alter the metabolic profile of Lidocaine, impacting both efficacy and safety.
-
Safety and Toxicity Assessment: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the safety testing of metabolites that are present at significant concentrations in humans (e.g., >10% of total drug-related exposure).[6][7][8][9][10] Characterizing GX helps fulfill these "Metabolite in Safety Testing" (MIST) requirements.
The following diagram illustrates the principal metabolic pathway of Lidocaine.
Caption: Principal hepatic metabolism of Lidocaine to its key metabolites.
Experimental Workflows & Protocols
A systematic in vitro evaluation is essential to characterize the metabolic profile of a compound. The workflow begins with assessing the compound's intrinsic stability using a simple, high-throughput microsomal assay, followed by a more comprehensive analysis in hepatocytes, which contain a full complement of Phase I and Phase II enzymes.
Caption: Overall workflow for in vitro metabolism studies.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-amino-N-(2,6-dimethylphenyl)acetamide in a high-throughput manner using liver microsomes. This assay primarily evaluates Phase I (CYP-mediated) metabolism.[11][12]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. The assay's design hinges on providing the test compound to these enzymes in the presence of a necessary cofactor, NADPH, to initiate metabolic reactions.[11][13] By measuring the disappearance of the parent compound over time, we can assess its metabolic lability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Test Compound)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive Control Compounds: Verapamil (high turnover), Warfarin (low turnover)
-
Negative Control: Vehicle (e.g., DMSO)
-
Ice-cold Acetonitrile with an appropriate internal standard (IS) for reaction termination and sample processing.
-
96-well incubation plate and analytical plate
-
Multichannel pipette, incubator (37°C), centrifuge
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare a 1 mg/mL microsomal protein solution in phosphate buffer.
-
Prepare working solutions of the test compound and controls in buffer. Final DMSO concentration should be <0.5%.
-
Prepare the "Stop Solution": ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound not found in the matrix).
-
-
Incubation Setup (96-well plate):
-
Add phosphate buffer to all wells.
-
Add the microsomal solution to all wells except for the "no microsome" controls.
-
Add the test compound, positive controls, or vehicle to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" control wells.
-
Immediately after addition (T=0), transfer an aliquot from each well to a corresponding well in the analytical plate containing the ice-cold Stop Solution.
-
Incubate the reaction plate at 37°C, with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer aliquots to the analytical plate with Stop Solution.[11]
-
-
Sample Processing:
-
Once all time points are collected, seal the analytical plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Protocol 2: Hepatocyte Metabolism Assay
Objective: To evaluate the metabolism of the test compound in a more physiologically relevant system that contains both Phase I and Phase II enzymes, as well as cellular transporters.[14][15] This is particularly useful for identifying metabolites and assessing compounds with low turnover.[16]
Causality: Cryopreserved primary hepatocytes are intact cells that provide a complete metabolic environment.[15][17] Unlike microsomes, they contain the necessary cofactors for both Phase I and Phase II (conjugation) reactions (e.g., UDPGA, PAPS) and active transport mechanisms, offering a more comprehensive picture of hepatic clearance.[15]
Materials:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte thawing, plating, and maintenance media (e.g., Williams' Medium E with supplements)[16][18]
-
Collagen-coated 24- or 48-well plates
-
Test compound, positive controls (e.g., 7-hydroxycoumarin for Phase II, Midazolam for Phase I)
-
Ice-cold Acetonitrile with Internal Standard (IS)
Step-by-Step Methodology:
-
Hepatocyte Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed thawing medium and centrifuge gently to pellet the viable cells.
-
Resuspend the cell pellet in plating medium and determine cell viability and density.
-
Seed the cells onto collagen-coated plates at an appropriate density (e.g., 0.5 x 10^6 cells/mL).[18]
-
Incubate for 4-6 hours to allow cell attachment, then replace the medium with fresh, serum-free maintenance medium.[16]
-
-
Compound Incubation:
-
Prepare dosing solutions of the test compound and controls in warm maintenance medium.
-
Aspirate the medium from the attached hepatocytes and add the dosing solutions.
-
Incubate at 37°C in a humidified CO2 incubator.
-
-
Sampling:
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the medium (supernatant) and the cells (cell lysate).
-
To collect, add ice-cold acetonitrile with IS directly to the wells to terminate the reaction and lyse the cells.
-
Scrape the wells to ensure complete collection of the cell lysate.
-
-
Sample Processing:
-
Transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube or deep-well plate.
-
Centrifuge to pellet cell debris.
-
Transfer the supernatant for LC-MS/MS analysis of the parent compound and potential metabolites.
-
Analytical Methodology: LC-MS/MS Quantification
Objective: To accurately and sensitively quantify the concentration of 2-amino-N-(2,6-dimethylphenyl)acetamide at each time point from the in vitro assays.
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[19][20][21][22][23] The liquid chromatography component separates the analyte of interest from matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern. Operating in Multiple Reaction Monitoring (MRM) mode allows for highly specific detection with minimal interference.
Caption: Logical flow of a triple quadrupole LC-MS/MS system for quantification.
Example LC-MS/MS Parameters:
| Parameter | Example Value | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating small molecules of moderate polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the compound from the C18 column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group on the compound is readily protonated. |
| MRM Transition (Parent) | e.g., m/z 193.1 → 120.1 | Precursor ion [M+H]+ is selected in Q1; a stable, specific product ion is selected in Q3 for quantification. |
| MRM Transition (IS) | Analyte-specific | The internal standard should have its own distinct and stable transition. |
| Collision Energy | Optimized for maximum product ion intensity | The voltage applied in Q2 to induce fragmentation; must be determined empirically. |
Note: Specific m/z values must be determined experimentally by infusing a standard solution of the compound.
Data Interpretation & Reporting
-
Calculate Percent Remaining: For each time point, determine the analyte/IS peak area ratio. The percent remaining is calculated as: (Ratio at Time X / Ratio at Time 0) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of the linear regression line is the elimination rate constant (k).[13] Slope = -k t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): This value represents the theoretical maximum clearance rate by the liver.
Data Presentation:
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10^6 cells) |
| 2-amino-N-(2,6-dimethylphenyl)acetamide | Human Liver Microsomes | >60 | <11.5 | N/A |
| 2-amino-N-(2,6-dimethylphenyl)acetamide | Human Hepatocytes | TBD | N/A | TBD |
| Verapamil (High Turnover Control) | Human Liver Microsomes | <15 | >46.2 | N/A |
| Warfarin (Low Turnover Control) | Human Liver Microsomes | >60 | <11.5 | N/A |
(Note: TBD = To Be Determined. Example values are for illustrative purposes.)
Conclusion: The protocols outlined provide a robust framework for characterizing the metabolic profile of 2-amino-N-(2,6-dimethylphenyl)acetamide. By systematically evaluating its stability in liver microsomes and hepatocytes, researchers can generate critical data on its half-life and intrinsic clearance. This information is vital for building comprehensive pharmacokinetic models of its parent drug, Lidocaine, and for satisfying regulatory requirements for metabolite safety testing.
References
-
ClinPGx. (n.d.). Lidocaine Pathway, Pharmacokinetics. Retrieved from [Link]
- Gao, H., & Li, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Clinical Pharmacology & Biopharmaceutics, S1.
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Major metabolic pathways of lidocaine. [Diagram]. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. Retrieved from [Link]
-
Wikipedia. (n.d.). Lidocaine. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). Retrieved from [Link]
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
-
Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]
- Klein, J. A., & Kassar, S. J. (2004). Lidocaine metabolism pathophysiology, drug interactions, and surgical implications. Aesthetic Surgery Journal, 24(4), 307-311.
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Emeryville Pharmaceutical Services. (2026). Metabolite Identification LC MS Testing. Retrieved from [Link]
-
ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.
-
SciSpace. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]
- Hsieh, J. H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 570-587.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 35891-83-9 [smolecule.com]
- 3. 2-AMINO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | 18865-38-8 [chemicalbook.com]
- 4. ClinPGx [clinpgx.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bdj.co.jp [bdj.co.jp]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CL [thermofisher.com]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. testinglab.com [testinglab.com]
- 22. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Application Notes and Protocols for the Administration of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)
This compound, commonly known as Lidocaine hydrochloride, is a widely utilized amide-type local anesthetic and a class-Ib antiarrhythmic agent.[1][2] Its primary application in animal research is to provide localized analgesia for surgical procedures, alleviate pain associated with minor irritations, and in some cases, to manage ventricular arrhythmias.[3][4] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for parenteral administration.[2][5][6]
The fundamental mechanism of action for Lidocaine hydrochloride involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[7][8][9] This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials, thereby blocking the transmission of nerve impulses and resulting in a localized loss of sensation.[7][8][10] At a molecular level, the amide structure of lidocaine allows it to interact with the active sites within these sodium channels.[9]
This guide provides a comprehensive overview of the principles and detailed protocols for the safe and effective administration of Lidocaine hydrochloride to various animal models, emphasizing scientific integrity, ethical considerations, and best practices.
Foundational Knowledge for In Vivo Administration
Physicochemical Properties and Solution Preparation
Lidocaine hydrochloride is a white, crystalline powder that is readily soluble in water and ethanol.[2][5] This high water solubility is a key advantage for preparing sterile injectable solutions. Commercially available solutions are typically sterile, nonpyrogenic, and isotonic, with a pH adjusted to approximately 6.5 (ranging from 5.0 to 7.0).[10]
Protocol for Preparing a Diluted Lidocaine Hydrochloride Solution (0.5%) from a 2% Stock:
This protocol is essential for applications requiring a lower concentration to avoid toxicity, particularly in smaller animals.
-
Aseptic Technique: All procedures must be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Materials:
-
2% Lidocaine hydrochloride injection solution (20 mg/mL)
-
Sterile, pyrogen-free saline or water for injection
-
Sterile syringes and needles
-
Sterile, empty vial for the final diluted solution
-
-
Calculation: To achieve a final concentration of 0.5% (5 mg/mL), a 1:4 dilution is required. For example, to prepare 2 mL of 0.5% lidocaine:
-
Volume of 2% Lidocaine = (Final Concentration / Initial Concentration) x Final Volume
-
Volume of 2% Lidocaine = (0.5% / 2%) x 2 mL = 0.5 mL
-
Volume of Diluent = Final Volume - Volume of 2% Lidocaine
-
Volume of Diluent = 2 mL - 0.5 mL = 1.5 mL
-
-
Procedure:
-
Using a sterile syringe, withdraw 1.5 mL of sterile saline.
-
Inject the saline into a sterile, empty vial.
-
Using a new sterile syringe, withdraw 0.5 mL of the 2% Lidocaine hydrochloride solution.
-
Add the 0.5 mL of 2% Lidocaine to the vial containing the 1.5 mL of saline.
-
Gently agitate the vial to ensure thorough mixing.
-
-
Labeling: Clearly label the vial with the drug name ("Lidocaine HCl"), the final concentration ("0.5%"), the date of preparation, and the expiration date (typically 30 days when aseptically prepared and stored appropriately).[11]
Pharmacokinetics and Pharmacodynamics
The onset of action for lidocaine is rapid, typically within 2-3 minutes of injection, but its duration is relatively short, lasting less than an hour.[12] The rate of absorption and subsequent systemic effects are dependent on the route of administration, with intravenous administration resulting in the most rapid and highest blood levels.[10] Metabolism occurs primarily in the liver via the cytochrome P450 system, and the metabolites are excreted by the kidneys.[8] It is crucial to consider that conditions affecting liver function can alter the pharmacokinetics of lidocaine.[10]
Administration Routes and Protocols
The choice of administration route is dictated by the experimental objective, the target area for anesthesia, and the animal model.
Subcutaneous (SC) Infiltration for Local Anesthesia
This is the most common route for providing localized analgesia for minor surgical procedures like incisions or biopsies.
Workflow for Subcutaneous Administration:
Caption: Workflow for subcutaneous lidocaine administration.
Detailed Protocol for Subcutaneous Infiltration (Line Block):
-
Animal Preparation: The animal should be properly anesthetized. Prepare the surgical site by clipping the fur and disinfecting the skin.
-
Dosage Calculation: The total dose should not exceed the maximum recommended dose for the species (see Table 1). For a line block, the calculated volume is injected along the planned incision line.[11]
-
Injection Procedure:
-
Using an appropriate gauge needle (e.g., 25-27g for rodents), gently lift the skin to create a "tent."
-
Insert the needle into the subcutaneous space, parallel to the planned incision line.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, reposition the needle.[11]
-
Slowly inject small volumes of the lidocaine solution as the needle is withdrawn along the incision line.[11]
-
The total volume should be distributed evenly along the intended incision.
-
Intravenous (IV) Administration for Systemic Effects
IV administration is primarily used for treating ventricular arrhythmias.[3] This route requires careful monitoring due to the rapid onset of systemic effects.
Decision Tree for IV Administration:
Caption: Decision-making for intravenous lidocaine use.
Protocol for Intravenous Administration (for Antiarrhythmic Use in Dogs):
This protocol is provided as an example and should be adapted by a qualified veterinarian based on the specific clinical case.
-
Secure Intravenous Access: Place an IV catheter in a suitable vein (e.g., cephalic vein).
-
Initial Bolus: An initial dose of 1 to 2 mg per pound (2 to 4 mg/kg) is administered intravenously.[3]
-
Constant Rate Infusion (CRI): Following the bolus, a CRI is initiated at a rate of 10 to 40 micrograms per pound (20 to 80 µg/kg) per minute to maintain therapeutic plasma concentrations.[3]
-
Monitoring: Continuous electrocardiogram (ECG) and vital sign monitoring are essential to assess efficacy and detect any adverse effects.
Epidural Administration
Epidural administration provides regional anesthesia to the caudal part of the body. This is a more advanced technique that requires specific training.
Dosage Guidelines for Epidural Administration: [13][14]
-
Cattle and Horses: 5 to 15 mL
-
Dogs and Cats: 1 mL per 10 pounds of body weight
Other Routes of Administration
Lidocaine can also be administered via other routes such as topical application, peripheral nerve blocks, and intraperitoneal injection, depending on the research requirements.[15]
Dosage and Safety Considerations
Recommended Dosages and Maximum Volumes
Adherence to established dosage guidelines is critical to prevent systemic toxicity. Dosages can vary significantly between species.
Table 1: Recommended Dosages and Maximum Safe Volumes for Lidocaine Hydrochloride
| Animal Model | Route | Recommended Dose/Concentration | Maximum Total Dose | Maximum Injection Volume (per site) | Reference(s) |
| Mouse | SC | 0.5% solution | 7 mg/kg | 1-40 ml/kg (total SC) | [11][12][16] |
| Rat | SC | 0.5% solution | 7 mg/kg | 1-5 ml/kg | [11][12][16] |
| Dog | SC | Up to 6-8 mg/kg | 10 mg/kg | Species dependent | [15][17] |
| Cat | SC | 3-5 mg/kg | 5 mg/kg | Species dependent | [15][17] |
| Goat Kids | SC | A total dose of 7 mg/kg is well-tolerated. | Convulsions observed at ~12.31 mg/kg. | Not specified | [18][19] |
| Horse | SC | Not specified | Not specified | Not specified | [20] |
Note: These are general guidelines. Always consult relevant institutional and veterinary guidelines. The maximum injection volumes are for total substance administration and may need to be adjusted for specific sites.[16][21][22][23]
Recognizing and Managing Systemic Toxicity
Systemic toxicity typically results from accidental intravascular injection, rapid systemic absorption, or an absolute overdose.[15] Cats are known to be more sensitive to the toxic effects of local anesthetics than dogs.[17]
Signs of Systemic Toxicity: [1][15][17]
-
Central Nervous System (CNS): Sedation, muscle tremors, seizures, and respiratory arrest.
-
Cardiovascular System: Bradyarrhythmias, reduced myocardial contractility, vasodilation, and cardiac arrest.
Management of Toxicity: In the event of suspected toxicity, discontinue administration immediately. Supportive care, including oxygen administration and management of seizures, is crucial.[15]
Ethical Considerations in Animal Research
The use of local anesthetics like lidocaine is a key component of the "Refinement" principle of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[24]
-
Pain Management: The primary ethical obligation is to minimize pain and distress in research animals. Local anesthetics should be used pre-emptively whenever a procedure is likely to cause pain.[11][25][26]
-
Proper Training: All personnel administering substances to animals must be adequately trained in the proper techniques to ensure animal welfare and the integrity of the research data.[25][26][27]
-
Aseptic Technique: Aseptic techniques must be employed for all injections to prevent infection.[25][27]
-
Protocol Approval: All procedures involving the administration of substances to animals must be described in and approved by the Institutional Animal Care and Use Committee (IACUC).[16]
Conclusion
The administration of this compound is an invaluable tool in animal research for providing effective local anesthesia. A thorough understanding of its mechanism of action, pharmacokinetics, and appropriate administration techniques is paramount for ensuring both animal welfare and the generation of reliable scientific data. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and ethically incorporate this compound into their experimental designs.
References
- Vertex AI Search. (2023). Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities.
- Drugs.com.
- Wikipedia. Lidocaine.
- ChemicalBook. Lidocaine hydrochloride | 73-78-9.
- Patsnap Synapse. (2024). What is the mechanism of Lidocaine Hydrochloride?.
- Study.com. Lidocaine: Structure & Mechanism of Action - Lesson.
- ChemicalBook. Lidocaine hydrochloride | 6108-05-0.
- Drugs.com. (2025). Lidocaine HCl 2% Injection for Animal Use.
- The University of Iowa. (2023). Analgesia (Guideline)
- NAVC. (2023). Local Anesthetic Agents in Companion Animal Veterinary Practice.
- PCCA. (2021). Lidocaine vs. Lidocaine HCl - THE PCCA BLOG.
- University of Toledo. (2021).
- Research A-Z.
- gv solas. (2017).
- PetPlace.com. (2015).
- NIH. (2017). Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PMC.
- The Japanese Pharmacopoeia. Lidocaine / Official Monographs for Part I - 574.
- UCSF.
- Fresenius Kabi. Lidocaine Hydrochloride.
- DailyMed. Lidocaine 2% Injection Local Anesthetic.
- European Agency for the Evaluation of Medicinal Products. Lidocaine - COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS.
- VIN. Small Animal Local and Regional Anesthesia.
- UBC Animal Care Services. Local Analgesia/Anesthesia for Adult Rodents SOP.
- University of Iowa. (2023).
- Google Patents. CN104688675A - Preparation method of lidocaine hydrochloride injection.
- NIH.
- PLOS One. (2017). Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs.
- PubMed Central. (2018).
- PubMed. Pharmacokinetics of intravenous, subcutaneous, and topical administration of lidocaine hydrochloride and metabolites 3-hydroxylidocaine, monoethylglycinexylidide, and 4-hydroxylidocaine in horse.
- MDPI.
- PubMed. (2017). Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs.
- NIH.
- Enago Academy. (2017).
- PubMed. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia.
- YouTube. (2020). Lidocaine Preparation: Tips and Tricks for Preparing and Injecting a Local Block!.
- Google Patents.
- University of Colorado Boulder. Synthesis of Lidocaine.
- ResearchGate. (2025). (PDF)
- Smolecule. This compound.
- NIH. (2022). Anesthesia and analgesia for common research models of adult mice - PMC.
- Kosin Medical Journal. (2022).
- PubMed. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384)
- Sigma-Aldrich. This compound.
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 3. Lidocaine for Dogs and Cats [petplace.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]
- 6. THE PCCA BLOG | Compounding Options for Three Rectal Conditions [pccarx.com]
- 7. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 8. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 9. Lidocaine: Structure & Mechanism of Action - Lesson | Study.com [study.com]
- 10. drugs.com [drugs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. Lidocaine HCl 2% Injection for Animal Use - Drugs.com [drugs.com]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. utoledo.edu [utoledo.edu]
- 17. vetmed.illinois.edu [vetmed.illinois.edu]
- 18. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetics of intravenous, subcutaneous, and topical administration of lidocaine hydrochloride and metabolites 3-hydroxylidocaine, monoethylglycinexylidide, and 4-hydroxylidocaine in horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. az.research.umich.edu [az.research.umich.edu]
- 22. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 23. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 24. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 25. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
- 27. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride and its Precursors in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as Glycinexylidide hydrochloride) and its pivotal role as a synthetic target and metabolite in pharmaceutical chemistry. While this compound is a known metabolite of the widely used anesthetic Lidocaine, its direct synthesis is of significant interest for impurity profiling and pharmacological studies.[1] We will demonstrate that the most versatile and critical intermediate for this chemical family is not the amino-compound itself, but its halogenated precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide . This document offers an in-depth exploration of the synthesis of this key chloro-intermediate and its subsequent conversion into N-substituted analogues, including a representative protocol for synthesizing the title compound. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: A Family of Pharmacologically Active Molecules
This compound is the hydrochloride salt of Glycinexylidide.[2] Structurally, it is an acetamide derivative with a primary amino group and a 2,6-dimethylphenyl moiety.[1] Its primary relevance in pharmacology stems from its relationship to Lidocaine, where it is recognized as a metabolite.[1] Understanding its synthesis is crucial for creating analytical standards for impurity testing and for further pharmacological investigation.
The most efficient and industrially relevant pathway to this class of molecules proceeds through a common, highly reactive intermediate: 2-chloro-N-(2,6-dimethylphenyl)acetamide . This intermediate is readily synthesized from 2,6-dimethylaniline and serves as a versatile scaffold for introducing various amine functionalities via nucleophilic substitution.[3][4] This guide will first detail the robust synthesis of this critical chloro-intermediate before providing protocols for its application in the synthesis of Lidocaine and the title compound.
Physicochemical Properties & Safety Data
Handling the reagents and intermediates involved in this synthesis requires strict adherence to safety protocols. The primary starting materials, 2,6-dimethylaniline and chloroacetyl chloride, are particularly hazardous.[4][5]
Safety & Handling Precautions:
-
2,6-Dimethylaniline: Toxic and a suspected carcinogen, readily absorbed through the skin.[5][6]
-
Chloroacetyl Chloride: A lachrymator that is both toxic and corrosive. It reacts violently with water.[4][5]
-
Glacial Acetic Acid: Corrosive and can cause severe burns.[5][6]
-
General Precautions: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[7][8]
Table 1: Physicochemical Data of Key Compounds
| Property | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2-Amino-N-(2,6-dimethylphenyl)acetamide HCl |
| CAS Number | 1131-01-7[9] | 35891-83-9[2] |
| Molecular Formula | C₁₀H₁₂ClNO[9] | C₁₀H₁₅ClN₂O[2] |
| Molecular Weight | 197.66 g/mol [10] | 214.69 g/mol [2] |
| Appearance | Beige or yellowish crystalline solid[9][11] | Solid |
| Melting Point | 142-151 °C[9][11] | Not specified |
| Solubility | Insoluble in water; Soluble in Chloroform, Methanol[9] | Soluble in water (>32.2 µg/mL at pH 7.4)[2] |
Core Synthesis: Preparation of the 2-Chloro-N-(2,6-dimethylphenyl)acetamide Intermediate
The foundational step in this synthetic family is the N-acylation of 2,6-dimethylaniline. This reaction is highly efficient and produces the key chloro-intermediate in high yield and purity.[11]
Workflow Diagram: Synthesis of the Chloro-Intermediate
Caption: Workflow for the synthesis of the key chloro-intermediate.
Protocol 3.1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This protocol is adapted from established procedures for the synthesis of Lidocaine intermediates.[4][6][11]
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate Trihydrate
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Erlenmeyer Flask, Büchner Funnel
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid. The acetic acid serves as a polar protic solvent that readily dissolves the amine starting material.[11]
-
Cool the solution to approximately 10-15°C using an ice bath while stirring. This temperature control is crucial to moderate the exothermic acylation reaction and prevent side reactions.
-
Slowly add 0.06 mol (a slight excess to ensure full conversion of the amine) of chloroacetyl chloride to the cooled solution under continuous stirring.[5] The nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acid chloride.[4]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[11]
-
Prepare a solution of 15 g of sodium acetate trihydrate in 75 mL of water. Add this solution to the reaction mixture. The sodium acetate acts as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation, which facilitates the precipitation of the neutral amide product.[4][11]
-
A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form almost immediately.[6]
-
Stir the resulting slurry for an additional hour to ensure complete precipitation.[11]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual acetic acid and salts. The pH of the filtrate can be checked to ensure all acid has been removed.[5]
-
Dry the product. It can be air-dried or dried in a vacuum oven. The typical yield is 85-90%.[11]
Application of the Intermediate: Synthetic Protocols
The chloro-group on the intermediate is an excellent leaving group, making it susceptible to nucleophilic substitution by various amines. This reactivity is the cornerstone of its utility.
Application Protocol 4.1: Synthesis of Lidocaine
The most prominent application of the chloro-intermediate is in the synthesis of Lidocaine, where it undergoes an Sₙ2 reaction with diethylamine.[3][4]
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 11. is.muni.cz [is.muni.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride (Lidocaine HCl) Dosage for Experiments
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center for 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known in the scientific community as Lidocaine Hydrochloride. This guide is designed for our research and drug development colleagues. The following content moves beyond simple protocols to explain the scientific reasoning behind dosage optimization, helping you design robust, reproducible, and insightful experiments. Our goal is to empower you with the knowledge to not just follow a protocol, but to understand and adapt it to your specific research questions.
Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions researchers have when beginning work with Lidocaine HCl.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Lidocaine HCl) is a well-characterized amide-type local anesthetic and Class Ib antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane.[2][3] By binding to the intracellular portion of these channels, it inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses.[3][4] This action prevents the generation of action potentials, thereby blocking the transmission of pain signals.[1][2] In cardiac tissue, this same mechanism stabilizes the cardiac cell membrane, which is why it's also used to treat ventricular arrhythmias.[4]
Q2: How should I prepare a stock solution of Lidocaine HCl for my experiments?
A2: Lidocaine HCl is a white, crystalline powder that is highly soluble in water and ethanol.[5][6] For most in vitro cell culture experiments, preparing a stock solution in a sterile, aqueous buffer like Phosphate-Buffered Saline (PBS) or directly in cell culture medium is recommended.
Protocol: Preparation of a 100 mM Lidocaine HCl Stock Solution
-
Weighing: Accurately weigh out the desired amount of Lidocaine HCl powder (Molecular Weight: 270.8 g/mol for the anhydrous form, 288.82 g/mol for the monohydrate form) in a sterile conical tube.[7]
-
Dissolution: Add the appropriate volume of sterile PBS (pH 7.4) or serum-free cell culture medium to achieve your target concentration (e.g., for 10 mL of a 100 mM solution using the monohydrate form, add 288.82 mg).
-
Solubilization: Vortex gently until the powder is completely dissolved. Lidocaine HCl is freely soluble in water, so this should occur quickly.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is a critical step to prevent contamination of your cell cultures.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use.
Q3: What are the stability and storage conditions for Lidocaine HCl solutions?
A3: Aqueous solutions of Lidocaine HCl are relatively stable.[5] The optimal pH for stability at room temperature is between 3 and 6.[8] However, for cell culture applications, solutions are typically prepared at a physiological pH of ~7.4. While less stable at this pH over very long periods, sterile-filtered stock solutions stored at -20°C are generally stable for several months. For working solutions diluted in culture medium, it is best practice to prepare them fresh for each experiment. Avoid exposure to strong oxidizing agents and direct sunlight.[9][10]
Troubleshooting Guide
This section is designed to help you navigate common challenges you might encounter during your experiments.
Q1: I'm observing high levels of cell death, even at what I believe are low concentrations. What could be the cause?
A1: This is a common issue and can stem from several factors. Lidocaine HCl can indeed be cytotoxic in a dose- and time-dependent manner.[11][12]
-
High Concentration: What is considered a "low" concentration can be highly cell-type dependent. For example, studies have shown that while concentrations up to 500 µM may have no effect on muscle-derived stem cells, concentrations of 1-2% (which are significantly higher) can cause massive cell death in human chondrocytes within an hour.[12][13]
-
Exposure Time: The duration of exposure is critical. A concentration that is well-tolerated for a short period (e.g., 2 hours) may become toxic with continuous exposure over 24 or 48 hours.[11][14]
-
Vehicle Control: Ensure you have a proper vehicle control (i.e., cells treated with the same volume of PBS or media used to dilute the drug). This will help you differentiate between drug-induced toxicity and other experimental artifacts.
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Q2: My Lidocaine HCl solution is cloudy or has a precipitate after dilution in my cell culture medium. Why is this happening?
A2: Precipitation can occur for two primary reasons:
-
pH and Solubility: Lidocaine HCl is the salt form and is highly water-soluble.[15] However, the "free base" form of lidocaine is not soluble in water.[15] If your cell culture medium is significantly alkaline (pH > 7.8), it can cause the Lidocaine HCl to convert to its less soluble free base form, leading to precipitation.[15] Always check the pH of your final working solution.
-
Incompatibility: Some components in complex media formulations or serum could potentially interact with the compound, although this is less common. Preparing the stock solution in a simple, sterile buffer like PBS before further dilution can sometimes mitigate this.
Q3: I am not observing the expected biological effect. How can I optimize my dosage?
A3: A lack of effect usually points to a concentration that is too low or an experimental design that is not sensitive enough.
-
Perform a Dose-Response Assay: This is the most critical experiment for optimizing dosage. It involves treating your cells or experimental model with a range of concentrations to determine the dose at which the desired effect is observed and to find the half-maximal effective concentration (EC50).
-
Check the Mechanism: Reconfirm that your experimental model expresses the target of Lidocaine HCl (i.e., the specific voltage-gated sodium channels).[16]
-
Positive Control: Include a positive control compound known to elicit the same effect in your system. This will validate that your assay is working correctly.
Experimental Protocols & Data
Protocol: Determining Optimal Dosage via Dose-Response Assay (In Vitro)
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.
-
Prepare Dilutions: Prepare a serial dilution of your Lidocaine HCl stock solution in complete cell culture medium. A common approach is a 1:2 or 1:10 serial dilution to cover a broad concentration range (e.g., from 1 µM to 5 mM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Lidocaine HCl. Include wells for "untreated" and "vehicle control."
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) or your specific functional assay to measure the biological endpoint of interest.
-
Analysis: Plot the response (e.g., % viability) against the log of the Lidocaine HCl concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 or IC50 value.
Data Tables
Table 1: Physicochemical Properties of Lidocaine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂O·HCl | [17] |
| Molecular Weight | 270.8 g/mol (anhydrous) | [7] |
| 288.82 g/mol (monohydrate) | ||
| Appearance | White crystalline powder | [5] |
| Solubility | Freely soluble in water, ethanol | [5][6] |
| pKa | ~7.8 | [15] |
| Optimal pH (Stability) | 3.0 - 6.0 |[8] |
Table 2: Example In Vitro Concentration Ranges from Literature
| Cell Type | Concentration Range | Observed Effect | Source(s) |
|---|---|---|---|
| Rat Muscle-Derived Cells | ≤ 500 µM (continuous) | No significant cytotoxicity | [13][14] |
| Rat Muscle-Derived Cells | 1 mM (continuous) | Decreased survival | [13][14] |
| Human Adipose MSCs | 1 mg/ml - 8 mg/ml (0.5-4h) | Time- and dose-dependent toxicity | [11] |
| Human Articular Chondrocytes | 1% (~37 mM) for 1 hour | ~91% cell death | [12] |
| Bovine Articular Chondrocytes | 0.125% - 1.0% | Dose-dependent decrease in viability |[18] |
Note: The concentrations in Table 2 are starting points. It is imperative to perform a dose-response study for your specific cell line and experimental conditions.
Visualization of Mechanism
Caption: Simplified mechanism of Lidocaine HCl blocking sodium channels.
References
-
Powell, M. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research, 4(1), 42-45. [Link]
-
Study.com. (n.d.). Lidocaine: Structure & Mechanism of Action. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of lidocaine (local anesthetic)?. [Link]
-
Wikipedia. (n.d.). Lidocaine. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lidocaine?. [Link]
-
Gruber, M., et al. (2021). Molecular mechanisms of lidocaine. Biomedicine & Pharmacotherapy, 141, 111925. [Link]
-
PCCA. (2021). Lidocaine vs. Lidocaine HCl. The PCCA Blog. [Link]
-
Lee, M. G., et al. (1986). Chemical stabilities of lignocaine hydrochloride and phenylephrine hydrochloride in aqueous solution. Journal of Clinical and Hospital Pharmacy, 11(6), 449-452. [Link]
-
Semantic Scholar. (n.d.). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. [Link]
-
Japanese Pharmacopoeia. (n.d.). Lidocaine / Official Monographs for Part I - 574. [Link]
-
Wang, Z., et al. (2016). Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study. PLoS One, 11(4), e0152229. [Link]
-
Le, N. D., et al. (2016). Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes. The Canadian Journal of Hospital Pharmacy, 69(1), 26–32. [Link]
-
Hospira, Inc. (n.d.). Lidocaine Hydrochloride Injection, USP. [Link]
- Google Patents. (n.d.). Stabilization of aqueous solution of lidocaine or its salt and aqueous.
- Google Patents. (n.d.).
-
Kim, B. S., et al. (2008). In vitro and in vivo effect of lidocaine on rat muscle-derived cells for treatment of stress urinary incontinence. Urology, 72(4), 935-9. [Link]
- Google Patents. (n.d.). Method for preparing lidocaine hydrochloride.
-
ResearchGate. (2025). In Vitro and In Vivo Effect of Lidocaine on Rat Muscle-Derived Cells for Treatment of Stress Urinary Incontinence | Request PDF. [Link]
-
Avenacy. (2025). Lidocaine Hydrochloride Injection, USP (b) Product Code. [Link]
-
da Silva, C. A., et al. (2011). Preparation and evaluation of lidocaine hydrochloride in cyclodextrin inclusion complexes for development of stable gel in association with chlorhexidine gluconate for urogenital use. AAPS PharmSciTech, 12(2), 527–535. [Link]
-
University of California, Irvine. (n.d.). Synthesis of Lidocaine. [Link]
-
Lo, I. K., et al. (2011). The effect of Lidocaine on the viability of cultivated mature human cartilage cells: an in vitro study. Knee Surgery, Sports Traumatology, Arthroscopy, 19(6), 1039-44. [Link]
-
ResearchGate. (2011). Lidocaine cytotoxicity to the bovine articular chondrocytes in vitro: Changes in cell viability and proteoglycan metabolism. [Link]
-
Dr.Oracle. (2025). What is the recommended dosing for lidocaine (local anesthetic) for local anesthesia?. [Link]
-
medRxiv. (2025). Pharmacokinetics of Lidocaine Infusion: Optimal Dosing and Duration in ERAS Protocol. [Link]
-
ResearchGate. (2025). Optimising peri‐operative intravenous lidocaine dosing regimens. [Link]
-
Drugs.com. (2025). Lidocaine Dosage Guide + Max Dose, Adjustments. [Link]
-
StatPearls - NCBI Bookshelf. (2024). Lidocaine. [Link]
-
University of California, Irvine. (n.d.). The 2-Step Synthesis of Lidocaine. [Link]
-
NIH. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. [Link]
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 5. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 6. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]
- 7. Lidocaine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of Lidocaine on the viability of cultivated mature human cartilage cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo effect of lidocaine on rat muscle-derived cells for treatment of stress urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. THE PCCA BLOG | Attention Compounders: Troches Just Got Better [pccarx.com]
- 16. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. researchgate.net [researchgate.net]
common experimental errors with 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Technical Support Center: 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Welcome to the technical support guide for this compound (CAS No: 35891-83-9), a key intermediate and research chemical.[1] Also known as Glycinexylidide hydrochloride, this compound is a primary metabolite of the local anesthetic Lidocaine and sees significant use in pharmaceutical research and biochemical studies.[2] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, synthesis, and analysis of this compound.
Handling, Storage, and Stability
Q1: How should I properly store this compound to ensure its long-term stability?
A1: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture. For optimal long-term stability, particularly for analytical standards, storage at -20°C is recommended, which can preserve the compound for at least four years.[3] The hydrochloride salt form enhances its stability compared to the free base, but protection from humidity and atmospheric moisture is crucial to prevent hydrolysis and clumping.
Q2: What are the best solvents for dissolving this compound?
A2: The solubility of this compound is an important experimental parameter. While specific quantitative data is limited in publicly available literature, its hydrochloride nature suggests good solubility in polar protic solvents. For related acetamides, solvents like ethanol, DMF, and DMSO are effective.[3] For purification via recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Water or ethanol/water mixtures are excellent starting points to explore for recrystallization.[4]
| Solvent System | Recommended Use | Rationale |
| Water | Recrystallization | The compound's polarity suggests good solubility in hot water and lower solubility in cold, which is ideal for crystallization.[4] |
| Ethanol/Water | Recrystallization | A co-solvent system can be fine-tuned to achieve optimal solubility characteristics for high-purity crystal recovery. |
| Methanol | Stock Solutions, NMR | Good general solvent for polar compounds. |
| DMSO | Stock Solutions, Biological Assays | High dissolving power for a wide range of compounds.[3] |
Q3: Is the compound susceptible to degradation? What are the likely degradation products?
A3: Yes, the acetamide functional group can undergo hydrolysis under strong acidic or basic conditions, especially when heated.[2] This would cleave the amide bond to yield 2,6-dimethylaniline and glycine. The primary amino group can also be susceptible to oxidation over time if not stored properly, leading to discoloration.
Synthesis and Purification Troubleshooting
Q4: My synthesis of this compound resulted in a low yield. What are the most common causes?
A4: Low yields often trace back to the preceding step: the synthesis of the chloro-N-(2,6-dimethylphenyl)acetamide intermediate or the subsequent amination.
-
Incomplete Chloroacetylation: The initial reaction between 2,6-dimethylaniline and chloroacetyl chloride must be complete. Ensure the reaction is run under anhydrous conditions and that the base used to scavenge HCl is non-nucleophilic and sufficient.
-
Side Reactions in Amination: During the reaction with an ammonia source (e.g., ammonia in THF), over-alkylation can occur, where the product reacts with another molecule of the chloro-acetamide starting material. Using a large excess of the ammonia source can help minimize this.
-
Purification Losses: This compound is quite polar. During aqueous workups, ensure the pH is appropriately adjusted. When extracting the free base form into an organic solvent, the aqueous layer should be basic (pH 10-12).[5] Significant product can be lost to the aqueous phase if the pH is not optimal.
Q5: The final product is off-white or yellow. What causes this discoloration and how can it be removed?
A5: Discoloration is typically due to trace impurities from oxidation or side reactions.
-
Oxidized 2,6-dimethylaniline: If the starting material, 2,6-dimethylaniline, has been oxidized (often appearing reddish-brown), this color can carry through the synthesis. Using freshly distilled 2,6-dimethylaniline is recommended.
-
Thermal Degradation: Overheating during reaction or solvent removal can cause decomposition and color formation.
-
Removal: A single, careful recrystallization is usually sufficient to remove color impurities. If the color persists, treatment with a small amount of activated charcoal during the recrystallization process can be effective. Dissolve the crude product in the minimum amount of hot solvent, add a spatula-tip of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q6: I am having trouble getting the compound to crystallize during purification. What can I do?
A6: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.
-
Solvent Choice: The solvent system may be inappropriate. The ideal solvent dissolves the compound when hot but not when cold.[4] Experiment with mixed solvent systems like ethanol/water or isopropanol/hexane.
-
Cooling Rate: Cooling the solution too quickly can promote oiling. Allow the flask to cool slowly to room temperature, and then move it to an ice bath or refrigerator.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a seed crystal from a previous successful batch is also highly effective.
-
Purity: Highly impure compounds often resist crystallization. Consider another purification method, like column chromatography on silica gel, to remove the bulk of impurities before attempting recrystallization.
Part 2: In-Depth Troubleshooting Guides
Guide: Diagnosing Impurities by NMR
An NMR spectrum showing unexpected peaks is a common issue. The likely impurities are starting materials or byproducts from the synthesis.
Expected 1H NMR Peaks (DMSO-d6):
-
Aromatic Protons: ~7.0-7.3 ppm (multiplet, 3H)
-
Amide NH: ~9.1 ppm (singlet, 1H)
-
Methylene CH2: ~3.2-4.5 ppm (singlet or doublet pair, 2H)[6]
-
Methyl CH3: ~2.0 ppm (singlet, 6H)[6]
-
Amine NH2 (or NH3+): Broad peak, variable chemical shift.
| Common Impurity | Expected 1H NMR Signature | Troubleshooting Action |
| 2,6-Dimethylaniline (Starting Material) | Aromatic peaks will differ, and a characteristic broad NH2 peak will be present. The methyl singlet will be at a slightly different shift. | Improve purification; wash the organic layer with dilute acid (e.g., 1M HCl) during workup to remove the basic starting material. |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate) | A sharp singlet for the Cl-CH2 group around 4.2-4.5 ppm. The absence of the primary amine peak. | Ensure the amination reaction goes to completion by increasing reaction time or temperature. |
| Solvent Residue (e.g., Ethyl Acetate, THF) | Characteristic peaks (e.g., quartet at ~4.1 ppm and triplet at ~1.2 ppm for EtOAc).[5] | Dry the final product under high vacuum for an extended period. |
Workflow: Purification of Discolored or Impure Product
This workflow provides a step-by-step process for purifying this compound that has failed to meet purity specifications.
Caption: Troubleshooting workflow for product purification.
Part 3: Key Experimental Protocol
Protocol: Recrystallization for High-Purity Material
This protocol details the steps for purifying the title compound using a standard recrystallization technique.
Materials:
-
Crude this compound
-
95% Ethanol (or another suitable solvent determined from solubility tests)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks, heating mantle or hot plate, filter paper, Buchner funnel, vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a stir bar. Gently heat the mixture with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly under high vacuum to remove all traces of solvent. The melting point of the pure compound is reported as 292-296 °C.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mol-Instincts. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Iqbal, J. et al. (2022). Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 35891-83-9 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as Glycinexylidide; CAS No. 35891-83-9). This molecule is a known metabolite of Lidocaine and serves as a critical reference material in pharmacological and drug development studies.[1][2] The purity of this standard is paramount for accurate experimental outcomes.
This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification process. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile largely depends on the synthetic route. Common synthesis pathways may start from precursors like 2,6-dimethylaniline and chloroacetyl chloride or 2,6-dimethylphenyl isocyanate and glycine.[1][3][4] Consequently, typical impurities may include:
-
Unreacted Starting Materials: Residual 2,6-dimethylaniline.
-
Intermediates: Incomplete reaction may leave behind intermediates such as N-(2,6-dimethylphenyl)chloroacetamide.
-
Structurally Related Compounds: Side-products from the amination step or other related impurities of the parent drug, Lidocaine, may be present.[5][6]
Q2: What is the expected physical appearance and melting point of the purified compound?
Purified this compound should be a white to off-white crystalline solid or powder.[7] The reported melting point is in the range of 292-296 °C.[7] Significant deviation from this appearance or melting point suggests the presence of impurities.
Q3: Which analytical techniques are recommended for assessing the final purity?
High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis. An isocratic, reversed-phase HPLC method using a C18 column with UV detection is effective for separating the main compound from its potential impurities.[8][9][10] Additionally, techniques like ¹H NMR can confirm the chemical structure, and melting point analysis provides a good indication of overall purity.
Troubleshooting Guide: From Crude Product to Pure Standard
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Problem 1: Persistent Colored Impurities in the Final Product
Q: My isolated hydrochloride salt is yellow or brown, not the expected white powder. How can I remove these colored contaminants?
A: The presence of color often indicates thermally sensitive impurities or oxidation by-products. A highly effective method for removing such impurities is treatment with activated carbon.
Causality: Activated carbon has a high surface area with a network of fine pores, allowing it to adsorb large, color-imparting organic molecules while leaving the smaller desired compound in solution.
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent for recrystallization (e.g., a minimal amount of hot ethanol or methanol).
-
Carbon Treatment: Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute mass). Caution: Add carbon cautiously to a hot solution to avoid bumping.
-
Reflux: Gently reflux the mixture for 10-20 minutes to ensure maximum adsorption of impurities.[11]
-
Hot Filtration: Perform a hot filtration using fluted filter paper or a Celite pad to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of the product in the funnel. Pre-heating the filtration apparatus is recommended.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the purified product.
-
Isolation: Collect the pure white crystals via vacuum filtration.
Problem 2: The Product "Oils Out" During Recrystallization
Q: I'm attempting to recrystallize the hydrochloride salt, but upon cooling, it separates as a viscous liquid or oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common issue when recrystallizing salts of organic compounds, including lidocaine hydrochloride, a structurally related molecule.[12] It occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution becomes supersaturated too quickly.
Causality: The high concentration of the solute upon cooling can lead to liquid-liquid phase separation rather than the ordered process of crystal lattice formation. Rapid cooling is a frequent cause.[12]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting "oiling out".
Problem 3: Low Purity Despite Recrystallization
Q: My HPLC results show significant impurities remaining even after recrystallization. How can I improve the separation?
A: If recrystallization alone is insufficient, it implies the impurities have very similar solubility profiles to your target compound. In this case, an acid-base extraction is a powerful orthogonal purification technique that separates compounds based on their pKa values rather than just solubility. This is a standard procedure in the synthesis of related amine compounds.[3][4][13]
Causality: 2-amino-N-(2,6-dimethylphenyl)acetamide is a basic compound due to its amino group. It can be protonated into a water-soluble salt in an acidic aqueous phase, while neutral organic impurities (like unreacted N-(2,6-dimethylphenyl)chloroacetamide) will remain in an organic phase. Conversely, making the aqueous phase basic will deprotonate the amine, rendering it soluble in an organic solvent and leaving acidic impurities behind in the aqueous layer.
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from the crude product before final salt formation.
-
Dissolution: Dissolve the crude free-base form of the product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[3] The basic amine will move into the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M sodium hydroxide) until the solution is strongly basic (pH > 10).[3][14] The free base of the product will precipitate out or form an oil.
-
Re-extraction: Extract the free base back into a fresh portion of an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying & Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate or isopropanol) and add a stoichiometric amount of hydrochloric acid (often as a solution in ethanol or ether) to precipitate the final, purified hydrochloride salt. Collect by filtration.
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Standard Recrystallization
This protocol assumes you have a reasonably pure solid that needs final polishing.
| Solvent System | Procedure | Expected Outcome |
| Single Solvent (e.g., Ethanol, Isopropanol) | 1. Add the minimum amount of hot solvent to dissolve the solid. 2. Allow the solution to cool slowly to room temperature. 3. Cool further in an ice bath to maximize crystal recovery. 4. Filter and wash crystals with a small amount of cold solvent. | Formation of well-defined crystals upon cooling. Good for compounds with a steep solubility curve. |
| Mixed Solvent (e.g., Ethanol/Ethyl Acetate) | 1. Dissolve the solid in a minimum amount of the "good" hot solvent (Ethanol). 2. Add the "poor" solvent (Ethyl Acetate) dropwise until the solution becomes faintly cloudy. 3. Add a drop or two of the "good" solvent to redissolve the cloudiness. 4. Cool slowly to induce crystallization. | Provides fine control over saturation, often preventing oiling out. Ideal for compounds highly soluble in one solvent and poorly soluble in another.[12] |
References
- Smolecule. (n.d.). This compound.
- ChemicalBook. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.
- Journal of Chemical Education. (n.d.). The Preparation of Lidocaine.
- MedChemExpress. (n.d.). N-(2,6-dimethylphenyl)-2-(ethyl(methyl)amino)acetamide hydrochloride | Drug Impurity.
- Cayman Chemical. (n.d.). N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride).
- Journal of Chromatographic Science. (2004). Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance.
- Studylib.net. (n.d.). The 2-Step Synthesis of Lidocaine.
- ChemScene. (n.d.). This compound.
- PubMed. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.
- Google Patents. (n.d.). CN110642738A - Preparation method of lidocaine hydrochloride.
- Chem.ucla.edu. (n.d.). Synthesis of Lidocaine.
- Physics Forums. (2014). Recrystallizing but not getting any crystals.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2004). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography.
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 35891-83-9 [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN110642738A - Preparation method of lidocaine hydrochloride - Google Patents [patents.google.com]
- 12. physicsforums.com [physicsforums.com]
- 13. cerritos.edu [cerritos.edu]
- 14. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Mass Spectrometry of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
Welcome to the technical support center for the mass spectrometric analysis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as Glycinexylidide hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
Introduction
This compound is a primary metabolite of Lidocaine and is of significant interest in pharmaceutical and biochemical research.[1] Its analysis by mass spectrometry is crucial for metabolic studies, impurity profiling, and pharmacokinetic assessments. The compound's chemical structure, which includes a primary amine, an amide linkage, and an aromatic ring, presents unique characteristics and potential challenges during mass spectrometric analysis.[1] This guide provides practical, experience-driven insights to help you navigate these challenges and obtain high-quality, reliable data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Signal Intensity or No Signal Detected
Question: I am not observing the expected molecular ion peak for 2-amino-N-(2,6-dimethylphenyl)acetamide, or the signal is very weak. What are the likely causes and how can I resolve this?
Answer:
Poor signal intensity is a common issue in mass spectrometry and can stem from several factors.[2] For an amine-containing compound like this, the cause often lies in sample preparation, ionization efficiency, or instrument parameters.
Probable Causes & Solutions:
-
Inappropriate Sample Concentration: If the sample is too dilute, the ion count will be too low to produce a strong signal. Conversely, an overly concentrated sample can lead to ion suppression.[2]
-
Solution: Prepare a dilution series of your sample to determine the optimal concentration for your instrument.
-
-
Suboptimal Ionization Technique: The choice of ionization method significantly impacts signal intensity.[2]
-
Solution: Electrospray ionization (ESI) in positive ion mode is generally effective for amine-containing compounds as the primary amine is readily protonated.[3] If you are using another technique like Atmospheric Pressure Chemical Ionization (APCI) and getting poor results, switching to ESI is recommended.
-
-
Incorrect pH of the Mobile Phase: The pH of the solvent can affect the ionization efficiency of the analyte.
-
Solution: For positive-ion ESI, adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase can enhance protonation of the primary amine and improve signal intensity.[4]
-
-
Instrument Tuning and Calibration: An untuned or uncalibrated mass spectrometer will not perform optimally.[2]
-
Solution: Ensure your instrument is regularly tuned and calibrated according to the manufacturer's guidelines.[2]
-
Issue 2: Unexpected or Unidentifiable Peaks in the Mass Spectrum
Question: My mass spectrum shows several peaks that I cannot attribute to my target analyte. What could be the source of this contamination?
Answer:
The presence of extraneous peaks can be due to contamination from various sources, including solvents, sample handling, or the analytical system itself.
Probable Causes & Solutions:
-
Solvent and Reagent Contamination: Impurities in solvents or reagents are a common source of unexpected peaks.
-
Solution: Use high-purity, MS-grade solvents and reagents. Always run a solvent blank to identify background peaks.[5]
-
-
Sample Carryover: Residual sample from a previous injection can appear in the current analysis.
-
Solution: Implement a robust wash cycle between sample injections. A mixture of organic solvent and water, sometimes with a small amount of acid or base, can be effective.
-
-
Phthalates and Siloxanes: These are common contaminants from plasticware and septa, respectively.[5]
-
Solution: Use glass or polypropylene labware whenever possible. For GC-MS applications, use high-quality, low-bleed septa.[5]
-
Issue 3: Inconsistent Fragmentation Patterns
Question: I am observing inconsistent fragmentation patterns for 2-amino-N-(2,6-dimethylphenyl)acetamide between different runs. Why is this happening?
Answer:
Inconsistent fragmentation can make compound identification and quantification unreliable. This variability is often linked to the energy applied during the fragmentation process.
Probable Causes & Solutions:
-
Fluctuating Collision Energy (in MS/MS): The collision energy directly influences the degree of fragmentation.
-
Solution: Ensure that the collision energy is set to a consistent and optimized value for each run. If you are developing a new method, perform a collision energy ramping experiment to find the optimal energy for producing characteristic and reproducible fragment ions.
-
-
In-Source Fragmentation: Fragmentation can sometimes occur in the ionization source if the source conditions are too harsh.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to minimize in-source fragmentation.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization and fragmentation of the target analyte.[6]
-
Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components.[4] The use of an internal standard can also help to mitigate the effects of matrix-induced signal suppression or enhancement.
-
Workflow for Troubleshooting Mass Spectrometry Issues
Here is a logical workflow to follow when encountering problems with your analysis.
Caption: A systematic approach to troubleshooting common mass spectrometry issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z for the protonated molecule of this compound?
The molecular formula of the free base is C10H14N2O. The molecular weight of the hydrochloride salt is 214.69 g/mol .[7] In positive ion mode ESI-MS, you will observe the protonated free base, [M+H]+, where M is the mass of the neutral molecule (178.22 g/mol ). Therefore, the expected m/z value for the singly charged protonated molecule is approximately 179.12.
Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?
Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[8] The fragmentation of amines is often characterized by cleavage of the bond alpha to the nitrogen atom.[9] For 2-amino-N-(2,6-dimethylphenyl)acetamide, a key fragmentation would be the cleavage of the C-C bond adjacent to the primary amine, leading to a characteristic fragment. Additionally, cleavage of the amide bond is a common fragmentation pathway.
Q3: How does the hydrochloride salt form affect the mass spectrometry analysis?
In ESI-MS, the hydrochloride salt will typically dissociate in solution, and you will observe the protonated form of the free base. The chloride ion may be observed in the negative ion mode, but the primary analysis for this compound is done in the positive ion mode. The presence of the salt does not usually interfere with the analysis, but it's important to be aware of its potential to form adducts with the analyte.
Q4: Can this compound form adducts? If so, which ones are most common?
Yes, adduct formation is possible, especially in ESI. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+). These adducts will appear at m/z values higher than the protonated molecule. To minimize adduct formation, ensure high purity of solvents and use fresh mobile phases.
| Ion Species | Formula | Expected m/z |
| Protonated Molecule | [C10H14N2O + H]+ | 179.12 |
| Sodium Adduct | [C10H14N2O + Na]+ | 201.10 |
| Potassium Adduct | [C10H14N2O + K]+ | 217.07 |
Q5: What are the best practices for sample preparation for LC-MS analysis of this compound?
A detailed protocol for sample preparation is provided below.
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to make a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition to achieve the desired final concentration (e.g., 1-100 ng/mL).
-
-
Sample Matrix Preparation (e.g., Plasma, Urine):
-
For plasma samples, a protein precipitation step is recommended. Add three parts of cold acetonitrile to one part of plasma, vortex, and centrifuge to pellet the precipitated proteins.
-
For urine samples, a simple dilute-and-shoot approach may be sufficient, but solid-phase extraction (SPE) can be used for cleaner samples.
-
-
Final Sample Preparation:
-
Transfer the supernatant (from protein precipitation) or the diluted urine to an autosampler vial.
-
It is advisable to filter the final sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
Caption: A general workflow for preparing biological samples for LC-MS analysis.
References
-
PubChem. This compound. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
SIELC Technologies. Separation of Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride on Newcrom R1 HPLC column. [Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
-
Analytical Sciences. Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. [Link]
-
Mass Spectrometry analysis of Small molecules. [Link]
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Separation of Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. uab.edu [uab.edu]
- 7. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability and Degradation of Lidocaine Hydrochloride
Introduction: Navigating the Stability of a Cornerstone Anesthetic
Welcome to the technical support guide for 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known in its prevalent pharmaceutical form as Lidocaine Hydrochloride . While the specific chemical name in the query refers to Glycinexylidide, a primary metabolite and potential degradation product, this guide will focus on the parent compound, Lidocaine HCl, as its stability is the critical parameter for researchers, formulation scientists, and quality control analysts. Understanding the degradation pathways of Lidocaine HCl is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.
This document provides a comprehensive, question-and-answer-based resource to address common challenges encountered during stability studies and routine analysis. We will delve into the core degradation mechanisms, provide troubleshooting for unexpected experimental results, and offer detailed, field-proven protocols.
Section 1: Frequently Asked Questions on Core Degradation Pathways
This section addresses the fundamental questions regarding the chemical stability of Lidocaine HCl.
Q1: What are the primary degradation pathways for Lidocaine HCl under pharmaceutical stress conditions?
Lidocaine HCl is a notably stable molecule, however, it is susceptible to degradation under specific stress conditions, primarily through hydrolysis and oxidation.[1][2] In a biological context, its primary route of transformation is metabolism.[1]
-
Hydrolysis: The amide linkage in the Lidocaine molecule is the most common site for chemical degradation. This reaction is typically slow but is accelerated by exposure to aggressive pH levels (either highly acidic or alkaline) and elevated temperatures.[3][4]
-
Oxidation: The tertiary amine group within the diethylamino moiety is susceptible to oxidation, which can lead to the formation of Lidocaine N-oxide.[5][6] This pathway is often induced by the presence of oxidizing agents like hydrogen peroxide or exposure to certain metal ions.[4][7]
-
Metabolism (In-Vivo): In the body, Lidocaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[1] The main pathway is sequential N-de-ethylation, which first produces Monoethylglycinexylidide (MEGX) and subsequently Glycinexylidide (GX), the compound referenced in the topic query.[1][3]
-
Photodegradation & Thermal Stress: Studies indicate that Lidocaine HCl possesses high stability against photolytic and thermal degradation.[2][5] Significant degradation is generally not observed under typical light exposure or dry heat conditions as per ICH guidelines.[5][6]
Caption: Primary degradation and metabolic pathways of Lidocaine HCl.
Q2: My analytical results show Lidocaine HCl is degrading. Which degradation products should I expect to see?
The specific degradation products depend entirely on the stress condition applied. It is crucial to use a well-developed, stability-indicating analytical method, typically HPLC, to resolve the parent drug from these potential products.[8][9]
| Degradation Pathway | Key Degradation Product(s) | Chemical Structure Origin | Common Stress Condition |
| Acid/Base Hydrolysis | 2,6-Dimethylaniline | Cleavage of the amide bond | Refluxing in strong acid (e.g., 5.0 N HCl) or base (e.g., 5.0 N NaOH)[1][10] |
| Oxidation | Lidocaine N-Oxide | Oxidation of the tertiary amine | Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂)[1][5] |
| Metabolism (In-Vivo) | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) | Sequential removal of ethyl groups from the tertiary amine | Enzymatic action in biological matrices[1] |
| Forced Acidolysis | Decomposition Products | Cleavage with very strong acids | Treatment with Trifluoroacetic Acid (TFA)[2][6] |
Q3: What is the optimal pH for maintaining the stability of Lidocaine HCl in aqueous solutions?
The stability of Lidocaine HCl in aqueous solutions is highly pH-dependent. The maximum stability is observed in the pH range of approximately 3 to 6.[4] In this range, both the acid-catalyzed and base-catalyzed hydrolysis of the amide bond are minimized. Outside of this range, the rate of degradation increases significantly, particularly at elevated temperatures.[4][11]
Section 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific issues that researchers may encounter during their experiments.
Q4: I am conducting a forced degradation study according to standard ICH guidelines, but I am observing less than 5% degradation. Is this normal?
Yes, this is a frequently observed outcome and highlights the inherent stability of the Lidocaine HCl molecule.[5][6] Standard stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂ at moderate temperatures) may not be sufficient to induce significant degradation.
Troubleshooting Steps & Rationale:
-
Increase Stress Intensity: The goal of forced degradation is to generate degradation products, not necessarily to mimic real-time storage. Consider intensifying the conditions. For example, studies have shown that using a stronger acid like trifluoroacetic acid (TFA) can produce decomposition products where HCl does not.[2][6] Similarly, increasing the concentration of NaOH or H₂O₂ and extending the reflux time or temperature can be effective.[1][10]
-
Verify Analytical Method Sensitivity: Ensure your analytical method is sensitive enough to detect small percentage changes. Check the limit of quantitation (LOQ) for your primary degradation products. A method validated for assay may not be suitable for low-level impurity detection.
-
Confirm Stressor Activity: Ensure your stressor solutions (acid, base, H₂O₂) are freshly prepared and at the correct concentration.
Q5: My chromatogram shows an unexpected peak at a short retention time in an aged sample stored at room temperature. What could it be?
An early-eluting peak in a reversed-phase HPLC method often indicates a more polar compound than the parent drug.
Potential Causes & Investigative Workflow:
-
Hydrolysis Product: The most likely candidate is 2,6-dimethylaniline , a product of amide hydrolysis.[12] This compound is significantly more polar than Lidocaine and would be expected to elute earlier.
-
Oxidative Degradant: Lidocaine N-oxide is also more polar than its parent and could be another possibility, especially if the sample was exposed to air or contains trace metal ions that can catalyze oxidation.[4]
-
Excipient Interaction: If the sample is a formulated product, the peak could arise from an interaction between Lidocaine and an excipient.
Recommended Workflow:
Caption: Logical workflow for identifying unknown peaks in a stability sample.
Section 3: Experimental Protocols
These protocols provide a starting point for conducting robust stability studies. Analysts should always work in accordance with internal SOPs and relevant regulatory guidelines like ICH Q1A(R2).[6]
Protocol 1: Forced Degradation of Lidocaine HCl
Objective: To intentionally degrade Lidocaine HCl to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Materials:
-
Lidocaine Hydrochloride API
-
5.0 N Hydrochloric Acid (HCl)
-
5.0 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and mobile phase solvents
Procedure:
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Prepare a solution of Lidocaine HCl (e.g., 1 mg/mL) in the mobile phase.[1]
-
Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light. Analyze both samples.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of Lidocaine HCl powder in an oven at 105-120°C for 72 hours.[5]
-
After the specified duration, dissolve a known amount of the stressed powder in the mobile phase for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify Lidocaine HCl from its principal degradation products. This method is a representative example; optimization may be required.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with UV/PDA Detector | Standard for pharmaceutical analysis, PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and resolution for Lidocaine and its related substances.[1] |
| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (55:45, v/v) | This composition has been shown to effectively separate Lidocaine from its degradants.[1] Adjusting pH and acetonitrile ratio can optimize resolution. |
| Flow Rate | 1.5 - 1.7 mL/min | Provides a balance between analysis time and chromatographic efficiency.[1][9] |
| Column Temperature | Ambient or 30°C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm or 230 nm | Wavelengths where Lidocaine and its key impurities show adequate absorbance.[1][9] |
| Injection Volume | 20 µL | Standard volume, can be adjusted based on sample concentration. |
References
-
Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659–669. [Link]
-
Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. PubMed, 12(4), 659-69. [Link]
-
Ensafi, A. A., Amini, M., & Rezaei, B. (2015). Electro-Oxidation Mechanism and Direct Square-Wave Voltammetric Determination of Lidocaine With a Carbon-Paste Electrode. Iranian Journal of Pharmaceutical Research, 14(1), 109–117. [Link]
-
Stavchansky, S., Eghbali, B., & Geary, R. (1985). Stability Indicating Assay of Lidocaine Hydrochloride in Solution. Drug Development and Industrial Pharmacy, 11(5), 1061-1071. [Link]
-
Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate. [Link]
-
Patil, S. D., et al. (2016). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 86-93. [Link]
-
Semantic Scholar. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]
-
Al-kamarany, M. A., et al. (2020). Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations. Biomedical Chromatography, 34(3), e4751. [Link]
-
ResearchGate. (2015). The Proposed Mechanism for Oxidation of Lidocaine Hydrochloride on a Carbon Paste Electrode. [Link]
-
Ensafi, A. A., Amini, M., & Rezaei, B. (2015). Electro-Oxidation Mechanism and Direct Square-Wave Voltammetric Determination of Lidocaine With a Carbon-Paste Electrode. Brieflands. [Link]
-
Der Pharma Chemica. (2016). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. [Link]
-
Queen's University Belfast. (2017). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate (EVA) matrices and biological fluids. [Link]
-
National Center for Biotechnology Information. (n.d.). Lidocaine. PubChem Compound Summary for CID 3676. [Link]
-
ResearchGate. (2017). Photocatalytic degradation of lignocaine in aqueous suspension of TiO2 nanoparticles: Mechanism of degradation and mineralization. [Link]
-
Brieflands. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]
-
ResearchGate. (1975). Hydrolysis of Lidocaine and It's Metabolites. [Link]
-
Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed, 4(1), 42-5. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
ResearchGate. (2019). Percent of Lidocaine HCl degradation. [Link]
-
Semantic Scholar. (1987). Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis. [Link]
-
ResearchGate. (2013). Proton NMR spectrums of lidocaine HCl and degradation with H2O2 and trifluoroacetic acid (TFA). [Link]
-
Juniper Publishers. (2017). Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. [Link]
-
Dovepress. (2024). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals. [Link]
-
Scribd. (n.d.). Investigation of Behavior of Forced Degradation of Lidocaine HCL by NMR Spectroscopy and GC FID Methods Validation of GC FID Method For Determination of Related Substance in Pharmaceutical Formulation. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 12546860. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electro-Oxidation Mechanism and Direct Square-Wave Voltammetric Determination of Lidocaine With a Carbon-Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing In Vivo Side Effects of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine HCl)
Last Updated: January 14, 2026
Welcome to the technical support guide for researchers utilizing 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as Lidocaine hydrochloride, in in vivo experimental models.[1][2][3] This resource is designed to provide drug development professionals and laboratory scientists with actionable strategies and in-depth knowledge to minimize systemic side effects, ensuring both data integrity and the ethical treatment of research animals.
The primary concern with lidocaine administration is the potential for Local Anesthetic Systemic Toxicity (LAST), a life-threatening event resulting from supratherapeutic plasma concentrations of the drug.[4] This guide will address the mechanisms of LAST, proactive prevention strategies, and reactive troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs) about Lidocaine Safety
Q1: What is Local Anesthetic Systemic Toxicity (LAST) and how does it manifest in common laboratory animals?
A1: LAST is a severe adverse reaction that occurs when a local anesthetic, such as lidocaine, reaches toxic levels in the systemic circulation.[5] The mechanism involves the blockade of voltage-gated sodium channels in the central nervous system (CNS) and cardiovascular system.[6][7][8] This disruption of nerve impulse transmission leads to a biphasic response: initial CNS excitation followed by depression, which can precede cardiovascular collapse.[4][7][8]
In laboratory animals like rodents and canines, the signs of toxicity typically appear rapidly and progress in severity.[7][9] Researchers should be vigilant for the following symptoms:
| System Affected | Early Signs (CNS Excitation) | Late Signs (CNS & Cardiovascular Depression) |
| Central Nervous System | Restlessness, agitation, muscle tremors, twitching, shivering, ataxia (loss of coordination), seizures.[7][9][10] | Drowsiness, sedation, loss of consciousness, coma, respiratory depression and arrest.[7][8][11] |
| Cardiovascular System | Tachycardia (initially), hypertension. | Bradycardia, arrhythmias, hypotension (due to vasodilation), decreased cardiac contractility, cardiovascular collapse, and cardiac arrest.[4][11][12] |
| Other | Vomiting, hypersalivation.[9] | Pale or cyanotic (blue) mucous membranes.[9] |
Cats are particularly sensitive to lidocaine's CNS effects due to their limited metabolic capacity.[7][11][12]
Q2: Why is the route and speed of administration so critical?
A2: The risk of LAST is directly related to the rate of increase in the systemic plasma concentration of lidocaine.[6] Accidental intravascular injection is the most common cause of a rapid, toxic spike in blood levels, leading to immediate and severe symptoms.[4][13] Even with correct placement, highly vascular tissues will absorb the drug more quickly. Slow, incremental injection with frequent aspiration is a critical safety measure to prevent inadvertent intravenous administration.[14][15][16]
Q3: Can I use human lidocaine products for my animal experiments?
A3: While the active ingredient is the same, human-grade products may contain preservatives or have formulations that have not been tested for safety in specific animal species. It is always best practice to use a veterinary-formulated product or a pure form of Lidocaine HCl diluted in a sterile, isotonic vehicle appropriate for the species and route of administration. Always consult with a veterinarian or your institution's animal care committee.
Section 2: Troubleshooting Guide: Proactive Prevention of Systemic Toxicity
Proactive measures are the most effective way to prevent LAST. This involves careful planning of dosage, formulation, and administration technique.
Issue 1: Incorrect Dose Calculation Leading to Overdose
The therapeutic window for lidocaine can be narrow, especially in smaller animals.[7] Accurate, weight-based dosing is essential.
Causality: An excessive dose relative to the animal's body weight and metabolic capacity is a primary driver of systemic toxicity.[6] Smaller animals with less muscle mass are at higher risk as skeletal muscle acts as a reservoir for the drug, sequestering it away from sensitive organs like the heart and brain.[6][17]
Solution Protocol:
-
Accurate Weight: Weigh each animal immediately before the procedure using a calibrated scale.
-
Calculate Maximum Safe Dose: Adhere to established dosing guidelines. Do not exceed the recommended maximum dose for the species and route of administration.
-
Use the Lowest Effective Concentration: Select the lowest concentration of lidocaine solution that will achieve the desired anesthetic effect to minimize the total milligram dose administered.[20]
-
Documentation: Record the animal's weight, the calculated dose (in mg), the solution concentration (in mg/mL), and the final volume administered (in mL) in the experimental log.[21][22]
Issue 2: Rapid Systemic Absorption from the Injection Site
Even with a correct dose, rapid absorption into the bloodstream can elevate plasma concentrations to toxic levels.
Causality: Injection into a highly vascular area increases the rate of systemic uptake. Vasodilation at the site can exacerbate this effect.
Solution Protocol:
-
Co-administration with a Vasoconstrictor: The addition of epinephrine (e.g., 1:200,000 or 5 µg/mL) is a highly effective method to reduce local blood flow.[14][23] This vasoconstriction slows the rate of lidocaine absorption, prolonging the local anesthetic effect and lowering the peak plasma concentration, thereby reducing the risk of systemic toxicity.[23][24][25][26]
-
Aspiration Test: Before and intermittently during injection, gently pull back on the syringe plunger.[14][15][16] The appearance of blood in the syringe hub indicates vessel puncture. If this occurs, withdraw the needle and re-insert it at a new location.
-
Slow, Incremental Injection: Administer the total volume slowly and in divided doses (fractionation), pausing for 15-30 seconds between increments.[15][16] This allows time to observe the animal for early signs of toxicity before the full dose is delivered.
Diagram: Proactive Workflow for Safe Lidocaine Administration
Caption: Workflow for minimizing risk during lidocaine administration.
Section 3: Troubleshooting Guide: Reactive Management of Adverse Events
If signs of LAST appear despite preventive measures, immediate and decisive action is required.
Issue: Animal Exhibits Seizures or Cardiovascular Distress Post-Injection
This is a critical emergency indicating systemic toxicity has occurred. The primary goals are to stop the seizure, support respiration and circulation, and administer the antidote.
Causality: Toxic plasma levels of lidocaine have overwhelmed the CNS and/or cardiovascular system's sodium channels, leading to uncontrolled neuronal firing (seizures) and/or hemodynamic instability.[7][13]
Emergency Response Protocol:
-
STOP INJECTION IMMEDIATELY: If still administering the drug, stop immediately.
-
Call for Assistance & Ensure Airway: Alert colleagues. Ensure the animal's airway is clear. Provide respiratory support (e.g., 100% oxygen) if available, as hypoxia and acidosis worsen LAST.[27][28]
-
Control Seizures: Administer an anticonvulsant. Benzodiazepines (e.g., diazepam, midazolam) are the first-line treatment.[15][28] The dose should be pre-calculated and available in an emergency kit.
-
ADMINISTER LIPID EMULSION THERAPY: This is the primary antidote for LAST.[29][30] A 20% intravenous lipid emulsion acts as a "lipid sink," sequestering the lipophilic lidocaine molecules out of the plasma and away from the heart and brain.[13][29]
-
Mechanism: The infused lipids create an expanded lipid phase in the blood, effectively extracting the lidocaine from its target tissues.[29] It may also provide a direct beneficial energetic and inotropic effect to the heart muscle.[29][31]
-
Dosing Protocol (Canine/Feline Model):
-
Bolus: Administer a 1.5 mL/kg bolus of 20% lipid emulsion IV over 2-3 minutes.[17][27][29]
-
Infusion: Immediately follow the bolus with a constant rate infusion (CRI) at 0.25 mL/kg/min.[17][27][29]
-
Repeat Bolus: If hemodynamic stability is not restored, the bolus can be repeated once or twice at 5-minute intervals.[27]
-
Duration: Continue the infusion for at least 10-30 minutes after cardiovascular stability is achieved.[27][29]
-
-
-
Provide Supportive Care:
-
Administer IV fluids to support blood pressure.
-
Use vasopressors (e.g., epinephrine) in very small, judicious boluses (<1 mcg/kg) if hypotension is severe and unresponsive, as high doses can impair the efficacy of lipid rescue.[17]
-
Avoid other local anesthetics (e.g., for arrhythmias) and drugs that depress contractility like beta-blockers or calcium channel blockers.[17]
-
-
Monitor Continuously: Monitor vital signs (heart rate, respiratory rate, temperature, ECG) closely for at least 2-6 hours post-event, as toxicity can recur as the drug redistributes from tissue stores.[4][13]
Diagram: LAST Emergency Response Pathway
Caption: Step-by-step emergency protocol for managing LAST.
Section 4: Advanced Considerations
-
Monitoring: For any procedure involving significant doses of lidocaine, continuous monitoring of heart rate and respiratory rate is crucial.[21][32][33] A baseline should be established before drug administration. Record parameters at least every 15 minutes.[21][22]
-
Patient Factors: Be aware of factors that increase the risk of LAST, such as extremes of age (very young or old animals), frailty, small muscle mass, and underlying cardiac, liver, or kidney disease.[17] Doses may need to be reduced in these populations.
-
Drug Interactions: Concurrent administration of other drugs that are CNS depressants or affect cardiac conduction can potentiate the toxic effects of lidocaine. Review all experimental agents for potential interactions.
By integrating these principles of careful dosing, proactive administration techniques, and rapid emergency response, researchers can significantly enhance the safety of using Lidocaine HCl in their in vivo studies, leading to more reliable data and improved animal welfare.
References
-
Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. Retrieved from [Link]
-
Local Anesthetic Systemic Toxicity (LAST) Revisited: A Paradigm in Evolution. (n.d.). Anesthesia Patient Safety Foundation. Retrieved from [Link]
-
Local anesthetic systemic toxicity (LAST). (n.d.). NYSORA. Retrieved from [Link]
-
Lidocaine with Epinephrine: Effective Anesthesia for Medical Procedures. (2025, May 24). Los Angeles Hub. Retrieved from [Link]
-
Clinical Profile of Lidocaine Hydrochloride 1.5% and Epinephrine 1:200000 Solution for Injection. (n.d.). GlobalRx. Retrieved from [Link]
-
LAST (Local Anesthetic Systemic Toxicity): A practical update for clinicians. (2021, November 30). YouTube. Retrieved from [Link]
-
Local Anesthetic Systemic Toxicity. (2023, March 22). OpenAnesthesia. Retrieved from [Link]
-
Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity. (2020, July 20). NUEM Blog. Retrieved from [Link]
-
IVECCS 2017: Lipid Rescue in Veterinary Intoxication. (n.d.). DVM360. Retrieved from [Link]
-
Effect of epinephrine on the absorption of lidocaine following application to the oral mucosa in rats. (n.d.). PMC - NIH. Retrieved from [Link]
-
Video: Local Anesthetics: Common Agents and Their Applications. (2023, September 22). JoVE. Retrieved from [Link]
-
Why Adding Epinephrine to Lidocaine 2 Percent Extends Numbing and Minimizes Bleeding. (2025, July 10). Retrieved from [Link]
-
A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice. (n.d.). PubMed. Retrieved from [Link]
-
Guidelines for the Use of Anesthetics, Analgesics and Tranquilizers in Laboratory Animals. (n.d.). Retrieved from [Link]
-
Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. (n.d.). MDPI. Retrieved from [Link]
-
Lidocaine (Bovine) - European Public MRL Assessment Report (EPMAR). (2021, February 26). EMA. Retrieved from [Link]
-
Intravenous Lipid Emulsion Therapy for Acute Toxicoses. (n.d.). VIN. Retrieved from [Link]
-
Lipid Emulsion Therapy. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Lidocaine. (n.d.). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. Retrieved from [Link]
-
Anesthetic Drug Calculator. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
-
Update on Local Anesthetic Toxicity, Prevention and Treatment During Regional Anesthesia in Infants and Children. (2021, June 28). PubMed Central. Retrieved from [Link]
-
Lidocaine - Poisonings in Dogs and Cats. (2025, November 6). Retrieved from [Link]
-
Full article: Lipid emulsion improves survival in animal models of local anesthetic toxicity: a meta-analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity. (2018, May 14). PMC - PubMed Central. Retrieved from [Link]
-
Guidelines on Anesthesia and Analgesia in Rats. (n.d.). Animal Care & Use Program. Retrieved from [Link]
-
Practical guide for the management of systemic toxicity caused by local anesthetics. (2025, August 6). Retrieved from [Link]
-
Recognizing the Signs When Your Dog Needs Veterinary Help with Lidocaine. (2025, July 6). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Lidocaine toxicity in primary afferent neurons from the rat. (n.d.). PubMed - NIH. Retrieved from [Link]
-
Guidelines on Anesthesia and Analgesia in Mice. (n.d.). Animal Care & Use Program. Retrieved from [Link]
-
Prevention of local anesthetic systemic toxicity. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Small Animal Local and Regional Anesthesia. (n.d.). Retrieved from [Link]
-
Guidelines for Anesthesia and Analgesia in Laboratory Animals. (n.d.). Retrieved from [Link]
-
Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. (2024, February 21). Retrieved from [Link]
-
(PDF) Prevention of local anesthetic systemic toxicity. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Local anesthetic toxicosis. (n.d.). ASPCApro. Retrieved from [Link]
-
Observation of potential lidocaine toxicity during local anesthesia administration for punch skin biopsy in dogs. (n.d.). Retrieved from [Link]
-
Lidocaine Dose Calculator. (n.d.). Retrieved from [Link]
-
Calculating local anesthesia dosage. (2023, February 18). justbabyteeth. Retrieved from [Link]
-
Calculating Dose for Local Anesthetics. (2019, September 20). Pediatric EM Morsels. Retrieved from [Link]
-
Changes of lidocaine concentration and physiological indices in dogs during. (n.d.). Acta Veterinaria Brno. Retrieved from [Link]
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. nysora.com [nysora.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. nysora.com [nysora.com]
- 7. petsvetcheck.de [petsvetcheck.de]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. hexiapharm.com [hexiapharm.com]
- 10. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vetmed.illinois.edu [vetmed.illinois.edu]
- 12. aspcapro.org [aspcapro.org]
- 13. youtube.com [youtube.com]
- 14. Articles [globalrx.com]
- 15. researchgate.net [researchgate.net]
- 16. Prevention of local anesthetic systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apsf.org [apsf.org]
- 18. omnicalculator.com [omnicalculator.com]
- 19. pedemmorsels.com [pedemmorsels.com]
- 20. Update on Local Anesthetic Toxicity, Prevention and Treatment During Regional Anesthesia in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 21. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 22. acuc.berkeley.edu [acuc.berkeley.edu]
- 23. Lidocaine with Epinephrine: Effective Anesthesia for Medical Procedures - Los Angeles Hub [wdch10.laphil.com]
- 24. Effect of epinephrine on the absorption of lidocaine following application to the oral mucosa in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Local Anesthetics: Common Agents and Their Applications [jove.com]
- 26. hexiapharm.com [hexiapharm.com]
- 27. Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity — NUEM Blog [nuemblog.com]
- 28. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dvm360.com [dvm360.com]
- 30. Lipid Emulsion Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Intravenous Lipid Emulsion Therapy for Acute Toxicoses - WSAVA 2018 Congress - VIN [vin.com]
- 32. az.research.umich.edu [az.research.umich.edu]
- 33. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride Assay Results
Introduction
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is paramount. 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, also known as Glycinexylidide hydrochloride, is a primary metabolite of Lidocaine and is frequently encountered as a related substance in the API's purity profile.[1][2] Its accurate quantification is critical for pharmacokinetic studies, stability testing, and ensuring the final drug product meets stringent regulatory standards.
This guide provides an in-depth comparison of two robust analytical methodologies for the assay of this compound: High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Potentiometric Titration. We will explore the foundational principles of each technique, provide detailed experimental protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific analytical challenges.
Method Selection: A Logic-Driven Approach
The choice of an analytical method is not arbitrary; it is a deliberate decision based on a cascade of factors including the analytical objective, sample matrix complexity, required sensitivity, and available instrumentation. The following decision pathway illustrates the logical considerations for selecting an optimal assay method.
Caption: Logical workflow for selecting an appropriate analytical method.
Comparative Overview of Analytical Techniques
The performance characteristics of HPLC and Non-Aqueous Titration differ significantly. HPLC offers superior specificity and sensitivity, making it ideal for complex samples, while titration is a robust, absolute method best suited for high-purity bulk substances.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Non-Aqueous Potentiometric Titration |
| Principle | Chromatographic separation based on analyte partitioning between a mobile and stationary phase, followed by UV detection. | Titration of the basic amine function in a non-aqueous solvent with a strong acid titrant. The endpoint is detected by a change in potential. |
| Specificity | High (can separate the analyte from impurities and degradation products). | Moderate (titrates all basic substances in the sample). |
| Linearity Range | Wide (e.g., 1 - 200 µg/mL) | Narrow (dependent on sample concentration and titrant normality). |
| Correlation Coefficient (r²) | > 0.999 | N/A |
| Limit of Detection (LOD) | Low (e.g., ~0.1 µg/mL) | High (not suitable for trace analysis). |
| Limit of Quantification (LOQ) | Low (e.g., ~0.3 µg/mL) | High (not suitable for trace analysis). |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.0% |
| Primary Application | Purity testing, stability studies, assay in formulations, impurity quantification. | Assay of pure, bulk drug substance. |
Experimental Protocols
The following protocols are presented as robust starting points. As mandated by Good Laboratory Practices (GLP) and regulatory bodies, any method must be fully validated for its intended use in the specific laboratory environment.[3]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides excellent specificity for the assay of this compound, allowing for simultaneous separation from potential impurities. The principles are adapted from validated methods for the parent compound, Lidocaine.[3][4]
Rationale: Reversed-phase chromatography on a C18 column is the premier choice for separating moderately polar aromatic compounds like our analyte. The mobile phase, a buffered acetonitrile/water mixture, allows for fine-tuning of the retention time and peak shape. A pH of 7.0 is selected to ensure the secondary amine is in a consistent protonation state without being too close to the pKa, which could compromise peak shape.[3] UV detection at 254 nm is chosen as it provides a good response for the substituted benzene ring system.[3][4]
Experimental Workflow for HPLC Assay
Caption: Step-by-step workflow for the HPLC assay validation process.
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Potassium Phosphate Buffer (25 mM, pH adjusted to 7.0 with phosphoric acid) and Acetonitrile in a 53:47 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Serially dilute the Standard Stock Solution with the mobile phase to prepare a series of standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of the analyte and prepare a 100 µg/mL solution in the same manner as the Standard Stock Solution. Filter through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Calculation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.
-
Calculate the assay percentage using the formula:
-
% Assay = (C_sample / C_nominal) * (W_std / W_sample) * Purity_std * 100%
-
Where: C_sample is the concentration from the curve, C_nominal is the theoretical concentration, W are the respective weights, and Purity_std is the purity of the reference standard.
-
-
Method 2: Non-Aqueous Potentiometric Titration
This is an absolute method ideal for the assay of the bulk hydrochloride salt, relying on fundamental stoichiometry. It is less susceptible to variations in instrument performance compared to chromatographic methods.
Rationale: The hydrochloride salt of an amine can be accurately assayed in a non-aqueous medium. In a solvent like glacial acetic acid, the basicity of the amine is enhanced. The titration is performed with perchloric acid, a very strong acid in this medium. The endpoint, where the amine is fully protonated, is marked by a sharp change in potential, which can be precisely measured with a pH meter equipped with appropriate electrodes.
Step-by-Step Protocol:
-
Instrumentation: Potentiometric titrator or a pH meter with a millivolt scale, combined glass-calomel or silver-silver chloride electrode suitable for non-aqueous solutions, and a magnetic stirrer.
-
Reagents:
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid.
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours.
-
-
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 500 mg of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution, determining the endpoint potentiometrically (the point of maximum inflection in the mV vs. volume curve).
-
Calculate the normality of the perchloric acid titrant.
-
-
Sample Analysis:
-
Accurately weigh a quantity of this compound sample equivalent to approximately 200 mg of the free base into a 150 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid, recording the titrant volume at the potentiometric endpoint.
-
-
Calculation:
-
Each mole of this compound (M.W. 214.69 g/mol )[1][5] reacts with one mole of perchloric acid.
-
% Assay = (V * N * E.W.) / (W_sample) * 100%
-
Where: V is the volume of titrant (mL), N is the normality of the titrant, E.W. is the equivalent weight of the analyte (214.69 g/mol ), and W_sample is the weight of the sample (mg).
-
Conclusion
The validation of assay results for this compound requires a method that is fit for its intended purpose.
-
RP-HPLC with UV detection is the superior choice for most applications, including quality control release testing, stability studies, and analysis of finished formulations. Its high specificity ensures that the results are not skewed by the presence of impurities or excipients.
-
Non-aqueous potentiometric titration serves as an excellent, cost-effective, and robust alternative for the assay of the pure, bulk drug substance. As an absolute method, it provides a valuable orthogonal technique to confirm the purity of reference standards and raw materials.
By understanding the principles, strengths, and limitations of each method presented in this guide, scientists can confidently select, validate, and implement the most appropriate analytical strategy to ensure the quality and integrity of their results.
References
-
Journal of Chromatographic Science. Determination of 2-(Diethylamino)-N-(2,6-dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Oxford Academic. Available from: [Link]
-
ResearchGate. Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. ResearchGate. Available from: [Link]
-
PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. National Library of Medicine. Available from: [Link]
-
SpectraBase. 2-Aminoacetamide, N-(2',6'-dimethylphenyl)-. Wiley SpectraBase. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | 18865-38-8 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
A Senior Application Scientist's Comparative Guide to Lidocaine Metabolites: Glycinexylidide (GX) vs. Precursors
For researchers, clinicians, and drug development professionals, a nuanced understanding of a drug's metabolic fate is paramount. It is not merely the parent compound but also its metabolites that dictate the ultimate balance of efficacy and toxicity. This guide provides an in-depth, comparative analysis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Glycinexylidide (GX) hydrochloride, and its metabolic precursors derived from the widely used local anesthetic and antiarrhythmic agent, Lidocaine.
We will dissect the key differences between GX, its immediate precursor Monoethylglycinexylidide (MEGX), and the parent drug, Lidocaine. This analysis is grounded in their metabolic pathways, pharmacokinetic profiles, relative bioactivity, and the analytical methodologies required for their accurate quantification.
The Metabolic Cascade: From Lidocaine to Inactive Metabolite
Lidocaine undergoes extensive and rapid metabolism, primarily in the liver, with approximately 95% of the parent drug being metabolized before excretion.[1] The metabolic process is a sequential N-dealkylation pathway mediated predominantly by the cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[2]
The pathway proceeds as follows:
-
Lidocaine is first metabolized via oxidative N-de-ethylation to its primary active metabolite, Monoethylglycinexylidide (MEGX) .
-
MEGX is then further de-ethylated to form Glycinexylidide (GX) .[2]
-
GX is considered the terminal, largely inactive metabolite in this primary cascade before further hydrolysis and excretion.[3]
Understanding this cascade is critical, as the rate and extent of formation of these metabolites can be influenced by factors such as liver function, genetic polymorphisms in CYP enzymes, and co-administered drugs that induce or inhibit these enzymes.[4][5]
Caption: Metabolic pathway of Lidocaine to MEGX and GX.
Comparative Physicochemical and Pharmacokinetic Profiles
The structural changes during metabolism directly influence the pharmacokinetic behavior of each compound. The sequential removal of ethyl groups increases the polarity of the molecule, which generally facilitates renal excretion.
| Property | Lidocaine | Monoethylglycinexylidide (MEGX) | Glycinexylidide (GX) |
| Molecular Formula | C₁₄H₂₂N₂O[6] | C₁₂H₁₈N₂O | C₁₀H₁₄N₂O[7] |
| Molecular Weight ( g/mol ) | 234.34 | 206.28 | 178.23[7] |
| Primary Role | Parent Drug (Active) | Active Metabolite | Less Active Metabolite[3] |
| Elimination Half-Life (t½) | ~1.5 - 2.0 hours[8] | Longer than Lidocaine[1] | ~10 hours[9] |
| Plasma Protein Binding | ~60-80% (to AAG)[1][10] | ~14.3%[11] | ~5%[11] |
| Clearance | High (Hepatic) | Slower than Lidocaine | Slower than Lidocaine[9] |
Data compiled from multiple sources. AAG: Alpha-1-acid glycoprotein.
Causality Behind the Data:
-
Half-Life: The most striking difference is the significantly longer half-life of GX (~10 hours) compared to Lidocaine (~1.5-2 hours).[8][9] This is a direct consequence of its lower clearance rate. For patients on prolonged Lidocaine infusions, this means GX can accumulate to substantial concentrations over time.[9]
-
Protein Binding: Lidocaine is extensively bound to alpha-1-acid glycoprotein (AAG), a protein whose concentration can increase during inflammatory states (e.g., post-surgery, myocardial infarction). MEGX and especially GX exhibit much lower protein binding.[11] This is crucial because only the unbound (free) fraction of a drug is pharmacologically active. Therefore, even if total MEGX concentration is lower than Lidocaine, its higher free fraction can lead to a significant pharmacological contribution.[11]
Pharmacodynamic and Toxicological Comparison
The primary activity of Lidocaine stems from its ability to block voltage-gated sodium channels.[1] This activity is retained, albeit to a lesser extent, by its metabolites.
-
Monoethylglycinexylidide (MEGX): This metabolite is pharmacologically significant. It retains approximately 80-90% of the antiarrhythmic and anticonvulsant potency of Lidocaine.[2] Its accumulation can contribute to both the therapeutic and toxic effects seen during Lidocaine therapy, particularly central nervous system (CNS) side effects like dizziness, drowsiness, and seizures.[5][12]
-
Glycinexylidide (GX): GX is considerably less potent. Studies have indicated it possesses about 10-26% of the antiarrhythmic activity of Lidocaine.[9][13] While less active, its long half-life and potential for accumulation mean it can contribute to the overall side-effect profile in long-term infusions, particularly adverse effects on mental performance.[9]
Toxicity Profile: The toxic threshold for Lidocaine is generally considered to be a plasma concentration greater than 6.0 mg/L.[12] While specific thresholds for the metabolites are not as clearly defined, it is understood that their accumulation contributes to the overall risk of toxicity. CNS symptoms are the most common manifestation, progressing from lightheadedness and muscle twitching to seizures and coma with increasing plasma concentrations.[5] Cardiovascular toxicity, such as hypotension and bradycardia, typically occurs at higher concentrations.[12]
Clinical and Research Significance
MEGX as a Biomarker of Liver Function: The formation of MEGX is rapid and highly dependent on functional hepatic blood flow and cytochrome P450 activity.[14] This has led to the development of the "MEGX test," where a small dose of Lidocaine is administered intravenously, and the concentration of MEGX formed after 15 or 30 minutes is measured.[15] This dynamic test provides a real-time assessment of hepatic metabolic capacity and has been used in:
-
Transplant Medicine: To assess donor liver viability and monitor graft function post-transplantation.[16][17]
-
Critical Care: To predict outcomes in patients with sepsis or multi-organ dysfunction syndrome.[14]
GX in Long-Term Monitoring: For patients receiving continuous intravenous Lidocaine for several days (e.g., for chronic pain or persistent arrhythmias), monitoring metabolite concentrations becomes crucial. The accumulation of the long-lived GX metabolite can serve as an indicator of high cumulative drug exposure.
Experimental Protocol: Simultaneous Quantification by LC-MS/MS
For drug development and clinical research, a robust and sensitive analytical method is essential for simultaneously measuring the parent drug and its key metabolites. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard.[18][19]
Objective: To determine the plasma concentrations of Lidocaine, MEGX, and GX simultaneously.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog of Lidocaine or a structurally similar compound like Ethylmethylglycinexylidide).[20]
-
Alkalinize the sample with 50 µL of 2 M Sodium Hydroxide to ensure the analytes are in their non-ionized, extractable form.
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[18][20]
-
Vortex vigorously for 2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 250 µL of the mobile phase.[20]
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice for separating these compounds.[19]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.
-
Caption: Workflow for LC-MS/MS analysis of Lidocaine metabolites.
Conclusion
The metabolic journey of Lidocaine is a compelling example of how a parent drug is transformed into a series of compounds with distinct pharmacokinetic and pharmacodynamic profiles. While 2-amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide, GX) is the less active endpoint of the primary metabolic cascade, its long elimination half-life necessitates its consideration during prolonged drug administration. Its precursor, MEGX, is a potent, active metabolite that not only contributes significantly to Lidocaine's overall effect and toxicity profile but also serves as a valuable clinical biomarker for liver function. For researchers and developers, a comprehensive analytical approach that simultaneously quantifies Lidocaine, MEGX, and GX is indispensable for accurately characterizing the safety and efficacy of Lidocaine-based therapies.
References
-
ClinPGx. Lidocaine Pathway, Pharmacokinetics. [Link]
-
Strong JM, Parker M, Atkinson AJ Jr. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide. Clin Pharmacol Ther. 1975 Feb;17(2):184-94. [Link]
-
Oellerich M, Armstrong VW. The MEGX test: a tool for the real-time assessment of hepatic function. Ther Drug Monit. 2001 Apr;23(2):81-92. [Link]
-
Kim, H., Shin, K., Chun, M., Lee, S., & Lee, S. (2000). Hepatic Function Index using lidocaine metabolite-MonoEthylGlycineXylidide(MEGX). Korean Journal of Anesthesiology, 39(5), 655-661. [Link]
-
Pérez-Indoval, C., et al. Assessment of monoethylglycinexylidide as measure of liver function for patients with chronic viral hepatitis. Clin Chem Lab Med. 2000;38(11):1147-50. [Link]
-
Tóth, S., et al. [Importance of Determination of Monoethylglycinexylidide (MEGX)--as a Liver Function Test in Hepatology and Liver Transplantation]. Bratisl Lek Listy. 1999;100(1):49-53. [Link]
-
Ercolani, G., et al. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery. Surgery. 2000;127(4):464-71. [Link]
-
Wikipedia. Lidocaine. [Link]
-
PubChem. This compound. [Link]
-
Zhang, X., et al. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. Se Pu. 2007;25(4):558-61. [Link]
-
ResearchGate. Chemical structure of Lidocaine (LIDO) and metabolism pathway. [Link]
-
Shin, HJ., et al. Molecular mechanisms of lidocaine. Korean J Pain. 2021;34(4):342-351. [Link]
-
Klein, J. A. Chapter 20: Lidocaine Toxicity and Drug Interactions. Liposuction 101. [Link]
-
Wlaź, P., et al. Pharmacokinetics of lidocaine and its major metabolite- monoethylglycinexylidide (MEGX) in rabbits with experimental common bile duct obstruction. Eur J Drug Metab Pharmacokinet. 1995;20(2):119-23. [Link]
-
Boyes, R. N., et al. Pharmacokinetics of lidocaine and its deethylated metabolite: Dose and time dependency studies in man. J Pharmacol Exp Ther. 1971;177(1):158-167. [Link]
-
Klein, J. A., & Kassarjdian, N. Lidocaine Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. Aesthetic Surgery Journal. 2004;24(5):437-441. [Link]
-
Kim, Y., et al. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection. Pharmaceutics. 2021;13(2):220. [Link]
-
Delahaut, P., et al. Determination of lidocaine and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with electrospray ionization mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;789(1):97-106. [Link]
-
Hignite, C. E., et al. Quantification of Lidocaine and Several Metabolites Utilizing Chemical-Ionization Mass Spectrometry and Stable Isotope Labeling. J Pharm Sci. 1977;66(8):1180-90. [Link]
-
ResearchGate. The structures of lidocaine and its metabolites. [Link]
-
Yang, S., et al. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy. J Pharm Biomed Anal. 2022;218:114881. [Link]
-
Singh, G., et al. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. Animals (Basel). 2022;12(19):2666. [Link]
-
Stuebner, E. A. Lidocaine metabolism and toxicity: a laboratory experiment for dental students. J Dent Educ. 1980;44(4):218-20. [Link]
-
ResearchGate. Serum Concentrations of Lidocaine and Its Metabolites MEGX and GX During and After Prolonged Intravenous Infusion of Lidocaine in Horses after Colic Surgery. [Link]
-
PubChem. Glycine xylidide. [Link]
-
Medscape. Local Anesthetic Toxicity. [Link]
-
PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. [Link]
-
Halkin, H., et al. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages. Clin Pharmacol Ther. 1980;28(1):40-9. [Link]
-
GlobalRx. Lidocaine Hydrochloride 2% Solution for Injection: Clinical Profile. [Link]
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glycine xylidide | C10H14N2O | CID 87833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma levels, protein binding, and elimination data of lidocaine and active metabolites in cardiac patients of various ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 20: Lidocaine Toxicity and Drug Interactions – Liposuction 101 Liposuction Training [liposuction101.com]
- 13. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatic Function Index using lidocaine metabolite-MonoEthylGlycineXylidide(MEGX) [ahbps.org]
- 16. [Importance of determination of monoethylglycinexylidide (MEGX)--as a liver function test in hepatology and liver transplantation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orbi.uliege.be [orbi.uliege.be]
comparative analysis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride efficacy
A Comparative Efficacy Analysis of Lidocaine Hydrochloride in Local Anesthesia
Abstract
This guide provides a detailed comparative analysis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, commonly known as Lidocaine hydrochloride, a cornerstone of local anesthesia. We delve into its molecular mechanism of action, contrasting its efficacy profile with other widely used amide-type local anesthetics such as Bupivacaine and Ropivacaine. Key performance indicators—including onset of action, duration, potency, and systemic toxicity—are critically evaluated and supported by quantitative data. Furthermore, this document furnishes detailed, field-tested protocols for both in vitro and in vivo efficacy assessment, empowering researchers to conduct reproducible and robust comparative studies. The objective is to equip researchers, clinicians, and drug development professionals with the foundational knowledge and practical methodologies required to critically assess and compare the performance of local anesthetic agents.
Introduction to Lidocaine Hydrochloride
This compound, or Lidocaine HCl, is a quintessential member of the amino amide class of local anesthetics.[1] Since its introduction, it has become an indispensable tool in clinical practice for a wide range of applications, from minor surgical procedures and dental work to its use as a Class-1b antiarrhythmic agent for treating ventricular arrhythmias.[1][2] Its popularity stems from a favorable efficacy profile characterized by a rapid onset of action and an intermediate duration of effect.[1][3]
The primary goal of this guide is to move beyond a simple product description and provide a rigorous, evidence-based comparative framework. We will analyze Lidocaine's performance against two other clinically significant amide-type local anesthetics: Bupivacaine, known for its long duration of action, and Ropivacaine, a newer agent developed to offer a better safety profile than Bupivacaine. This analysis will be grounded in the fundamental mechanism of action and substantiated with experimental data and protocols.
Mechanism of Action: The Voltage-Gated Sodium Channel Blockade
The anesthetic effect of Lidocaine and other agents in its class is achieved by preventing the generation and conduction of nerve impulses.[2][4] This is accomplished through a specific interaction with voltage-gated sodium channels (VGSCs) embedded in the neuronal cell membrane.[2][4][5]
Causality of Action:
-
Penetration: In its uncharged, lipid-soluble base form, Lidocaine penetrates the nerve cell membrane to reach the axoplasm.
-
Ionization: Once inside the slightly more acidic intracellular environment, an equilibrium shift favors the formation of the protonated, cationic form of Lidocaine.
-
Channel Binding: This active, charged form of the molecule then binds to a specific receptor site on the intracellular side of the VGSC.[6] This binding is state-dependent, meaning Lidocaine has a higher affinity for channels that are in the open or inactivated state, which are more prevalent during high-frequency neuronal firing (e.g., during a pain signal).[6]
-
Conduction Blockade: By binding to the channel, Lidocaine stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2][4] This raises the threshold for electrical excitability and ultimately blocks the propagation of the nerve impulse, resulting in a loss of sensation in the innervated area.[2][3]
Caption: Experimental workflow for the in vivo rat sciatic nerve block model.
Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the rat using isoflurane.
-
Baseline Measurements:
-
Sensory Function: Use a thermal plantar test (e.g., Hargreaves apparatus) to measure the baseline paw withdrawal latency from a radiant heat source.
-
Motor Function: Assess baseline grip strength of the hind paw using a dynamometer. [7]3. Sciatic Nerve Block:
-
Place the rat in a lateral position.
-
Using an ultrasound probe, identify the sciatic nerve between the greater trochanter and the ischial tuberosity. [8] * Under ultrasound guidance, inject 0.2 mL of the test solution (e.g., 2% Lidocaine, 0.5% Bupivacaine, or saline control) adjacent to the nerve. Expertise & Experience: Ultrasound guidance is critical for ensuring accurate and reproducible needle placement, reducing variability in the results. [8][9]4. Post-Injection Assessment:
-
At regular intervals (e.g., every 15 minutes), assess sensory and motor function as described in step 2.
-
Onset of Action: Defined as the time from injection to a significant reduction (e.g., >50%) in motor function or increase in thermal latency.
-
Duration of Action: Defined as the time from onset until function returns to within 10% of the baseline measurement.
-
-
Data Analysis: Plot the percentage of maximal possible effect (for sensory block) and grip strength (for motor block) against time for each anesthetic group. Use statistical analysis (e.g., ANOVA) to compare the onset and duration times between groups.
Concluding Remarks
This guide provides a comparative framework for understanding the efficacy of Lidocaine hydrochloride relative to other common amide-type local anesthetics. Lidocaine's profile of rapid onset and intermediate duration makes it an ideal choice for many short-to-moderate duration procedures. In contrast, Bupivacaine and Ropivacaine are better suited for procedures requiring prolonged anesthesia. The choice of agent must always be tailored to the specific clinical scenario, weighing the required onset and duration against the potential for systemic toxicity. The provided experimental protocols offer a robust foundation for researchers to conduct further comparative studies, aiding in the development of novel anesthetic formulations with improved efficacy and safety profiles.
References
-
Neal, J. M., et al. (2018). The Third American Society of Regional Anesthesia and Pain Medicine Practice Advisory on Local Anesthetic Systemic Toxicity. Regional Anesthesia & Pain Medicine. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lidocaine Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Study.com. (2021). Lidocaine: Structure & Mechanism of Action. Study.com. Available at: [Link]
-
Wikipedia. (2024). Lidocaine. Wikipedia. Available at: [Link]
-
Reddy, S., & Adhikary, S. D. (2020). Local Anesthetic Systemic Toxicity (LAST) – a Review and Update. RedEMC. Available at: [Link]
-
Creative Biolabs. (2023). Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities. Creative Biolabs. Available at: [Link]
-
Drugs.com. (2023). Lidocaine: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
NPS MedicineWise. (2022). Lidocaine Injection. NPS MedicineWise. Available at: [Link]
-
Strichartz, G. R., & Covino, B. G. (2000). Mechanism of local anesthetic drug action on voltage-gated sodium channels. PubMed. Available at: [Link]
-
Drugs.com. (2024). Lidocaine Hydrochloride (Local) Monograph for Professionals. Drugs.com. Available at: [Link]
-
Thalhammer, J. G., & Vladimirov, M. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia. Available at: [Link]
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America.
-
National Center for Biotechnology Information. (2024). Lidocaine. StatPearls. Available at: [Link]
-
Gitman, M., & Barrington, M. J. (2018). Local anesthetic systemic toxicity: current perspectives. Local and Regional Anesthesia. Available at: [Link]
- Milligan, K. R. (2004). Recent advances in local anaesthesia. British Journal of Anaesthesia.
-
Hughey, S. B., et al. (2022). Refining the rat sciatic nerve block: a novel ultrasound-guided technique. Laboratory Animals. Available at: [Link]
-
Molecular Devices. (2024). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]
- Axon Instruments. (n.d.).
Sources
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 5. Lidocaine: Structure & Mechanism of Action - Lesson | Study.com [study.com]
- 6. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Cross-Reactivity of Antibodies for 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Glycinexylidide)
For researchers and drug development professionals engaged in the quantification of lidocaine and its metabolites, the specificity of the antibodies employed is paramount. This guide provides an in-depth technical overview of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Glycinexylidide (GX), a primary metabolite of lidocaine. While a direct comparative analysis of commercially available anti-GX antibodies is challenging due to the limited availability of public cross-reactivity data, this document serves as a comprehensive manual for establishing the specificity and cross-reactivity profile of antibodies against GX in your own laboratory setting.
Introduction to Glycinexylidide (GX) and the Imperative of Antibody Specificity
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, is extensively metabolized in the liver. Two of its major metabolites, monoethylglycinexylidide (MEGX) and Glycinexylidide (GX), are pharmacologically active.[1] Therefore, the accurate quantification of not only the parent drug but also its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This guide provides the rationale and detailed protocols for conducting in-house validation to determine the cross-reactivity of an anti-GX antibody.
The Lidocaine Metabolic Pathway: A Visual Overview
The metabolic cascade from lidocaine to its primary metabolites is a critical consideration in immunoassay development. The structural similarities underscore the potential for antibody cross-reactivity.
Caption: Metabolic pathway of Lidocaine to MEGX and GX.
Comparative Cross-Reactivity Data: A Necessary In-House Determination
A thorough search of publicly available datasheets and scientific literature did not yield a direct, head-to-head comparison of the cross-reactivity profiles of various commercial antibodies specifically targeting Glycinexylidide (GX). While some manufacturers of lidocaine ELISA kits provide limited cross-reactivity data for other metabolites, information regarding GX is notably absent.[2]
Therefore, it is incumbent upon the researcher to perform a comprehensive cross-reactivity assessment of their chosen antibody. The following section provides a detailed protocol for a competitive ELISA, a robust method for quantifying antibody specificity.
Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA
This protocol is designed to be a self-validating system, allowing for the precise determination of an antibody's affinity for Glycinexylidide (GX) relative to its affinity for structurally related compounds like lidocaine and MEGX.
Principle of Competitive ELISA for Cross-Reactivity
In this assay, a known amount of GX is coated onto the wells of a microplate. The test antibody is pre-incubated with either the standard (GX) or a potential cross-reactant (e.g., lidocaine, MEGX). This mixture is then added to the coated plate. The free antibody will bind to the coated GX. The more affinity the antibody has for the cross-reactant in solution, the less antibody will be available to bind to the GX on the plate, resulting in a weaker signal.
Caption: Workflow for competitive ELISA to determine cross-reactivity.
Materials and Reagents
-
High-binding 96-well microplates
-
Glycinexylidide (GX) hydrochloride
-
Lidocaine hydrochloride
-
Monoethylglycinexylidide (MEGX) hydrochloride
-
Anti-GX antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Protocol
-
Plate Coating:
-
Dissolve GX in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the GX solution to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of GX in assay buffer (e.g., from 1000 ng/mL to 0.1 ng/mL). This will serve as the standard curve.
-
Prepare serial dilutions of lidocaine and MEGX in assay buffer over a wide concentration range (e.g., from 10,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Dilute the primary anti-GX antibody in assay buffer to a concentration that gives approximately 50-70% of the maximum signal in a direct ELISA (to be determined in a preliminary experiment).
-
In a separate plate or tubes, mix equal volumes of the diluted primary antibody with each concentration of the GX standard and the cross-reactant dilutions.
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixtures to the GX-coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Dilute the enzyme-conjugated secondary antibody in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Plot the absorbance values against the logarithm of the concentration for the GX standard curve.
-
Determine the concentration of GX that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the absorbance values for the lidocaine and MEGX dilutions and determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of GX / IC50 of Cross-Reactant) x 100
-
Interpreting the Results
The calculated percent cross-reactivity provides a quantitative measure of the antibody's specificity. A lower percentage indicates higher specificity for GX. For an antibody to be considered highly specific for GX, the cross-reactivity with lidocaine and MEGX should be minimal, ideally less than 1%.
Data Presentation: A Template for Your Findings
Once the experimental work is complete, the data should be presented in a clear and concise manner. A table summarizing the cross-reactivity data is highly recommended for easy comparison.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Glycinexylidide (GX) | [Your IC50 value for GX] | 100% |
| Lidocaine | [Your IC50 value for Lidocaine] | [Calculated % Cross-Reactivity] |
| Monoethylglycinexylidide (MEGX) | [Your IC50 value for MEGX] | [Calculated % Cross-Reactivity] |
| [Other related compounds] | [IC50 value] | [Calculated % Cross-Reactivity] |
Conclusion and Best Practices
The development and validation of a specific immunoassay for Glycinexylidide are critical for advancing our understanding of lidocaine's pharmacology. Due to the lack of readily available comparative cross-reactivity data from commercial suppliers, it is essential for researchers to perform their own validation studies. The competitive ELISA protocol detailed in this guide provides a robust framework for determining the specificity of anti-GX antibodies. By meticulously characterizing the cross-reactivity profile, researchers can ensure the accuracy and reliability of their immunoassay data, thereby upholding the highest standards of scientific integrity.
References
-
Creative Diagnostics. (n.d.). Lidocaine ELISA Kit (DEIA-XYZ204). Retrieved January 14, 2026, from [Link]
- O'Neal, C. L., & Poklis, A. (1996). Sensitive HPLC for simultaneous quantification of lidocaine and its metabolites monoethylglycinexylidide and glycinexylidide in serum. Clinical Chemistry, 42(2), 330-331.
-
Leinco Technologies. (n.d.). Anti-Lidocaine [Clone LC11-222.4]. Retrieved January 14, 2026, from [Link]
-
Maxanim. (n.d.). Lidocaine Forensic ELISA Kit. Retrieved January 14, 2026, from [Link]
- Oellerich, M., Armstrong, V. W., Kofler, J., & Schütz, E. (2001). The MEGX test: a tool for the real-time assessment of hepatic function. Therapeutic Drug Monitoring, 23(2), 109-121.
- Lavoie, J. C., L'heureux, M., & Chessex, P. (1998). The monoethylglycinexylidide test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat.
Sources
A Comparative Guide to the Synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is paramount. This guide provides an in-depth comparison of prevalent methods for the synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as Glycinexylidide hydrochloride), a primary metabolite of the widely used local anesthetic, Lidocaine.[1][2] The insights herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a robust framework for methodological selection in both laboratory and industrial settings.
Introduction: Chemical Significance and Applications
This compound is a key chemical entity, primarily recognized in pharmacological studies as a metabolite of Lidocaine.[1] Its structure, featuring a terminal amino group, makes it a valuable starting material or intermediate for the synthesis of more complex molecules and pharmaceutical analogues.[1] Understanding its synthesis is crucial for metabolic studies, impurity profiling in Lidocaine production, and as a foundational route for novel compound discovery. This guide will compare the most common and viable synthetic strategies, focusing on reaction efficiency, reagent safety, scalability, and overall practicality.
Method 1: The Classical Two-Step Chloroacetamide Pathway
This is the most traditional and widely documented approach, adapted directly from the industrial synthesis of Lidocaine.[3][4] It involves an initial acylation to form a key chloro-intermediate, followed by a nucleophilic substitution to introduce the amino group.
Part A: Synthesis of the Intermediate—2-chloro-N-(2,6-dimethylphenyl)acetamide
The foundational step is the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[4][5] This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the highly electrophilic carbonyl carbon of the acid chloride. The choice of solvent and base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and causing it to precipitate as a salt.[5][6]
Several variations of this procedure exist, with the primary difference being the base and solvent system employed.
-
Variant 1A: Acetic Acid / Sodium Acetate System. This is a common method in academic and introductory organic chemistry labs.[4][5][7]
-
Variant 1B: Aprotic Solvent / Amine Base System. This method uses a non-protic solvent like methylene chloride with an organic base such as triethylamine.[8]
-
Variant 1C: Two-Phase Schotten-Baumann Conditions. This approach uses an inert organic solvent and an aqueous base, such as sodium hydroxide.[9]
Experimental Protocol (Variant 1A)
-
Setup: In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (24.4 mmol) in 15 mL of glacial acetic acid.[7]
-
Acylation: To this solution, add chloroacetyl chloride (25.1 mmol) followed by 25 mL of a half-saturated aqueous solution of sodium acetate. The sodium acetate acts as a buffer, neutralizing the generated HCl.[5][7]
-
Precipitation & Isolation: The product, N-(2,6-dimethylphenyl)chloroacetamide, precipitates almost instantly.[7] Stir the mixture thoroughly with 60 mL of cold water to ensure complete precipitation and wash away water-soluble impurities.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water and press it as dry as possible.[5][7] The intermediate is often used directly in the next step without further purification.
Part B: Amination and Hydrochloride Salt Formation
The chloro-intermediate is then converted to the final product via nucleophilic substitution. While Lidocaine synthesis employs diethylamine at this stage, the synthesis of the title compound requires a source of ammonia.
Experimental Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide (approx. 20 mmol) in a suitable solvent like tetrahydrofuran (THF, 100 mL).
-
Amination: Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution, or add a cooled concentrated solution of ammonia in THF. The reaction is then allowed to warm to room temperature and stirred overnight. A procedure for a similar reaction with methylamine specifies dissolving the chloro-acetamide in THF and adding it dropwise to a cold solution of the amine.[10]
-
Workup: After the reaction is complete, the reaction mixture is filtered to remove the ammonium chloride byproduct. The filtrate is concentrated under reduced pressure to yield the crude free base, 2-amino-N-(2,6-dimethylphenyl)acetamide.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. Add a solution of hydrochloric acid (e.g., 1N HCl in water or HCl gas dissolved in an organic solvent) dropwise until the solution is acidic.[10]
-
Isolation: The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the product with a small amount of cold solvent and dry it to obtain this compound.
Method 2: The Glycine Coupling Pathway
This synthetic strategy avoids the use of the highly reactive and hazardous chloroacetyl chloride. Instead, it builds the molecule by forming the amide bond between 2,6-dimethylaniline and a protected glycine amino acid, a common technique in peptide synthesis.
Reaction Principle
The carboxylic acid of an N-protected glycine (e.g., Boc-glycine) is "activated" using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that is readily attacked by the amino group of 2,6-dimethylaniline. Following the amide bond formation, the protecting group (e.g., Boc) is removed under acidic conditions, which simultaneously facilitates the formation of the final hydrochloride salt. A patent for a similar compound outlines this general approach.[11]
Plausible Experimental Protocol
-
Activation: In a flask, dissolve N-Boc-glycine (10 mmol), EDC (11 mmol), and HOBt (11 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Stir the mixture at 0°C for 30 minutes.
-
Coupling: Add 2,6-dimethylaniline (10 mmol) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours until completion (monitored by TLC).
-
Workup: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate, N-Boc-2-amino-N-(2,6-dimethylphenyl)acetamide.
-
Deprotection and Salt Formation: Dissolve the crude intermediate in a solvent like ethyl acetate or 1,4-dioxane. Add an excess of a strong acid, such as 4M HCl in dioxane or by bubbling HCl gas.
-
Isolation: Stir the mixture for a few hours. The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration, wash with cold ether, and dry to yield the final product.
Method 3: The Isocyanate Pathway
A conceptually different and elegant approach involves the reaction of 2,6-dimethylphenyl isocyanate with glycine.[1] This method forms the core acetamide structure in a single, efficient step.
Reaction Principle
The highly electrophilic carbon of the isocyanate group is attacked by the nucleophilic amino group of glycine. This addition reaction forms a urea linkage, which, in the case of an amino acid reactant, rearranges to form the amide bond and release carbon dioxide, although the exact mechanism can be more complex and may require specific conditions to favor the desired amide product. The resulting free base is then converted to the hydrochloride salt.
Plausible Experimental Protocol
-
Amide Formation: Dissolve glycine (10 mmol) in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO, potentially with a non-nucleophilic base to deprotonate the glycine carboxylic acid). Add 2,6-dimethylphenyl isocyanate (10 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture gently (e.g., 50-60°C) and stir for several hours until the reaction is complete.
-
Workup: After cooling, the reaction mixture would be subjected to an aqueous workup to remove unreacted glycine and other water-soluble materials. The product would be extracted into an organic solvent.
-
Salt Formation and Isolation: The organic extract containing the free base is dried and concentrated. The residue is redissolved in a solvent like ether, and HCl is added to precipitate the final hydrochloride salt, which is then isolated by filtration.
Comparative Analysis
The choice of synthesis method depends heavily on the specific requirements of the researcher, including scale, budget, available equipment, and safety considerations.
| Feature | Method 1: Chloroacetamide | Method 2: Glycine Coupling | Method 3: Isocyanate |
| Number of Steps | 2-3 (Intermediate isolation can be skipped) | 2 | 2 |
| Key Reagents | 2,6-dimethylaniline, Chloroacetyl chloride, Ammonia | N-Boc-glycine, EDC/HOBt, 2,6-dimethylaniline, HCl | 2,6-dimethylphenyl isocyanate, Glycine, HCl |
| Reported Yield | Yields for the first step are often high (70-95%).[7][9] The second step yield is variable but can be good (>65%).[10] | Generally high yields for peptide couplings (>80%), with near-quantitative deprotection. | Potentially high yield, but can be condition-dependent. |
| Safety Hazards | High: Chloroacetyl chloride is toxic, corrosive, and a lachrymator.[5][7] 2,6-dimethylaniline is toxic.[5] | Moderate: Coupling agents (EDC) can be sensitizers. Strong acids used for deprotection. | High: Isocyanates are potent respiratory sensitizers and toxic. |
| Cost & Availability | Reagents are common, relatively inexpensive bulk chemicals. | N-Boc-glycine and coupling agents are significantly more expensive, suitable for smaller scale. | Isocyanate is a specialty reagent, can be more expensive than chloroacetyl chloride. |
| Scalability | Excellent: This is an established industrial process, proven for large-scale production.[4] | Poor: High cost of coupling agents makes it prohibitive for large-scale synthesis.[11] | Moderate: Can be scaled, but requires stringent safety controls for handling isocyanates. |
| Key Advantages | Cost-effective, well-documented, highly scalable. | Avoids lachrymatory chloroacetyl chloride; uses mild coupling conditions. | Potentially fewer steps and high atom economy. |
| Key Disadvantages | Use of highly hazardous reagents. | High cost, generates significant chemical waste from coupling agents. | Use of hazardous isocyanate, potential for side reactions. |
Conclusion and Recommendation
For large-scale industrial production and applications where cost is a primary driver, Method 1 (The Chloroacetamide Pathway) remains the most logical choice. Its economic viability and proven scalability are significant advantages, provided that appropriate engineering controls and personal protective equipment are used to mitigate the risks associated with chloroacetyl chloride and 2,6-dimethylaniline.
For small-scale laboratory synthesis , such as for preparing analytical standards or for exploratory research, Method 2 (The Glycine Coupling Pathway) offers a compelling alternative. It circumvents the need to handle the highly noxious chloroacetyl chloride, replacing it with solid-phase coupling agents that are easier and safer to manage in a lab setting, despite the higher cost.
Method 3 (The Isocyanate Pathway) is a chemically elegant route that may be advantageous in specific contexts, particularly if the isocyanate starting material is readily available. However, the significant health risks associated with isocyanates mean that this method should only be considered when stringent safety protocols can be strictly enforced.
Ultimately, the optimal synthesis is a balance of efficiency, safety, and cost. By understanding the distinct advantages and liabilities of each pathway, researchers can make an informed decision tailored to their specific objectives.
References
- Department of Chemistry, University of California, Irvine. The 2-Step Synthesis of Lidocaine.
- EduBirdie. Lidocaine Synthesis Lab | Hunter College CUNY.
-
K. G. Darrin, J. Chem. Educ., The Preparation of Lidocaine. [Online] Available at: [Link]
-
Masaryk University. Lidocaine Synthesis. [Online] Available at: [Link]
-
PrepChem. Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide. [Online] Available at: [Link]
-
University of California, San Diego. Synthesis of Lidocaine. [Online] Available at: [Link]
-
PrepChem. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Online] Available at: [Link]
-
University of San Diego. The Synthesis of Lidocaine. [Online] Available at: [Link]
-
Sac State Scholars. Development of a greener synthesis of lidocaine. [Online] Available at: [Link]
-
Journal of Chemical Education. The Preparation of Lidocaine. [Online] Available at: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Online] Available at: [Link]
-
PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Online] Available at: [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
PubChem. This compound. [Online] Available at: [Link]
Sources
- 1. Buy this compound | 35891-83-9 [smolecule.com]
- 2. This compound | C10H15ClN2O | CID 12546860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. is.muni.cz [is.muni.cz]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Hydrochloride)
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, widely known as Lidocaine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanisms of action, supported by experimental data, to elucidate its behavior in both isolated systems and complex biological environments.
Introduction: From Benchtop to Bedside
This compound (Lidocaine hydrochloride) is a cornerstone of modern medicine, primarily utilized as a local anesthetic and a Class Ib antiarrhythmic agent.[1][2] Its clinical efficacy stems from its ability to reversibly block nerve signal conduction.[3][4] Understanding the dichotomy between its actions in a controlled in vitro setting and its multifaceted effects within a living organism (in vivo) is paramount for both novel therapeutic development and optimizing current clinical applications. This guide will explore these differences, providing a granular view of its pharmacodynamics and pharmacokinetics.
Core Mechanism of Action: A Tale of Ion Channels
The principal mechanism of action for lidocaine hydrochloride, consistent across both in vitro and in vivo models, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][3] By binding to the intracellular portion of the VGSC, lidocaine stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is critical for the generation and propagation of action potentials.[1][3] This leads to a dose-dependent decrease in neuronal excitability and, consequently, a blockade of nerve impulse transmission.
However, the concentration and context of lidocaine exposure can lead to varied effects on other ion channels and receptors, particularly evident in in vitro studies. At lower concentrations, lidocaine exhibits high selectivity for VGSCs.[5] As the concentration increases, its activity spectrum broadens to include the inhibition of potassium channels, calcium channels, and N-methyl-D-aspartate (NMDA) receptors.[5]
Signaling Pathway: Lidocaine's Blockade of Voltage-Gated Sodium Channels
Caption: Lidocaine hydrochloride blocks the influx of sodium ions through voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.
In Vitro Effects: A Controlled Environment
In vitro studies provide a reductionist view of lidocaine's effects at the cellular and molecular level, allowing for precise control over experimental conditions. These studies are crucial for elucidating the fundamental mechanisms of action.
Key In Vitro Findings:
-
Sodium Channel Inhibition: Patch-clamp electrophysiology on isolated neurons or cardiac myocytes is the gold standard for studying lidocaine's effect on VGSCs. These studies have demonstrated that lidocaine decreases the probability of channel opening and shortens the mean open time.[6] For instance, a study on single cardiac sodium channels showed that half-maximal block was achieved at a concentration of 2.9 µM.[6]
-
Effects on Other Ion Channels: At higher concentrations, in vitro experiments have revealed lidocaine's inhibitory effects on other ion channels. For example, concentrations in the range of 100 µM to 1 mM have been shown to affect calcium and potassium currents in various cell types.[5][7]
-
Anti-inflammatory Properties: In vitro assays using cultured immune cells, such as neutrophils and macrophages, have shown that lidocaine can inhibit the release of pro-inflammatory cytokines like IL-1 and TNF-α.[8][9] It is also known to inhibit the priming of human peripheral polymorphonuclear cells (PMNCs) and neutrophils.[10]
-
Neurotoxicity: High concentrations of lidocaine have demonstrated neurotoxic effects in cell culture. Studies on isolated dorsal root ganglion (DRG) neurons have shown neuronal death after exposure to lidocaine concentrations as low as 30 mM.[11]
Data Summary: In Vitro Effects of Lidocaine Hydrochloride
| Parameter | Lidocaine Concentration | Cell/Tissue Type | Effect | Reference |
| Sodium Current Inhibition | 2.9 µM | Guinea-pig ventricular cells | 50% block of single Na+ channels | [6] |
| Sodium Current Inhibition | 1 mM | WT+Kir cells | 96 ± 1% inhibition | [12] |
| Gating Charge Reduction | 10 mM | WT channels | ~30% reduction | [13] |
| Cell Viability | ≤ 500 µM | Rat muscle-derived cells | No effect | [11] |
| Cell Viability | 5 mM (2-hour exposure) | Rat muscle-derived cells | Decreased survival | [11] |
Experimental Protocol: In Vitro Whole-Cell Patch-Clamp Recording
This protocol outlines the steps to measure the effect of lidocaine hydrochloride on voltage-gated sodium currents in cultured neurons.
-
Cell Preparation: Culture dorsal root ganglion (DRG) neurons on glass coverslips.
-
Solution Preparation: Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2. Prepare stock solutions of lidocaine hydrochloride for dilution into the external solution.
-
Electrophysiological Recording:
-
Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with the internal solution.
-
Establish a high-resistance seal (gigaohm) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse the chamber with the external solution containing the desired concentration of lidocaine hydrochloride.
-
Record sodium currents in the presence of lidocaine.
-
-
Data Analysis: Measure the peak amplitude of the sodium currents before and after lidocaine application to determine the percentage of inhibition.
Experimental Workflow: In Vitro Patch-Clamp Electrophysiology
Caption: Workflow for assessing the in vitro effects of lidocaine on neuronal sodium channels using patch-clamp electrophysiology.
In Vivo Effects: The Complexity of a Living System
In vivo studies reveal the integrated effects of lidocaine hydrochloride, encompassing its primary mechanism of action as well as its absorption, distribution, metabolism, and excretion (ADME) properties, and its interactions with various physiological systems.
Key In Vivo Findings:
-
Local Anesthesia: When administered locally, lidocaine produces a reversible loss of sensation by blocking nerve conduction in the targeted area.[3] The onset of action is typically within minutes, and the duration can range from 30 minutes to 3 hours, depending on the formulation and administration site.[2][4]
-
Systemic Analgesia and Anti-inflammatory Effects: Intravenous administration of lidocaine has been shown to have analgesic, anti-inflammatory, and antihyperalgesic properties.[5] Animal studies have demonstrated its efficacy in acute and neuropathic pain models.[5] Clinically, intravenous lidocaine is used to reduce postoperative pain and inflammation.[14]
-
Pharmacokinetics: Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP1A2.[2][15] Its elimination half-life is approximately 1.5 to 2 hours.[16] The bioavailability of lidocaine varies significantly with the route of administration, being around 35% orally and 3% topically.[2]
-
Toxicity: Systemic toxicity can occur with high plasma concentrations of lidocaine, primarily affecting the central nervous system (CNS) and cardiovascular system. CNS toxicity can manifest as seizures and confusion, while cardiovascular effects may include hypotension and arrhythmias.[16]
Data Summary: In Vivo Effects of Lidocaine Hydrochloride
| Parameter | Animal Model | Lidocaine Administration | Effect | Reference |
| Sciatic Nerve Block Duration | Rat | 2% Lidocaine HCl solution | < 4 hours | [17][18] |
| Sciatic Nerve Block Duration | Rat | Lidocaine-loaded PLGA implant | ~120 hours | [17][18] |
| Analgesia (Tail-flick test) | Mouse | Topical ointment | Increased tail-flick latency | |
| Anti-inflammatory | Patients undergoing surgery | Intravenous infusion | Reduced inflammatory markers (Cit-H3) | [8] |
Experimental Protocol: In Vivo Sciatic Nerve Block in Rats
This protocol describes a method to evaluate the duration of local anesthetic effect of lidocaine hydrochloride in vivo.
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Injection:
-
Identify the sciatic notch.
-
Inject the lidocaine hydrochloride solution (e.g., 2%) or vehicle control perineurally to the sciatic nerve.
-
-
Assessment of Motor Block:
-
At regular intervals (e.g., every 15 minutes), assess the motor function of the injected limb. A common method is to observe the animal's ability to use the limb for support and movement.
-
Score the motor block on a predefined scale (e.g., 0 = normal, 4 = complete paralysis).
-
-
Assessment of Sensory Block (Nociception):
-
At the same intervals, assess the sensory block using a noxious stimulus, such as the hot plate test or tail-flick test applied to the dermatome of the sciatic nerve.[17]
-
Measure the latency to response (e.g., paw withdrawal). An increase in latency indicates a sensory block.
-
-
Data Analysis:
-
Determine the duration of the motor and sensory block, defined as the time from injection until the scores or latencies return to baseline.
-
Compare the duration of the block between the lidocaine-treated group and the control group.
-
Experimental Workflow: In Vivo Sciatic Nerve Block Model
Caption: Workflow for evaluating the in vivo local anesthetic efficacy of lidocaine using a rat sciatic nerve block model.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The correlation between in vitro and in vivo data for lidocaine hydrochloride is generally strong, particularly concerning its primary mechanism of action. The concentrations required to block sodium channels in vitro are consistent with the plasma concentrations achieved during effective local and systemic anesthesia in vivo.
However, discrepancies can arise due to the complexities of a living system. For example, the in vivo duration of action is not solely determined by the affinity of lidocaine for its target but also by its pharmacokinetic properties, such as its rate of absorption from the injection site and its metabolism in the liver.[2] Furthermore, the anti-inflammatory effects observed in vivo are likely a result of a combination of direct effects on immune cells (as seen in vitro) and indirect effects mediated by the blockade of nerve conduction and the modulation of neuro-immune interactions.[5]
One study directly comparing in vitro and in vivo release of lidocaine from a poly(lactic-co-glycolic acid) (PLGA) implant in rats found good consistency between the two, highlighting the potential for in vitro models to predict in vivo performance for controlled-release formulations.[17][18]
Conclusion
The study of this compound provides a classic example of the synergy between in vitro and in vivo research. In vitro studies have been instrumental in defining its molecular mechanism of action, while in vivo studies have established its clinical utility and safety profile. A comprehensive understanding of both is essential for the continued development of new anesthetic and analgesic therapies and for the refinement of existing clinical protocols. The data presented in this guide underscore the importance of a multi-faceted approach to drug evaluation, from the molecular level to the whole organism.
References
-
Wasińska-Krawczyk, A., et al. (2015). The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lidocaine Hydrochloride? Patsnap Synapse. [Link]
-
de Souza Melo, G., et al. (2008). The use of lidocaine as an anti-inflammatory substance: a systematic review. PubMed. [Link]
-
Strichartz, G., et al. (2021). Molecular mechanisms of lidocaine. PubMed Central. [Link]
-
Nilius, B., Benndorf, K., & Markwardt, F. (1987). Effects of lidocaine on single cardiac sodium channels. Journal of Molecular and Cellular Cardiology. [Link]
-
Sheets, M. F., & Hanck, D. A. (2003). Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. Journal of General Physiology. [Link]
-
Wikipedia. (n.d.). Lidocaine. Wikipedia. [Link]
-
Fozzard, H. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology. [Link]
-
Dr. Oracle. (2025). Pharmacology of Lidocaine Hydrochloride (Xylocaine) ; Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]
-
Dunn, T. M., & Tjoa, T. (2022). Anti-Inflammatory and Immunomodulatory Effects of Intravenous Lidocaine in Surgery: A Narrative Review. PubMed Central. [Link]
-
Li, Y., & Shi, X. (2018). In Vitro and In Vivo Evaluation of Lidocaine Hydrochloride-loaded Injectable Poly(Lactic-co-glycolic Acid) Implants. Current Drug Delivery. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of lidocaine (local anesthetic)? Dr. Oracle. [Link]
-
ResearchGate. (n.d.). Effect of lidocaine on gating currents of WT and mutant sodium channels. ResearchGate. [Link]
-
Li, Y., & Shi, X. (2018). In Vitro and In Vivo Evaluation of Lidocaine Hydrochloride-loaded Injectable Poly(Lactic-co-glycolic Acid) Implants. PubMed. [Link]
-
Khan, M. A., et al. (2020). Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19. PubMed Central. [Link]
-
ResearchGate. (n.d.). The use of lidocaine as an anti-inflammatory substance: A systematic review. ResearchGate. [Link]
-
ClinPGx. (n.d.). Lidocaine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
European Review for Medical and Pharmacological Sciences. (2020). Pharmacokinetics of intravenous and topical lidocaine in patients undergoing thoracoscopic pulmonary resection. European Review for Medical and Pharmacological Sciences. [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Effect of Lidocaine on Rat Muscle-Derived Cells for Treatment of Stress Urinary Incontinence. ResearchGate. [Link]
-
StatPearls. (2024). Lidocaine. NCBI Bookshelf. [Link]
-
Singh, P. B., et al. (2019). Iontophoretic delivery of lidocaine hydrochloride through ex-vivo human skin. PubMed. [Link]
-
Kroin, J. S., et al. (2004). Ultralong Peripheral Nerve Block by Lidocaine:prilocaine 1:1 Mixture in a Lipid Depot Formulation: Comparison of in Vitro, in Vivo, and Effect Kinetics. Anesthesiology. [Link]
-
Liu, Y., et al. (2021). Lidocaine Hydrochloride Gel for Ocular Surface Anesthesia: Pharmacokinetic Evaluation and Randomized Placebo-Controlled Trial in China. PubMed. [Link]
-
Puil, E., et al. (2009). Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study. Anesthesiology. [Link]
-
Guttu, R. L., et al. (1982). A comparative in vivo study of local neurotoxicity of lidocaine, bupivacaine, 2-chloroprocaine, and a mixture of 2-chloroprocaine and bupivacaine. Anesthesia & Analgesia. [Link]
-
Semantic Scholar. (n.d.). A Comparative in Vivo Study of Local Neurotoxicity of Lidocaine, Bupivacaine, 2‐Chloroprocaine, and a Mixture of 2‐Chloroprocaine and Bupivacaine. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels. ResearchGate. [Link]
-
Nabeshima, T., et al. (1990). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. PubMed. [Link]
-
Frontiers in Pharmacology. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology. [Link]
-
Lee, J., et al. (2021). Preparation and In Vivo Evaluation of a Lidocaine Self-Nanoemulsifying Ointment with Glycerol Monostearate for Local Delivery. Pharmaceutics. [Link]
-
SciELO. (2003). HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels. SciELO. [Link]
-
de Paula, E., et al. (2011). Preparation and evaluation of lidocaine hydrochloride in cyclodextrin inclusion complexes for development of stable gel in association with chlorhexidine gluconate for urogenital use. International Journal of Nanomedicine. [Link]
-
ResearchGate. (n.d.). HPLC assay of lidocaine in in vitro dissolution test of the poloxamer 407 gels. ResearchGate. [Link]
-
Palmer, G. C., et al. (1998). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. PubMed. [Link]
-
Semantic Scholar. (n.d.). 2-(2-Oxo-1-Pyrrolidinyl) Acetamide (DM-9384) on Learning and Memory in Rats. Semantic Scholar. [Link]
-
Little, H. J., & Rees, J. M. (1980). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. PubMed. [Link]
-
PubMed. (2014). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]
Sources
- 1. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. Lidocaine hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of lidocaine on single cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory aspects of Lidocaine: a neglected therapeutic stance for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Immunomodulatory Effects of Intravenous Lidocaine in Surgery: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. m.youtube.com [m.youtube.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. In Vitro and In Vivo Evaluation of Lidocaine Hydrochloride-loaded Injectable Poly(Lactic-co-glycolic Acid) Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Lidocaine - The Quest for Enhanced Local Anesthetics
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, has been a cornerstone of local anesthesia for decades. Its hydrochloride salt, the subject of this guide's core structure, is valued for its rapid onset and intermediate duration of action. The efficacy of lidocaine and its analogs stems from their ability to block voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby preventing the transmission of pain signals.[1][2] The parent compound of the analogs discussed herein, 2-amino-N-(2,6-dimethylphenyl)acetamide, also known as glycinexylidide, is an active metabolite of lidocaine.
The archetypal structure of these local anesthetics comprises three key components: a lipophilic aromatic ring, an intermediate amide or ester linkage, and a hydrophilic amino group.[2] This modular design has invited extensive investigation into its structure-activity relationship (SAR), with the goal of developing analogs with improved potency, duration of action, and safety profiles. This guide provides a comprehensive comparison of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride analogs, delving into the intricate relationship between their chemical structure and biological activity, supported by experimental data and detailed methodologies.
The Core Scaffold: Unpacking the SAR of 2-amino-N-(2,6-dimethylphenyl)acetamide Analogs
The biological activity of this class of compounds is intricately linked to modifications of its three primary domains. Understanding these relationships is paramount for the rational design of novel local anesthetics.
The Aromatic Ring: Lipophilicity and Steric Hindrance
The 2,6-dimethylphenyl group is a crucial feature, providing the necessary lipophilicity for the molecule to partition into the nerve membrane. The ortho-methyl groups play a significant steric role, protecting the amide linkage from hydrolysis by plasma esterases, which contributes to the longer duration of action of amide-type local anesthetics compared to their ester-based counterparts.[2]
Key SAR Insights:
-
Substitution Position: Methyl substitution at the ortho positions of the benzene ring is generally optimal for activity. Moving these groups to the meta or para positions often results in decreased anesthetic potency and increased toxicity.
-
Nature of Substituents: Replacing the methyl groups with other moieties can significantly alter the compound's properties. For instance, substitution with electron-withdrawing groups like chlorine can increase the compound's half-life and lipid solubility.[2]
The Intermediate Amide Linkage: Stability and Spacing
The acetamide portion of the molecule serves as a stable linker between the aromatic ring and the hydrophilic amino group. The length and nature of this linker are critical for correctly positioning the molecule within the sodium channel's binding site.
Key SAR Insights:
-
Linker Length: Increasing the length of the alkyl chain connecting the amide bond to the terminal amine has been shown to decrease tonic blocking potency.
-
Bioisosteric Replacement: Replacing the amide bond with a 1,2,3-triazole linkage has been explored as a strategy to create more stabilized analogs with potentially improved in vivo local anesthetic properties.
The Hydrophilic Amino Group: Ionization and Receptor Interaction
The terminal amino group is essential for the water solubility of the hydrochloride salt and for the molecule's interaction with the sodium channel. At physiological pH, this amine exists in both a protonated (cationic) and an unprotonated (neutral) form. The neutral form is thought to be responsible for penetrating the nerve sheath and cell membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the intracellular side.
Key SAR Insights:
-
N-Alkylation: The degree of N-alkylation on the terminal amine significantly influences potency and duration of action. Increasing the length of the N-alkyl groups generally increases lipid solubility and, up to a certain point, potency.
-
pKa: The pKa of the tertiary amine is a critical determinant of the onset of action. A lower pKa results in a higher proportion of the uncharged base at physiological pH, leading to a faster onset of anesthesia.
Quantitative Comparison: Potency of 2-amino-N-(2,6-dimethylphenyl)acetamide Analogs
The following tables summarize the in vitro and in vivo potencies of a series of lidocaine analogs, highlighting the impact of structural modifications. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to block 50% of the sodium current, typically measured using the patch-clamp technique. The median effective dose (ED50) is the dose that produces a therapeutic effect in 50% of the subjects, often determined in vivo using models like the tail-flick test.
Table 1: In Vitro Potency of Lidocaine Analogs on Voltage-Gated Sodium Channels
| Compound | Aromatic Substitution | N-Alkyl Substitution | Sodium Channel Subtype | IC50 (µM) | Reference |
| Lidocaine | 2,6-dimethyl | Diethyl | Rat Skeletal (µ1) | 491 (Resting) | [1] |
| Lidocaine | 2,6-dimethyl | Diethyl | Human Cardiac (hH1) | 440 (Resting) | [1] |
| Lidocaine | 2,6-dimethyl | Diethyl | Nav1.7 | Biphasic Inhibition | [3] |
| Analog A | 2,6-dichloro | 4-methyl-1-piperidine | Not Specified | Potency > Lidocaine | [2] |
| Analog B | 2,6-dimethyl | Aminobenzothiazole | Not Specified | Potency > Lidocaine | [4] |
Note: IC50 values are highly dependent on the experimental conditions, including the state of the sodium channel (resting, open, or inactivated). Lidocaine exhibits state-dependent binding, with higher affinity for the open and inactivated states.
Table 2: In Vivo Analgesic Potency of Lidocaine Analogs
| Compound | Administration Route | Animal Model | ED50 (mg/kg) | Reference |
| Lidocaine | Intravenous | Pediatric Tonsillectomy | 1.75 | [5] |
| Lidocaine | Intravenous (with Propofol) | Elderly Gastroscopy | 0.670 | [5] |
| Analog C | Subcutaneous | Rat Sciatic Nerve Block | Duration > Lidocaine | [2] |
Experimental Methodologies: A Self-Validating Approach
The following protocols outline the key experimental workflows for characterizing the activity of 2-amino-N-(2,6-dimethylphenyl)acetamide analogs. The causality behind experimental choices is emphasized to ensure a self-validating system.
Protocol 1: Synthesis of 2-amino-N-(2,6-dimethylphenyl)acetamide Analogs
The synthesis of these analogs typically starts from 2,6-dimethylaniline and involves a two-step process. This approach allows for the systematic variation of the N-alkyl substituents on the amino group.
Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide
-
Dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like toluene. The choice of an acidic solvent can facilitate the reaction by protonating the aniline, making it less susceptible to side reactions.
-
Cool the solution in an ice bath to control the exothermic reaction.
-
Slowly add chloroacetyl chloride to the stirred solution. The slow addition is crucial to prevent overheating and the formation of byproducts.
-
A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.
-
Collect the product by vacuum filtration and wash with cold water to remove any remaining acid and unreacted starting materials.
Step 2: N-Alkylation to Yield the Final Analog
-
Dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide in a suitable solvent like ethanol or tetrahydrofuran.
-
Add the desired primary or secondary amine in excess. Using an excess of the amine drives the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.
-
Reflux the reaction mixture for several hours to ensure complete substitution of the chlorine atom.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired analog.
-
The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or ether.
Protocol 2: In Vitro Evaluation of Sodium Channel Blockade (Whole-Cell Patch-Clamp)
The whole-cell patch-clamp technique is the gold standard for quantifying the inhibitory effect of compounds on voltage-gated sodium channels.[1]
-
Cell Preparation: Culture a suitable cell line (e.g., HEK-293) that stably expresses the desired sodium channel subtype.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic composition.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane. This isolates a patch of the membrane for recording.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol and Data Acquisition: Clamp the cell membrane at a holding potential where most sodium channels are in the resting state (e.g., -100 mV). Apply depolarizing voltage steps to elicit sodium currents.
-
Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak sodium current at each concentration and normalize it to the control (before drug application). Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Protocol 3: In Vivo Evaluation of Analgesic Activity (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.[6][7]
-
Animal Acclimatization: Acclimate the animals (e.g., mice or rats) to the testing environment to reduce stress-induced variability.
-
Baseline Latency: Gently restrain the animal and place its tail over a radiant heat source. Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-Treatment Latency: At various time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50.
Visualizing the Relationships and Workflows
Signaling Pathway of Sodium Channel Blockade
Caption: Mechanism of action of 2-amino-N-(2,6-dimethylphenyl)acetamide analogs.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship study of novel local anesthetics.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a well-defined yet continuously evolving field of research. The core principles governing the influence of the aromatic ring, amide linkage, and hydrophilic amine on biological activity provide a robust framework for the design of new chemical entities. The data presented in this guide highlight that subtle modifications to this scaffold can lead to significant changes in potency, duration, and selectivity.
Future research will likely focus on fine-tuning these structures to develop analogs with enhanced selectivity for specific sodium channel subtypes, potentially leading to local anesthetics with fewer side effects. The use of computational modeling and QSAR studies will continue to play a pivotal role in predicting the activity of novel compounds and guiding synthetic efforts.[7] Ultimately, a deeper understanding of the molecular interactions between these analogs and the sodium channel will pave the way for the next generation of safer and more effective local anesthetics.
References
-
Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. (n.d.). National Institutes of Health. [Link]
-
Synthesis and biological activities of local anesthetics. (2019). PubMed Central. [Link]
-
Synthesis and antispasmodic activity of lidocaine derivatives endowed with reduced local anesthetic action. (2008). PubMed. [Link]
-
Lidocaine alters activation gating of cardiac Na channels. (2025). ResearchGate. [Link]
-
Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (n.d.). PubMed Central. [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). ResearchGate. [Link]
-
Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of Lidocaine Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. (2025). PubMed Central. [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). AVESIS. [Link]
-
The convulsant potency of lidocaine and its N-dealkylated metabolites. (1973). PubMed. [Link]
-
Structure activity relationship of lidocaine type local anesthetics. (1977). PubMed. [Link]
-
Bioisosteric Replacement through 1,2,3-Triazolyl Linkage Significantly Potentiate Biological Activity in Lidocaine and Etidocaine Analogs: Rational Design and Local Anesthetic Activity. (n.d.). ResearchGate. [Link]
-
Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles. (n.d.). PubMed. [Link]
-
Comparison of two lidocaine preparations by in vivo assay methods. (1975). PubMed. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed. [Link]
-
Pharmacological effects of N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide (diclofenac Etalhyaluronate, SI-613) in experimental arthritis models. (n.d.). [Link]
-
Effect of intravenous lidocaine on the ED50 of propofol induction dose in elderly patients undergoing painless gastroscopy: a prospective, randomized, double-blinded, controlled study. (2024). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Analgesic Properties of Lidocaine Derivatives with Substituted Aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards and Purity Assessment of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (Lidocaine Impurity A)
Introduction
In the precise world of pharmaceutical development and quality control, the adage "you're only as good as your reference" holds profound truth. The purity of an active pharmaceutical ingredient (API) is paramount, and this is rigorously assessed by qualifying it against known impurities. 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (CAS No: 35891-83-9), also known as Glycinexylidide hydrochloride, is a critical process impurity and potential degradant of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1] In pharmacopeial contexts, it is often referred to as Lidocaine Impurity A.[2][3]
The accurate quantification of this impurity is essential to ensure the safety and efficacy of Lidocaine-containing drug products. This necessitates the use of a highly pure, well-characterized reference standard of this compound. This guide provides an in-depth comparison of the analytical methodologies used to establish the purity of this reference standard and offers guidance for researchers, analytical chemists, and quality assurance professionals on selecting and utilizing these crucial materials.
Part 1: The Imperative of High-Purity Reference Standards
A reference standard serves as the benchmark against which a sample is measured. Its own purity and identity must be established unequivocally. Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines on the control of impurities in new drug substances.[4][5][6] The ICH Q3A(R2) guideline, for instance, mandates the identification and qualification of impurities present above certain thresholds, making the availability of qualified impurity reference standards non-negotiable.[6][7][8]
The rationale is straightforward: any uncertainty in the reference standard's purity directly translates into an error in the measured purity of the API. A reference standard with a poorly assigned purity value can lead to the erroneous release of a drug batch with unacceptable impurity levels, posing a direct risk to patient safety.
Part 2: A Multi-Pronged Approach to Purity Verification
No single analytical technique can definitively establish the purity of a reference standard. Instead, a scientifically sound, orthogonal approach is required, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another.
A typical workflow for the comprehensive characterization of a this compound reference standard is outlined below.
Caption: Orthogonal workflow for reference standard qualification.
-
Identity Confirmation : Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide fingerprint-like data that confirm the molecule's structure is indeed this compound.
-
Purity Assessment :
-
Chromatography (HPLC/UPLC) : This is the cornerstone for detecting and quantifying organic impurities. A high-resolution method can separate the main compound from structurally similar by-products, starting materials, and degradants.
-
Titration : A classic, high-precision technique like potentiometric titration can determine the percentage assay of the hydrochloride salt, providing a measure of the bulk substance's purity.
-
Quantitative NMR (qNMR) : An increasingly powerful primary method that can determine purity and assay without the need for a specific reference standard of the same compound, by comparing the analyte's signal to that of a certified internal standard.
-
-
Residuals and Inorganics :
-
Karl Fischer Titration : Specifically quantifies the water content.
-
Thermogravimetric Analysis (TGA) : Measures the loss of mass upon heating, indicating the presence of residual solvents.
-
ICP-MS : Detects and quantifies elemental impurities, which may originate from catalysts or the manufacturing process.
-
The final, certified purity value is a mass balance calculation that subtracts the percentages of all identified impurities (organic, water, residual solvents, inorganic) from 100%.
Part 3: Comparison of Commercial Reference Standards
When sourcing a reference standard, researchers are faced with various options from different suppliers. While the exact purity data is proprietary and found only on the Certificate of Analysis (CoA) provided upon purchase, suppliers generally classify their standards by grade and intended use.
| Feature | Pharmacopeial Standard (e.g., USP, EP) | Certified Reference Material (CRM) (e.g., from LGC, Sigma-Aldrich) | Research Grade / Research Chemical |
| Primary Use | Official compendial testing and assays.[9] | High-accuracy quantitative applications, method validation, instrument calibration. | Qualitative identification, early-stage R&D, method development. |
| Traceability | Traceable to the primary standard of the pharmacopeia (e.g., USP). | Metrologically traceable to SI units, often produced under ISO 17034 accreditation.[10] | Generally not metrologically traceable. |
| Purity Statement | Often provided as an "as is" value with instructions for use. | Comprehensive purity value determined by mass balance, including uncertainty budget. | Typically a minimum purity (e.g., >98% by HPLC), may not account for other impurities.[11] |
| Documentation | Official monograph and accompanying documents. | Detailed Certificate of Analysis with data from multiple orthogonal techniques. | Basic CoA with HPLC or NMR data. |
| Regulatory Standing | Considered the primary standard for demonstrating compliance with a specific pharmacopeia.[2] | Widely accepted by regulatory agencies as a high-quality alternative to pharmacopeial standards. | May not be suitable for GMP/GLP applications or regulatory submissions without further in-house qualification. |
| Example Suppliers | USP, EP | LGC Standards, Sigma-Aldrich (as Pharmaceutical Secondary Standard), SynZeal, Veeprho[9][10][12][13] | Various chemical suppliers, including Sigma-Aldrich, Enamine.[11] |
Expert Insight : For drug development professionals in a regulated environment (GLP/GMP), the choice is between a Pharmacopeial standard and a well-characterized CRM. While a Pharmacopeial standard is the "gold standard" for compendial tests, a CRM from an accredited provider often comes with a more detailed CoA, which can be invaluable for method development and validation. Research grade materials are cost-effective for initial investigations but require extensive in-house characterization before they can be used for quantitative analysis in a regulated setting.
Part 4: Experimental Protocol - HPLC Purity Method
This section provides a robust, step-by-step HPLC method suitable for determining the organic purity of this compound. The choice of a reversed-phase C18 column is logical for this moderately polar molecule, and gradient elution is selected to ensure separation of potential impurities with a wide range of polarities.
Caption: Step-by-step HPLC experimental workflow.
Objective : To determine the purity of a this compound reference standard by separating and quantifying all related organic impurities.
1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and selectivity for this class of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid suppresses the ionization of residual silanols on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent that elutes the analyte and impurities from the column. |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 25 | 70 | |
| 30 | 70 | |
| 31 | 10 | |
| 40 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Detection | UV at 230 nm | This wavelength provides good sensitivity for the aromatic ring system in the molecule. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
2. Preparation of Solutions
-
Diluent : Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Test Solution : Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. (Concentration ≈ 0.5 mg/mL).
-
Reference Solution (for sensitivity) : Dilute 1.0 mL of the Test Solution to 100.0 mL with Diluent. Then, dilute 1.0 mL of this solution to 10.0 mL with Diluent. (This corresponds to 0.1% of the test concentration).
3. System Suitability Test (SST) - The Self-Validating Protocol
Before analyzing any samples, the performance of the chromatographic system must be verified. This is a non-negotiable step in any validated analytical procedure.
-
Procedure : Inject the Test Solution five replicate times.
-
Acceptance Criteria :
-
Tailing Factor : The tailing factor for the main peak should be not more than 2.0. (Ensures symmetrical peaks for accurate integration).
-
Relative Standard Deviation (RSD) : The RSD of the peak areas for the five replicate injections should be not more than 2.0%. (Demonstrates the precision of the system).
-
-
Sensitivity Check : Inject the Reference Solution (0.1%). The signal-to-noise ratio for the main peak should be not less than 10. (Confirms the system can detect impurities at the required reporting level).
4. Analysis and Calculation
-
Inject the diluent as a blank to ensure no system peaks interfere.
-
Inject the Test Solution.
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks below the reporting threshold (typically 0.05%).
-
Calculate the purity by area normalization:
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
This protocol provides a robust framework for assessing the organic purity. For a complete certification, this result would be combined with data from the other orthogonal techniques described in Part 2.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Lidocaine Impurities. (n.d.). SynZeal. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Lidocaine EP Impurity A | CAS 87-62-7. (n.d.). Veeprho. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
Lidocaine hydrochloride Monograph. (2008). European Pharmacopoeia 7.0. [Link] (Note: Direct deep link to monograph is unavailable, linking to EDQM homepage).
-
Lidocaine and Its Impurities Analysis. (n.d.). Scribd. [Link]
-
Lidocaine EP Impurity A | 87-62-7. (n.d.). SynZeal. [Link]
-
Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. (2007). USP-NF. [Link]
-
Lidocaine Hydrochloride. (n.d.). USP-NF. [Link]
-
Lidocaine Hydrochloride Topical Solution. (n.d.). USP-NF. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
PRODUCT MONOGRAPH 2% Lidocaine Hydrochloride Injection USP. (2015). Pfizer. [Link]
-
Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. (2004). PubMed. [Link]
-
Determination of 2-(Diethylamino)-N-(2,6-Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance. (2004). Journal of Chromatographic Science. [Link]
Sources
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugfuture.com [drugfuture.com]
- 3. Lidocaine EP Impurity A | 87-62-7 | SynZeal [synzeal.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. jpionline.org [jpionline.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. youtube.com [youtube.com]
- 9. Lidocaine United States Pharmacopeia (USP) Reference Standard 6108-05-0 [sigmaaldrich.com]
- 10. N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride [lgcstandards.com]
- 11. This compound | 35891-83-9 [sigmaaldrich.com]
- 12. Lidocaine Impurities | SynZeal [synzeal.com]
- 13. veeprho.com [veeprho.com]
assessing the neuroprotective effects of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
A Comparative Guide to the Neuroprotective Effects of Tocainide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Tocainide Hydrochloride, and its potential as a neuroprotective agent. While primarily recognized as a Class Ib antiarrhythmic drug for ventricular arrhythmias, its mechanism of action as a voltage-gated sodium channel blocker presents a compelling case for its investigation in neurological disorders characterized by neuronal hyperexcitability and injury, such as ischemic stroke.[1][2][3]
We will explore the mechanistic rationale for Tocainide's neuroprotective effects, compare it with other neuroprotective agents, and provide detailed experimental protocols for its assessment in established in vitro and in vivo models of neuronal injury.
Mechanistic Rationale: Sodium Channel Blockade in Neuroprotection
Tocainide, a structural analog of lidocaine, exerts its primary effect by blocking voltage-gated sodium channels.[1][4][5] In the context of neuroprotection, this action is critical for interrupting the ischemic cascade, a series of cellular events that lead to neuronal death following a stroke or other ischemic insults.
During an ischemic event, lack of oxygen and glucose leads to energy failure (ATP depletion). This failure disrupts ion gradients across the neuronal membrane, causing an uncontrolled influx of sodium (Na+) and a subsequent massive release of the excitatory neurotransmitter glutamate. This "excitotoxicity" triggers a cascade of damaging events, including calcium (Ca2+) overload, activation of cell death pathways, and generation of reactive oxygen species.
By blocking voltage-gated sodium channels, Tocainide can theoretically mitigate this cascade at a crucial early step. It reduces excessive neuronal firing and glutamate release, thereby preventing the downstream consequences of excitotoxicity and preserving neuronal integrity.[6] This mechanism has been explored for other sodium channel blockers like phenytoin and lamotrigine in the context of neuroprotection.[6]
Caption: Mechanism of Tocainide in preventing excitotoxicity.
Comparative Analysis of Neuroprotective Agents
To contextualize the potential of Tocainide, it is essential to compare it with other neuroprotective agents that operate through different mechanisms. This comparison highlights the diverse strategies employed to combat neuronal injury and underscores the unique position of sodium channel blockers.
| Agent | Drug Class | Primary Mechanism of Action | Key Experimental Findings | Common Side Effects |
| Tocainide Hydrochloride | Class Ib Antiarrhythmic; Sodium Channel Blocker | Blocks voltage-gated sodium channels, reducing neuronal hyperexcitability and glutamate release.[1][4] | Orally active analog of lidocaine; studies on related compounds (phenytoin, riluzole) show reduced cerebral edema and neuronal death in ischemia models.[5] | Dizziness, nausea, tremors, potential for blood dyscrasias and pulmonary disorders.[2][3][7] |
| Lamotrigine | Anticonvulsant; Sodium Channel Blocker | Inhibits voltage-gated sodium channels; may also modulate calcium channels and reduce glutamate release.[8] | Has shown neuroprotective properties in animal models, potentially through calcium channel antagonism.[8] A clinical trial in MS showed a lower rate of deterioration in walking tests.[6] | Dizziness, headache, blurred vision, skin rash (can be severe). |
| Memantine | NMDA Receptor Antagonist | Uncompetitive, low-to-moderate affinity antagonist of N-methyl-D-aspartate (NMDA) receptors. Blocks excessive Ca2+ influx. | Approved for Alzheimer's disease; neuroprotective in various models of glutamate excitotoxicity. | Dizziness, headache, confusion, constipation. |
| Nimodipine | L-type Calcium Channel Blocker | Blocks L-type voltage-gated calcium channels, leading to vasodilation and potentially reducing neuronal calcium overload. | Used to reduce the severity of neurological deficits in patients with subarachnoid hemorrhage. | Hypotension, headache, nausea. |
Experimental Validation: Protocols for Assessing Neuroprotection
Evaluating the neuroprotective efficacy of a compound like Tocainide requires a multi-tiered approach, beginning with in vitro models to establish proof-of-concept and progressing to in vivo models to assess physiological relevance.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro technique that simulates the core components of an ischemic stroke—the lack of oxygen and glucose—allowing for the controlled study of cellular injury mechanisms and the screening of neuroprotective compounds.[9][10]
Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) assay.
Detailed Protocol: OGD in Primary Neuronal Cultures
-
Cell Preparation: Culture primary cortical neurons from embryonic rodents on poly-D-lysine coated plates until a mature synaptic network is formed (typically 10-14 days in vitro).
-
Pre-treatment: Replace the culture medium with a balanced salt solution. Add Tocainide (at various concentrations), a positive control (e.g., Memantine), or a vehicle control to respective wells. Incubate for a predetermined period (e.g., 1 hour).
-
OGD Induction: Swiftly replace the medium with a deoxygenated, glucose-free balanced salt solution.[11] Place the cultures in a hypoxic chamber flushed with a gas mixture of 95% N₂ and 5% CO₂ for a duration determined by culture sensitivity (e.g., 60-120 minutes).[11]
-
Reperfusion: Remove the cultures from the chamber and replace the OGD medium with the original, normoxic culture medium (containing glucose).
-
Endpoint Assessment (24 hours post-reperfusion):
-
Cell Viability: Use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, quantifiable by spectrophotometry.
-
Cytotoxicity: Use the Lactate Dehydrogenase (LDH) assay. LDH is a cytosolic enzyme released into the medium upon plasma membrane damage. Its activity in the culture supernatant is proportional to the level of cell death.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is the most frequently used animal model for focal cerebral ischemia, as it effectively mimics the conditions of a human ischemic stroke occurring in the territory of the middle cerebral artery.[12][13] The model can be induced as either transient (followed by reperfusion) or permanent.[13]
Experimental Protocol Overview: Transient MCAO in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) and maintain its body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[14]
-
Introduce a coated monofilament suture (e.g., 4-0 nylon for rats) into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[12][13] The cessation of blood flow is often confirmed by laser Doppler flowmetry.
-
-
Occlusion Period: Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemic injury.[14]
-
Reperfusion: Withdraw the filament to restore blood flow to the MCA territory.[12] Suture the incision and allow the animal to recover.
-
Drug Administration: Administer Tocainide or a vehicle control intraperitoneally or intravenously at a clinically relevant time point (e.g., at the onset of reperfusion).
-
Outcome Assessment (24-72 hours post-MCAO):
-
Infarct Volume: Sacrifice the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (dead) tissue remains white.[13] Calculate the infarct volume as a percentage of the total hemispheric volume.
-
Neurological Deficit Scoring: Evaluate the animal's motor and sensory function using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Discussion and Future Directions
The primary mechanism of Tocainide as a sodium channel blocker provides a strong rationale for its investigation as a neuroprotective agent. Its structural relationship to lidocaine, which has been studied in this context, further supports this line of inquiry.[5] However, direct, robust evidence for Tocainide's efficacy in established neuroprotection models is not yet widespread.
Future research should focus on:
-
Dose-Response Studies: Establishing the optimal therapeutic window for Tocainide in both in vitro and in vivo models to maximize neuroprotection while minimizing off-target effects.
-
Combination Therapy: Investigating whether Tocainide, when combined with agents targeting different pathways (e.g., anti-inflammatory drugs or antioxidants), can produce synergistic neuroprotective effects.
-
Chronic Models: Assessing the impact of Tocainide in models of chronic neurodegeneration, where excitotoxicity may play a contributing, albeit less acute, role.[15]
This compound (Tocainide) represents a promising, yet under-investigated, candidate for neuroprotection. Its well-defined mechanism as a sodium channel blocker positions it to counteract the early stages of the ischemic cascade. The experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its efficacy against established and emerging neuroprotective strategies, with the ultimate goal of translating these findings into novel therapeutic options for devastating neurological disorders.
References
-
Frontiers. In vitro Models of Neurodegenerative Diseases. Available from: [Link]
-
National Institutes of Health (NIH). Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC. Available from: [Link]
-
MDPI. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. Available from: [Link]
-
MDPI. Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. Available from: [Link]
-
Emulate. Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available from: [Link]
-
Oxford Global. Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Available from: [Link]
-
NETRI. Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. Available from: [Link]
-
National Institutes of Health (NIH). In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC. Available from: [Link]
-
Frontiers. Protocol of Middle Cerebral Artery Occlusion (MCAO) Model. Available from: [Link]
-
MD Biosciences. Preclinical Stroke/Cerebral Ischemic Research Models. Available from: [Link]
-
PubMed. Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective. Available from: [Link]
-
ResearchGate. Glutamate and Oxygen Glucose Deprivation (OGD) protocols. Schematic... | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. In Vivo Experimental Models of Focal Ischemic Stroke. Available from: [Link]
-
PubMed. In vitro oxygen-glucose deprivation to study ischemic cell death. Available from: [Link]
-
National Institutes of Health (NIH). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Mouse Model of Middle Cerebral Artery Occlusion - PMC. Available from: [Link]
-
JoVE Journal. Middle Cerebral Artery Occlusion in Mice. Available from: [Link]
-
Bio-protocol. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Injury. Available from: [Link]
-
Bio-protocol. Oxygen-glucose deprivation and reperfusion (OGD/R) model. Available from: [Link]
-
ResearchGate. Experimental protocol. MCAO = middle cerebral artery occlusion; St=... - ResearchGate. Available from: [Link]
-
National Institutes of Health (NIH). Tocainide | C11H16N2O - PubChem. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Tocainide Hydrochloride?. Available from: [Link]
-
National Institutes of Health (NIH). This compound | C10H15ClN2O - PubChem. Available from: [Link]
-
Knowde. What over-the-counter (OTC) supplements act as sodium (Na+) channel blockers?. Available from: [Link]
-
Synapse. What is Tocainide Hydrochloride used for?. Available from: [Link]
-
Psychiatric Times. What Makes It So Special? A Review of the Mechanisms of Action of Lamotrigine, Carbamazepine, and Valproic Acid and How They Differ From Other Antiepileptics. Available from: [Link]
-
ResearchGate. T-type Calcium Channel Blockers as Neuroprotective Agents. Available from: [Link]
-
National Institutes of Health (NIH). Sodium channel blockers for neuroprotection in multiple sclerosis - PMC. Available from: [Link]
-
National Library of Medicine. Do sodium channel blockers have neuroprotective effect after onset of ischemic insult?. Available from: [Link]
-
PubMed. Tocainide. A review of its pharmacological properties and therapeutic efficacy. Available from: [Link]
-
Mayo Clinic. Tocainide (oral route) - Side effects & dosage. Available from: [Link]
-
Drugs.com. Tocainide: Key Safety & Patient Guidance. Available from: [Link]
-
PubMed. Chemistry, pharmacology, antiarrhythmic efficacy and adverse effects of tocainide hydrochloride, an orally active structural analog of lidocaine. Available from: [Link]
Sources
- 1. Tocainide | C11H16N2O | CID 38945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Tocainide Hydrochloride used for? [synapse.patsnap.com]
- 3. Tocainide: Key Safety & Patient Guidance [drugs.com]
- 4. What is the mechanism of Tocainide Hydrochloride? [synapse.patsnap.com]
- 5. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium channel blockers for neuroprotection in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tocainide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
A Comparative Analysis of Tocainide Hydrochloride and Remacemide: Mechanistic Insights and Preclinical Efficacy in Neuroprotection and Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutics for neurological disorders such as epilepsy and ischemic brain injury, a deep understanding of the pharmacological profiles of candidate molecules is paramount. This guide provides a comparative study of two notable compounds: 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, more commonly known as Tocainide hydrochloride, and Remacemide. While both compounds have been investigated for their effects on the central nervous system, they possess distinct mechanisms of action that dictate their potential therapeutic applications and limitations. This document aims to dissect these differences, presenting a side-by-side analysis of their mechanisms, preclinical efficacy, and the experimental methodologies used to evaluate them.
Compound Overview
Tocainide Hydrochloride is a primary amine analog of lidocaine, classified as a Class Ib antiarrhythmic agent.[1][2] Its primary clinical use has been in the management of ventricular arrhythmias.[1] Structurally similar to local anesthetics, its mechanism of action is centered on the blockade of voltage-gated sodium channels.[3][4] This action is not limited to cardiac myocytes; Tocainide also affects sodium channels in neuronal cell membranes, which forms the basis for its investigation as an anticonvulsant.[5]
Remacemide is an investigational drug that has been explored for its antiepileptic and neuroprotective properties.[6][7] It is characterized by a dual mechanism of action: it functions as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and also blocks voltage-gated sodium channels.[6][8] Furthermore, Remacemide is metabolized to an active desglycinyl derivative, which exhibits a more potent NMDA receptor blockade.[6] Despite promising preclinical data, its development was discontinued due to insufficient efficacy in clinical trials for epilepsy.[6]
Mechanism of Action: A Tale of Two Targets
The primary distinction between Tocainide and Remacemide lies in their molecular targets. Tocainide's effects are predominantly mediated by its interaction with voltage-gated sodium channels, whereas Remacemide engages both sodium channels and NMDA receptors.
Tocainide: A Selective Sodium Channel Blocker
Tocainide exerts its pharmacological effects by binding to and stabilizing the inactive state of voltage-gated sodium channels.[3][5] This preferential binding to the inactive state makes its blocking action more pronounced in rapidly firing cells, a characteristic known as use-dependent blockade. In the context of neuronal hyperexcitability that underlies seizures, this translates to a reduction in the sustained high-frequency firing of neurons, thereby limiting the propagation of seizure activity.[5]
Caption: Mechanism of Tocainide as a use-dependent sodium channel blocker.
Remacemide: A Dual-Action Antagonist
Remacemide's more complex mechanism involves two key central nervous system targets.
-
NMDA Receptor Antagonism: Remacemide is a non-competitive antagonist at the NMDA receptor, binding to a site within the ion channel.[6][8] This action is of particular importance in conditions of excessive glutamatergic stimulation, such as during ischemia or prolonged seizures, which can lead to excitotoxicity and neuronal death. By blocking the NMDA receptor, Remacemide can mitigate this excitotoxic cascade.[8] Its active metabolite demonstrates even greater affinity for the NMDA receptor.[8]
-
Sodium Channel Blockade: Similar to Tocainide, Remacemide also blocks voltage-gated sodium channels, contributing to its anticonvulsant properties by limiting repetitive neuronal firing.[6]
This dual mechanism suggests that Remacemide could offer both symptomatic seizure control and disease-modifying neuroprotective effects.
Caption: Dual mechanism of action of Remacemide.
Comparative Preclinical Efficacy
Direct comparative studies between Tocainide and Remacemide are lacking in the published literature. Therefore, this section presents a summary of their individual preclinical data in established models of anticonvulsant and neuroprotective activity.
Anticonvulsant Activity
The maximal electroshock (MES) test in rodents is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Remacemide | Rat | Oral | 6 - 60 | [6] |
| Tocainide | Dog | IV Infusion | Seizure threshold lowered | [9] |
Remacemide has demonstrated dose-dependent efficacy in various seizure models. In addition to the MES test, it has shown activity in a genetic model of absence seizures (GAERS rats) and in an audiogenic seizure model (Wistar AS rats).[4] However, it was found to be inactive against pentylenetetrazol-induced seizures, suggesting a specific spectrum of anticonvulsant activity.[3]
For Tocainide, while its primary indication is cardiac arrhythmia, its effect on neuronal sodium channels suggests anticonvulsant potential. However, it's important to note that in some contexts, particularly in combination with other sodium channel blockers like lidocaine, it can be pro-convulsant.[9]
Neuroprotective Activity
Remacemide has shown promising neuroprotective effects in various preclinical models of neuronal injury.
| Compound | Model of Neurodegeneration | Animal | Key Findings | Reference |
| Remacemide | Focal Cerebral Ischemia | Cat | Reduced volume of ischemic damage | [10] |
| Remacemide | Status Epilepticus (Perforant Pathway Stimulation) | Rat | Decreased pyramidal cell damage in the hippocampus | [11] |
| Tocainide | Not extensively studied for neuroprotection | - | Limited data available | - |
In a cat model of focal cerebral ischemia, pretreatment with Remacemide significantly reduced the volume of ischemic damage.[10] Furthermore, in a rat model of status epilepticus, Remacemide pretreatment demonstrated a moderate neuroprotective effect by decreasing neuronal damage in the hippocampus and other temporal lobe regions.[11]
Direct and extensive preclinical data on the neuroprotective effects of Tocainide is limited in the available literature.
Experimental Protocols
The evaluation of anticonvulsant and neuroprotective agents relies on a battery of well-established in vivo and in vitro models.
Protocol 1: Maximal Electroshock (MES) Seizure Model (In Vivo)
This model is predictive of efficacy against generalized tonic-clonic seizures.
Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Methodology:
-
Animal Preparation: Adult male rodents (mice or rats) are used. The compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses to different groups of animals.
-
Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.
-
Seizure Induction: A corneal or auricular electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The absence of this sign is considered protection.
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Model.
Protocol 2: In Vitro Model of Excitotoxicity
This model assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Objective: To evaluate the neuroprotective effect of a compound against NMDA-induced excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for several days to allow for maturation.
-
Compound Pre-incubation: The neuronal cultures are pre-incubated with various concentrations of the test compound or vehicle for a specified period.
-
Excitotoxic Insult: A high concentration of NMDA (e.g., 100 µM) is added to the culture medium for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.
-
Washout and Recovery: The NMDA-containing medium is removed, and the cells are washed and returned to a normal culture medium, often still containing the test compound.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), cell viability is assessed using assays such as the MTT assay (measuring metabolic activity) or by quantifying lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).
-
Data Analysis: The percentage of cell survival is calculated for each compound concentration relative to the vehicle-treated, NMDA-exposed control.
Synthesis and Conclusion
The comparative analysis of Tocainide hydrochloride and Remacemide reveals two distinct pharmacological profiles with potential applications in neurology.
Tocainide , as a dedicated sodium channel blocker, represents a class of drugs with established efficacy in controlling certain types of seizures. However, its therapeutic window for anticonvulsant effects may be narrow, and its pro-convulsant potential, especially in combination with other similar agents, warrants careful consideration. Its primary development and clinical use as an antiarrhythmic have limited the availability of extensive preclinical data for neurological indications.
Remacemide , with its dual mechanism of action, theoretically presents a more comprehensive approach to treating conditions like epilepsy, where both neuronal hyperexcitability and excitotoxicity play a role. The ability to modulate both sodium channels and NMDA receptors suggests potential for both symptom management and neuroprotection. Preclinical studies support this, demonstrating efficacy in both seizure and ischemia models.[6][10][11] However, the failure to demonstrate superior efficacy in clinical trials for epilepsy led to the cessation of its development, highlighting the challenge of translating promising preclinical findings to clinical success.[6]
For researchers in drug development, the study of these two compounds offers valuable lessons. The specificity of Tocainide's action underscores the importance of targeted pharmacology, while the dual-action profile of Remacemide illustrates the potential of multi-target ligands. The ultimate clinical failure of Remacemide, despite its interesting preclinical profile, also serves as a reminder of the complexities of drug development for CNS disorders. Future research in this area may benefit from exploring compounds with more nuanced modulatory effects on these targets or by identifying patient populations that may be more responsive to such dual-action agents.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Tocainide Hydrochloride? Retrieved from [Link]
- Marescaux, C., et al. (2003). Effects of remacemide in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS. Epilepsy Research, 52(3), 253-261.
-
Grokipedia. (2026, January 7). Remacemide. Retrieved from [Link]
- Löscher, W., & Schmidt, D. (1999). Neuroprotective effect of remacemide hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat. Neuroscience Letters, 272(2), 115-118.
-
PubChem. (n.d.). Tocainide. Retrieved from [Link]
- Schachter, S. C. (2000). Remacemide: current status and clinical applications.
- Palmer, G. C., et al. (1994).
- Małek, R., et al. (2003). Remacemide--a novel potential antiepileptic drug. Polish Journal of Pharmacology, 55(5), 691-698.
- Palmer, G. C., et al. (1995). Neuroprotective properties of the uncompetitive NMDA receptor antagonist remacemide hydrochloride. Annals of the New York Academy of Sciences, 765, 236-247.
- Smith, M. D., et al. (2020). Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice. Epilepsia, 61(5), 947-957.
- White, H. S., et al. (2021). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals (Basel), 14(11), 1109.
- Mensah, J. A., et al. (2021). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia Open, 6(3), 522-533.
- Gay, M. A., et al. (1987). Effect on the seizure threshold in dogs of tocainide/lidocaine administration. Annals of Emergency Medicine, 16(8), 858-860.
- Holmes, B., & Heel, R. C. (1985). Tocainide. A review of its pharmacological properties and therapeutic efficacy. Drugs, 29(1), 1-33.
- Kutalek, S. P., et al. (1985). Tocainide: a new oral antiarrhythmic agent. Annals of Internal Medicine, 103(3), 387-391.
- Löscher, W. (2017). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 18(7), 1435.
- Block, A. J., & Merrill, G. F. (1989). Effects of tocainide enantiomers on experimental arrhythmias produced by programmed electrical stimulation. Journal of Cardiovascular Pharmacology, 14(5), 765-770.
- Contri, C., et al. (2018). A Focus on the Synthesis and Pharmacokinetics of Tocainide and its Analogues. Current Medicinal Chemistry, 25(30), 3626-3642.
- Mensah, J. A., et al. (2022). Evaluating the efficacy of some prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 63(1), 194-205.
- Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203.
- Murray, K. T., et al. (1989). Mexiletine and tocainide: a comparison of antiarrhythmic efficacy, adverse effects, and predictive value of lidocaine testing. Clinical Pharmacology & Therapeutics, 45(5), 553-561.
- Borowicz, K. K., & Czuczwar, S. J. (2022). Effects of Antiarrhythmic Drugs on Antiepileptic Drug Action—A Critical Review of Experimental Findings. Pharmaceuticals (Basel), 15(3), 346.
- Torkelson, R. D., et al. (1986). Stereoselectivity of Tocainide Pharmacodynamics in Vivo and in Vitro. Journal of Cardiovascular Pharmacology, 8(4), 770-775.
- Marson, A. G., & Williamson, P. R. (2006). Comparing Drug Treatments in Epilepsy. The Obstetrician & Gynaecologist, 8(3), 158-163.
-
eMedicineHealth. (n.d.). What's the Difference Between Anticonvulsant vs. Antiepileptic Drugs? Retrieved from [Link]
- Gottlieb, S. S., et al. (1990). Comparative hemodynamic effects of procainamide, tocainide, and encainide in severe chronic heart failure. American Heart Journal, 120(4), 871-877.
- Kenedi, P., & Seidl, K. (1983). Comparison of Tocainide and Prajmalium Bitartrate for the Treatment of Ventricular Arrhythmias. Arzneimittel-Forschung, 33(1), 153-158.
- Mohiuddin, S. M., et al. (1983). Chemistry, pharmacology, antiarrhythmic efficacy and adverse effects of tocainide hydrochloride, an orally active structural analog of lidocaine. Pharmacotherapy, 3(6), 316-323.
Sources
- 1. Tocainide. A review of its pharmacological properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tocainide: a new oral antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical profile of the anticonvulsant remacemide and its enantiomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of remacemide in two models of genetically determined generalized epilepsy, the GAERS and the audiogenic Wistar AS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical investigations with remacemide hydrochloride. | Semantic Scholar [semanticscholar.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Remacemide--a novel potential antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remacemide: current status and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect on the seizure threshold in dogs of tocainide/lidocaine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of remacemide hydrochloride in focal cerebral ischemia in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of remacemide hydrochloride in a perforant pathway stimulation model of status epilepticus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are foundational to this principle. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to ensure that every laboratory can manage this chemical waste stream confidently, compliantly, and safely.
Hazard Assessment: The Foundation of Safe Disposal
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates the entire waste management lifecycle. This compound is an organic chemical that, while not explicitly listed as an acute hazardous waste by the Environmental Protection Agency (EPA), presents several hazards that necessitate careful handling.
The primary causality for treating this compound as hazardous stems from its potential health effects, as identified in safety data sheets (SDS) for the compound and its close structural analogs.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Statement | Classification | GHS Code | Authoritative Source |
| Harmful if swallowed | Acute Toxicity, Oral | H302 | [1] |
| Causes skin irritation | Skin Irritation | H315 | [1][2] |
| Causes serious eye irritation | Eye Irritation | H319 | [1][2] |
| May cause respiratory irritation | STOT - Single Exp. | H335 | [1][2] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT: Specific Target Organ Toxicity
The Regulatory Imperative: Understanding RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] RCRA establishes a comprehensive "cradle-to-grave" framework, meaning that hazardous waste is tracked and regulated from its point of generation to its final disposal.[5][6]
A critical aspect of recent EPA regulations is the strict prohibition on the disposal of hazardous pharmaceutical waste via sewering (i.e., flushing down the drain).[7][8] This rule was implemented to prevent the contamination of waterways with active chemical compounds.[8] Therefore, under no circumstances should this compound or its solutions be poured down the sink.
Standard Operating Protocol for Disposal
The following protocol is a self-validating system designed to ensure compliance and safety. Each step is a control point to prevent improper handling.
Step 1: Waste Characterization and Segregation
The "Why": The first principle of waste management is to prevent the mixing of hazardous and non-hazardous waste. Co-mingling waste streams can increase the volume of hazardous waste, leading to significantly higher disposal costs and regulatory burdens.
Procedure:
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).
-
Isolate: Keep this waste stream separate from all other laboratory waste, including sharps, biological waste, and non-hazardous solid or liquid waste.
Step 2: Containerization and Labeling
The "Why": Proper containerization prevents leaks and spills, while clear labeling ensures that all personnel can identify the contents and associated hazards, which is a key requirement for generators of hazardous waste.[9]
Procedure:
-
Select a Suitable Container: Use a chemically compatible container with a secure, tightly sealing lid. For solid waste, a sealable polyethylene bag or a rigid, wide-mouth container is appropriate. For liquid solutions, use a glass or polyethylene bottle.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Complete the Label: The label must include:
-
The full chemical name: "Waste this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date on which waste was first added (the "Accumulation Start Date")
-
The name of the principal investigator or laboratory contact.
-
Step 3: On-Site Accumulation
The "Why": EPA regulations govern the amount of time waste can be stored in the laboratory (often called a Satellite Accumulation Area) before being moved to a central storage facility. Adherence to these time limits is a common point of regulatory inspection.
Procedure:
-
Store Securely: Keep the waste container in a designated, secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.
-
Location: Store the container at or near the point of generation and under the control of the laboratory personnel.
-
Monitor Dates: Regularly check the accumulation start date. When the container is full or the regulatory time limit is approaching, arrange for its removal by your institution's Environmental Health & Safety (EHS) department.
Step 4: Final Disposal via Licensed Contractor
The "Why": The ultimate "grave" in the RCRA framework is a permitted Treatment, Storage, and Disposal Facility (TSDF). Only licensed hazardous waste transporters and facilities are legally authorized to handle and dispose of this type of waste.[5]
Procedure:
-
Contact EHS: Coordinate with your institution's EHS office for the pickup and disposal of the waste container.
-
Documentation: Ensure you complete any required internal paperwork to document the transfer of the waste. This creates a paper trail that is essential for regulatory compliance.
-
Method of Disposal: The typical and recommended disposal method for this type of organic, pharmaceutical-related waste is high-temperature incineration at a permitted TSDF.[10] This method ensures the complete destruction of the chemical compound.
Emergency Protocol: Spill and Decontamination
The "Why": Accidents can happen. A pre-defined spill response plan minimizes exposure to personnel and prevents a small incident from becoming a major environmental release.
Procedure:
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and nitrile rubber gloves.[11] For large spills of the solid, respiratory protection may be required to avoid inhaling dust.[2]
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne. Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into the designated hazardous waste container.
-
For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area by scrubbing with soap and water or another appropriate cleaning agent.[12]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container and disposed of according to the protocol in Section 3.[13]
Visualized Workflow: Disposal Decision Tree
This diagram illustrates the logical decision-making process for managing waste containing this compound, grounded in RCRA principles.
Caption: Decision workflow for proper chemical waste disposal.
By adhering to this comprehensive guide, your laboratory can ensure the safe, compliant, and environmentally responsible disposal of this compound, reinforcing a culture of safety and scientific integrity.
References
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - LGC Standards. (2022). LGC Standards.
- SAFETY DATA SHEET - Henry Schein. (2019). Henry Schein.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts.
- EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (2015). Waste360.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025). Stericycle.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency.
- Lidocaine hydrochloride-SDS. (n.d.). MedChemExpress.
- Lidocaine Hydrochloride Injection Safety D
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency.
- Chemical Label for this compound. (n.d.).
- 2-Amino-N-(3,4-dimethylphenyl)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency.
- Hazardous Waste Compliance and Assistance. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2011). Fisher Scientific.
- Safeguarding Your Research: A Comprehensive Guide to Handling Lidocaine Hydrochloride. (2025). BenchChem.
- Hazardous Waste. (n.d.). Virginia Department of Environmental Quality.
- Safety data sheet - British Pharmacopoeia. (2013). British Pharmacopoeia.
- HAZARDOUS SUBSTANCES AND TOXIC WASTE. (n.d.). Environmental Law Reporter.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. epa.gov [epa.gov]
- 6. dnr.mo.gov [dnr.mo.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. waste360.com [waste360.com]
- 9. elr.info [elr.info]
- 10. epa.gov [epa.gov]
- 11. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medline.com [medline.com]
Mastering the Protocol: A Guide to Safely Handling 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride
For the vanguard of pharmaceutical research and development, the meticulous handling of chemical compounds is the bedrock of both innovation and safety. This document serves as an essential guide for researchers, scientists, and drug development professionals on the proper handling of 2-amino-N-(2,6-dimethylphenyl)acetamide hydrochloride (also known as Lidocaine hydrochloride). Our objective is to provide a comprehensive, step-by-step framework that ensures operational integrity and minimizes risk, fostering a laboratory environment where groundbreaking work can proceed with the utmost confidence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] A thorough risk assessment is the critical first step before any handling procedure. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context in which it will be used.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
A crucial aspect of the initial risk assessment is to review the Safety Data Sheet (SDS) provided by the supplier. The SDS offers detailed information regarding physical and chemical properties, stability and reactivity, toxicological data, and ecological information.
Engineering Controls and Environmental Preparation
Before personal protective equipment is even considered, the primary line of defense is a properly engineered laboratory environment. These controls are designed to minimize exposure at the source.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[5][6][7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to maintain airborne concentrations below exposure limits.[8][9]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6] It is imperative that all personnel are trained in their proper use.
-
Restricted Access: The handling area should be clearly designated, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is dictated by the risk assessment and is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical splash goggles or safety glasses with side shields.[5][7] A face shield is required if there is a risk of splashing or dust generation.[5][7] | To protect against direct contact with the chemical, which can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[6] | To prevent skin contact, which can lead to irritation. |
| Body | A laboratory coat is the minimum requirement.[7][9] For larger quantities or procedures with a higher risk of spillage, chemical-resistant coveralls or an apron should be worn.[10][11][12] | To protect the skin and personal clothing from contamination. |
| Respiratory | Not typically required under normal use conditions with adequate ventilation.[6] However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[7][9] | To prevent inhalation of the compound, which may cause respiratory irritation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is paramount to minimizing exposure and ensuring safety.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet.
-
Assemble PPE: Don all required personal protective equipment as determined by your risk assessment.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Gather Materials: Have all necessary equipment and reagents for the experiment readily available.
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Container Handling: Keep containers of the chemical tightly closed when not in use.[1][6] Open and handle containers with care to prevent dust generation.[1][7]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[6][7] Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7][8][13]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention and show the container or label.[4][8][13] |
| Spill | Evacuate the area. Ensure adequate ventilation.[7][9] Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it in a suitable, labeled container for disposal.[2][8] Clean the spill area thoroughly. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[2][3][4][6][8][13] Do not allow the chemical to enter drains or waterways.[6][7]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that must be embedded in the culture of every research and development laboratory. By understanding the hazards, implementing robust engineering controls, diligently using personal protective equipment, and adhering to strict operational and disposal protocols, we can ensure the well-being of our scientists and the integrity of our research. This guide provides the foundational knowledge to achieve that, but it is the commitment of each individual to prioritize safety that will ultimately lead to a secure and productive research environment.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Lidocaine Hydrochloride.
- Chemical Label for this compound.
- LGC Standards. SAFETY DATA SHEET: N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride.
- DailyMed. Lidocaine Hydrochloride.
- AK Scientific, Inc.
- Fisher Scientific.
- ScienceLab.com.
- LGC Standards. Safety Data Sheet: N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide Hydrochloride.
- Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
- AK Scientific, Inc. Safety Data Sheet: 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride.
- Fisher Scientific.
- Sigma-Aldrich. SAFETY DATA SHEET: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.
- CHEMM. Personal Protective Equipment (PPE).
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Real Safety. Personal Protective Equipment for Chemical Handling.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. americanamb.com [americanamb.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 12. realsafety.org [realsafety.org]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
